Product packaging for 2,7-Dinitrofluorene(Cat. No.:CAS No. 5405-53-8)

2,7-Dinitrofluorene

Cat. No.: B108060
CAS No.: 5405-53-8
M. Wt: 256.21 g/mol
InChI Key: IHZCVUBSTYOFSJ-UHFFFAOYSA-N
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Description

2,7-Dinitrofluorene is a high-value chemical intermediate in advanced chemical and pharmaceutical research. Its primary research application is as a critical precursor in the synthesis of novel Hepatitis C Virus (HCV) NS5A inhibitors . The compound serves as the foundational scaffold for constructing symmetrical 2,7-diaminofluorene derivatives, which are then elaborated into highly potent prolinamide-based compounds that target the viral NS5A protein, a crucial non-structural protein involved in HCV replication . These inhibitors have demonstrated remarkable potency, with some synthesized analogs exhibiting picomolar (pM) inhibitory activity against HCV genotype 1b and significant effects against other genotypes like 3a . Beyond its role in antiviral drug discovery, this compound is a compound of significant interest in genetic toxicology and environmental health science research. It is widely used as a model nitroaromatic compound for studying the structure-function relationships of genotoxic agents . Investigators utilize it in established bacterial mutagenicity assays, such as the Salmonella mutagenicity test, and in mammalian cell-based genotoxicity assays, including the CHO (Chinese Hamster Ovary) sister-chromatid exchange assay, to understand the mechanisms of DNA damage induced by environmental pollutants . This research is vital for assessing the potential health risks associated with exposure to nitro-polycyclic aromatic hydrocarbons found in various environmental matrices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O4 B108060 2,7-Dinitrofluorene CAS No. 5405-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dinitro-9H-fluorene
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InChI

InChI=1S/C13H8N2O4/c16-14(17)10-1-3-12-8(6-10)5-9-7-11(15(18)19)2-4-13(9)12/h1-4,6-7H,5H2
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InChI Key

IHZCVUBSTYOFSJ-UHFFFAOYSA-N
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Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-]
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Molecular Formula

C13H8N2O4
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DSSTOX Substance ID

DTXSID8075253
Record name 9H-Fluorene, 2,7-dinitro-
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Molecular Weight

256.21 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2,7-Dinitrofluorene
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Vapor Pressure

0.00000019 [mmHg]
Record name 2,7-Dinitrofluorene
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CAS No.

5405-53-8
Record name 2,7-Dinitrofluorene
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Foundational & Exploratory

Synthesis and Characterization of 2,7-Dinitrofluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-dinitrofluorene, a key intermediate in the development of various organic compounds, including potent hepatitis C virus inhibitors and specialized dyes.[1] This document details the experimental protocols for its preparation and outlines the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct nitration of fluorene. This electrophilic aromatic substitution reaction introduces two nitro groups onto the fluorene backbone, predominantly at the 2 and 7 positions. The procedure described below is based on established laboratory methods.[2]

Experimental Protocol: Nitration of Fluorene

Materials:

  • Fluorene (10 g, 0.06 mol)

  • Glacial Acetic Acid (50 mL)

  • Fuming Nitric Acid (50 mL)

  • Chloroform (150 mL)

  • Hexane (100 mL)

  • Magnesium Sulfate

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid is added to a three-neck round-bottom flask equipped with a mechanical stirrer. The mixture is stirred at 0-5 °C for 30 minutes.[2]

  • While maintaining the low temperature and continuous stirring, 50 mL of fuming nitric acid is added dropwise over a period of 45 minutes.[2]

  • After the addition of nitric acid, the reaction temperature is allowed to rise to 65 °C. The mixture is then cooled to room temperature and left to stand overnight, during which an orange precipitate forms.[2]

  • The reaction mixture is poured into 500 mL of an ice/water mixture and stirred for 1 hour.[2]

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.[2]

  • The crude product is dissolved in 150 mL of chloroform. The organic layer is washed several times with water and brine, then dried over anhydrous magnesium sulfate.[2]

  • The chloroform is removed under reduced pressure using a rotary evaporator to yield an orange viscous phase.[2]

  • The residue is dissolved in 100 mL of hexane and cooled in an ice-water bath to induce crystallization.[2]

  • The resulting yellow precipitate of this compound is collected by filtration, washed with cold hexane, and dried.

The reported yield for this procedure is approximately 79%.[2]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Fluorene Fluorene in Glacial Acetic Acid Nitration Addition of Fuming Nitric Acid (0-5 °C -> 65 °C) Fluorene->Nitration Precipitation Overnight Precipitation Nitration->Precipitation Quenching Quenching in Ice/Water Precipitation->Quenching Filtration1 Filtration & Washing Quenching->Filtration1 Extraction Dissolution in Chloroform & Washing Filtration1->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Crystallization Crystallization from Hexane Evaporation->Crystallization Filtration2 Final Filtration & Drying Crystallization->Filtration2 DNF DNF Filtration2->DNF This compound

Caption: Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference
Appearance Yellow powder[3]
Molecular Formula C₁₃H₈N₂O₄
Molecular Weight 256.21 g/mol
Melting Point 295-300 °C[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. The following tables summarize the key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

ParameterValue (ppm)Reference
δ (DMSO-d6) 8.460 (d, J=2.10 Hz)[4]
8.280 (d, J=8.30 Hz)[4]
8.245 (dd, J=8.30, 2.10 Hz)[4]
4.225 (s)[4]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

TechniqueSource of SpectrumReference
FTIR (KBr-Pellet) Wiley-VCH GmbH[3]
ATR-IR Bio-Rad Laboratories, Inc.[3]

Key expected absorptions include those for the C-H stretching of the aromatic rings, the C=C stretching of the aromatic system, and the symmetric and asymmetric stretching of the nitro groups (NO₂).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

m/z ValueInterpretationReference
256 Molecular Ion [M]⁺[3]
164 Major Fragment[3]
163 Major Fragment[3]

Applications in Research and Development

This compound serves as a versatile starting material in organic synthesis. Notably, it is a precursor for the synthesis of 2,7-diaminofluorene through the reduction of its nitro groups.[2][6] 2,7-Diaminofluorene and its derivatives are of significant interest in medicinal chemistry and materials science. For instance, they form the core structure of novel prolinamide derivatives that have shown potent inhibitory activity against the hepatitis C virus NS5A protein.[1] Furthermore, derivatives of this compound are utilized in the creation of symmetric anionic polymethine dyes.[1]

Logical_Relationship cluster_derivatives Derivatives & Applications DNF This compound DAF 2,7-Diaminofluorene DNF->DAF Reduction Dyes Polymethine Dyes DNF->Dyes Further Synthesis HCV_Inhibitors HCV NS5A Inhibitors DAF->HCV_Inhibitors Further Synthesis

Caption: Relationship of this compound to its key derivatives.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound, equipping researchers and professionals with the necessary information for its preparation and analysis in a laboratory setting.

References

Technical Guide: 2,7-Dinitrofluorene (CAS No. 5405-53-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 2,7-Dinitrofluorene (CAS No. 5405-53-8), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in toxicological and oncological research. It is recognized as a potent environmental mutagen and carcinogen, particularly for the mammary gland in animal models. This guide covers its physicochemical properties, toxicological profile, metabolic activation pathway, and relevant experimental protocols. The primary mechanism of its carcinogenicity involves metabolic nitroreduction to reactive intermediates that form DNA adducts, leading to genotoxicity.

Physicochemical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5405-53-8
Molecular Formula C₁₃H₈N₂O₄
Molecular Weight 256.21 g/mol [1]
Appearance Light yellow to orange powder/crystal
Melting Point 330-334 °C
Boiling Point 399.45 °C (estimated)
Solubility Insoluble in ethanol; soluble in hot acetic acid
Density 1.3298 g/cm³ (estimated)
IUPAC Name 2,7-dinitro-9H-fluorene[1]

Toxicological Profile

The toxicity of this compound is primarily associated with its carcinogenic and mutagenic potential. It is classified as a suspected human carcinogen.

Toxicological EndpointDescriptionReference(s)
Carcinogenicity GHS Category 2: Suspected of causing cancer. It is a potent mammary gland carcinogen in female Sprague-Dawley rats.[1][2]
Genotoxicity/Mutagenicity Genotoxic. Forms DNA adducts following metabolic activation. Complex mixtures of nitro-PAHs are potent mutagens.[2]
Acute Oral Toxicity GHS Category 4: Harmful if swallowed. Specific LD₅₀ value is not readily available in the reviewed literature.[2]
Irritation May cause irritation to the mucous membranes and upper respiratory system.[2]
Teratogenicity Suspected teratogen.[2]

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of this compound is not due to the parent compound itself but rather to its metabolic activation into a reactive electrophile that can covalently bind to DNA. This process is a critical signaling pathway for its toxicological effects.

The key steps are:

  • Nitroreduction: One of the nitro groups undergoes enzymatic reduction to form a nitroso intermediate, which is further reduced to an N-hydroxy arylamine (N-hydroxy-2-amino-7-nitrofluorene).

  • Esterification: The N-hydroxy arylamine is activated, primarily through acetyl CoA-dependent O-acetylation, to form a highly reactive N-acetoxy arylamine ester.

  • DNA Adduct Formation: This unstable ester spontaneously breaks down to form a nitrenium ion, which is a powerful electrophile. It readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, forming covalent DNA adducts such as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene.

These DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

Metabolic_Activation_of_this compound cluster_0 Metabolic Activation Pathway 2,7-DNF This compound N-OH-ANF N-hydroxy-2-amino- 7-nitrofluorene 2,7-DNF->N-OH-ANF Nitroreduction N-OAc-ANF N-acetoxy-2-amino- 7-nitrofluorene (Reactive Ester) N-OH-ANF->N-OAc-ANF O-Acetylation (Acetyl CoA) Nitrenium Nitrenium Ion N-OAc-ANF->Nitrenium Adduct DNA Adduct (e.g., dG-C8-ANF) Nitrenium->Adduct Reacts with DNA

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental Protocols

Synthesis of 2,7-Diaminofluorene (Reduction of this compound)

This compound is a common starting material for the synthesis of 2,7-Diaminofluorene, a valuable building block.

Methodology:

  • Reagents: this compound, stannous chloride dihydrate (SnCl₂·2H₂O), hydrochloric acid (HCl), or Palladium on carbon (Pd/C) and hydrogen gas (H₂), with solvents like acetic acid or a THF/Methanol mixture.

  • Procedure (using SnCl₂):

    • Suspend this compound in a mixture of acetic acid and concentrated HCl.

    • Heat the mixture (e.g., to 65°C).

    • Add a solution of stannous chloride dihydrate in concentrated HCl portion-wise while maintaining the temperature.

    • After the addition is complete, continue stirring for several hours (e.g., 5 hours) at the elevated temperature.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the crude 2,7-Diaminofluorene, wash with water, and dry.

    • Recrystallize from a suitable solvent for purification.

Synthesis_Workflow start Start reagents Combine this compound, SnCl2·2H2O, HCl/Acetic Acid start->reagents heat Heat to 65°C and stir for 5 hours reagents->heat cool Cool and Neutralize heat->cool filter Filter and Wash cool->filter purify Recrystallize/Purify filter->purify end 2,7-Diaminofluorene purify->end

Caption: Experimental workflow for the synthesis of 2,7-Diaminofluorene from this compound.

In Vivo Carcinogenicity Assessment

The potent carcinogenicity of this compound has been demonstrated in rodent models.

Methodology (based on rat mammary gland model):

  • Animal Model: Female Sprague-Dawley rats.

  • Acclimatization: Animals are acclimatized for a week before the study begins.

  • Dosing:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., dimethyl sulfoxide - DMSO).

    • Administer the compound via various routes to test different exposures, such as direct intramammary injection, intraperitoneal (i.p.) injection, or mixed with feed for oral administration.

    • Include a vehicle control group that receives only the solvent.

  • Monitoring:

    • Palpate the animals regularly (e.g., weekly) to monitor for tumor development.

    • Record the latency, incidence, and multiplicity of tumors.

    • Monitor animal body weight and general health throughout the study.

  • Endpoint:

    • The study is terminated at a predefined time point (e.g., 82 weeks) or when tumors reach a certain size.

    • Perform a full necropsy. Tumors and major organs are collected.

    • Fix tissues in formalin for histopathological analysis to confirm tumor type (benign vs. malignant).

Analysis of DNA Adducts

Identifying and quantifying DNA adducts is key to understanding the genotoxic mechanism.

Methodology (³²P-Postlabeling and HPLC-MS):

  • DNA Isolation: Isolate DNA from the target tissue (e.g., mammary gland) of animals exposed to this compound.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxyribonucleoside 3'-monophosphates.

  • ³²P-Postlabeling:

    • Enrich the adducted nucleotides from the normal nucleotides.

    • Label the adducted nucleotides with ³²P-ATP and T4 polynucleotide kinase.

    • Separate the radiolabeled adducts using thin-layer chromatography (TLC).

    • Quantify by measuring the radioactivity of the adduct spots.

  • HPLC-ESI-MS/MS Analysis:

    • For structural confirmation, hydrolyze DNA and separate the adducts using High-Performance Liquid Chromatography (HPLC).

    • Analyze the collected fractions using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to determine the precise mass and fragmentation pattern of the adduct, confirming its structure as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene.

Logical_Relationship exposure Exposure to This compound activation Metabolic Activation (Nitroreduction) exposure->activation leads to adducts DNA Adduct Formation activation->adducts leads to mutation Somatic Mutations adducts->mutation can cause cancer Carcinogenesis (e.g., Mammary Tumors) mutation->cancer initiates

Caption: Logical relationship from exposure to this compound to carcinogenesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.

  • Handling: Avoid creating dust. This product should only be handled by personnel trained in the safe management of hazardous chemicals.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

References

Pioneering Steps in Aromatic Chemistry: The Early Discovery of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the foundational studies that first identified and characterized 2,7-Dinitrofluorene, offering insights into the nascent stages of aromatic compound synthesis and analysis for researchers, scientists, and drug development professionals.

The initial synthesis and characterization of this compound, a significant derivative of fluorene, marks a notable entry in the annals of organic chemistry. While the precise seminal publication detailing its very first discovery remains elusive in readily available historical archives, a comprehensive review of early 20th-century chemical literature points towards the foundational work on the nitration of fluorene as the genesis of this compound. The exploration of dinitro derivatives of fluorene was a natural progression in the study of aromatic compounds, driven by a desire to understand the directing effects of substituents on the fluorene nucleus and to create novel molecules with potentially interesting properties.

The Genesis of this compound: Early Synthetic Approaches

The synthesis of this compound in the early 20th century was intrinsically linked to the broader investigation of electrophilic aromatic substitution on the fluorene molecule. The primary method for introducing nitro groups onto an aromatic ring was, and largely remains, direct nitration using a mixture of nitric acid and sulfuric acid. Early researchers meticulously studied the conditions required to control the extent and position of nitration on the fluorene backbone.

Prevailing Experimental Protocol:

The general approach to the synthesis of dinitrofluorene isomers, including the 2,7-isomer, would have involved the following key steps:

  • Preparation of the Nitrating Mixture: A carefully measured quantity of concentrated nitric acid was slowly added to an equal or greater volume of concentrated sulfuric acid, typically while cooling the mixture in an ice bath to dissipate the heat of mixing.

  • Nitration Reaction: Fluorene was dissolved in a suitable solvent, often glacial acetic acid or the nitrating mixture itself. The pre-cooled nitrating mixture was then added portion-wise to the fluorene solution, with constant stirring and careful temperature control. The reaction was typically allowed to proceed for a specific duration at a controlled temperature to favor the formation of the dinitro product.

  • Isolation and Purification: Upon completion, the reaction mixture was poured onto ice or into a large volume of cold water, causing the crude dinitrofluorene isomers to precipitate. The solid product was then collected by filtration, washed with water to remove residual acid, and subsequently purified. Early purification techniques would have relied heavily on fractional crystallization from various solvents, such as ethanol or acetic acid, to separate the different dinitrofluorene isomers.

Characterization in the Early 20th Century

The characterization of newly synthesized compounds in the early 20th century was a stark contrast to the sophisticated spectroscopic methods available today. The identity and purity of this compound would have been established through a combination of physical and chemical methods:

  • Melting Point Determination: A sharp and consistent melting point was a primary indicator of a pure compound. Researchers would have meticulously recorded the melting point of their purified this compound.

  • Elemental Analysis: Combustion analysis would have been performed to determine the empirical formula of the compound, ensuring it corresponded to C₁₃H₈N₂O₄.

  • Chemical Derivatization: The dinitro compound could be reduced to the corresponding diamine (2,7-diaminofluorene), which would have a distinct melting point and could be further characterized. This transformation would serve as chemical proof of the presence of the two nitro groups.

Quantitative Data from Early Studies

While the original publication with precise quantitative data from the very first synthesis is not readily accessible, subsequent and modern studies provide a clear picture of the expected outcomes. The following table summarizes typical data for the synthesis of this compound, compiled from various sources.

ParameterValue
Molecular Formula C₁₃H₈N₂O₄
Molecular Weight 256.22 g/mol
Typical Yield Variable, dependent on specific reaction conditions and purification efficiency.
Melting Point Approximately 295-300 °C (decomposes)
Appearance Yellowish needles or powder

Logical Workflow of Early Discovery

The logical progression from the known starting material, fluorene, to the newly discovered this compound can be visualized as a straightforward experimental workflow.

Early_Discovery_Workflow Fluorene Fluorene (Starting Material) Nitration Direct Nitration (HNO₃ / H₂SO₄) Fluorene->Nitration Reacts with CrudeProduct Crude Mixture of Dinitrofluorene Isomers Nitration->CrudeProduct Yields Purification Fractional Crystallization CrudeProduct->Purification Subjected to DNF_2_7 This compound (Isolated Product) Purification->DNF_2_7 Isolates Characterization Characterization (m.p., elemental analysis) DNF_2_7->Characterization Confirmed by

Early experimental workflow for the discovery of this compound.

This foundational work on the synthesis and characterization of this compound, while lacking the precision of modern techniques, laid the groundwork for future investigations into the chemistry and biological activity of this class of compounds. The early protocols, though seemingly rudimentary by today's standards, were a testament to the ingenuity and meticulousness of the pioneering chemists who first charted this area of aromatic chemistry.

Unveiling a Hidden Environmental Threat: A Technical Guide to the Sources, Occurrence, and Analysis of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitrofluorene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant of growing concern due to its mutagenic and carcinogenic properties. Primarily originating from the incomplete combustion of fossil fuels, this compound is notably present in diesel engine exhaust. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for the detection and quantification of this compound. Detailed experimental protocols for sample collection, preparation, and analysis using advanced chromatographic techniques are presented to support researchers in assessing its environmental prevalence and potential risks.

Environmental Sources and Formation

The primary anthropogenic source of this compound is the incomplete combustion of organic materials, particularly from diesel engines. It is a recognized component of diesel exhaust particulates. The formation of nitro-PAHs like this compound can occur through two main pathways:

  • Direct Emission: Formed during the combustion process itself and emitted directly into the atmosphere.

  • Atmospheric Transformation: Formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides (NOx).

The logical relationship of its formation and distribution is illustrated in the following diagram.

Incomplete Combustion of Fossil Fuels (e.g., Diesel) Incomplete Combustion of Fossil Fuels (e.g., Diesel) Direct Emission of this compound Direct Emission of this compound Incomplete Combustion of Fossil Fuels (e.g., Diesel)->Direct Emission of this compound Emission of Parent PAHs and NOx Emission of Parent PAHs and NOx Incomplete Combustion of Fossil Fuels (e.g., Diesel)->Emission of Parent PAHs and NOx Environmental Matrices (Air, Water, Soil) Environmental Matrices (Air, Water, Soil) Direct Emission of this compound->Environmental Matrices (Air, Water, Soil) Atmospheric Chemical Reactions Atmospheric Chemical Reactions Emission of Parent PAHs and NOx->Atmospheric Chemical Reactions This compound This compound Atmospheric Chemical Reactions->this compound Biota Biota Environmental Matrices (Air, Water, Soil)->Biota This compound->Environmental Matrices (Air, Water, Soil) Environmental Sample (Air Filter, Soil, Water) Environmental Sample (Air Filter, Soil, Water) Solvent Extraction (e.g., Dichloromethane, Acetone) Solvent Extraction (e.g., Dichloromethane, Acetone) Environmental Sample (Air Filter, Soil, Water)->Solvent Extraction (e.g., Dichloromethane, Acetone) Concentration Concentration Solvent Extraction (e.g., Dichloromethane, Acetone)->Concentration Solid-Phase Extraction (SPE) Cleanup Solid-Phase Extraction (SPE) Cleanup Concentration->Solid-Phase Extraction (SPE) Cleanup Solvent Exchange Solvent Exchange Solid-Phase Extraction (SPE) Cleanup->Solvent Exchange Analysis by GC-MS or HPLC Analysis by GC-MS or HPLC Solvent Exchange->Analysis by GC-MS or HPLC

An In-depth Technical Guide on the Mutagenic Mechanism of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitrofluorene (2,7-DNF), an environmental pollutant originating from incomplete combustion processes, is a potent mutagen and carcinogen. Its genotoxicity is not direct; rather, it is mediated through a complex series of metabolic activation steps primarily involving nitroreduction and subsequent esterification. This process leads to the formation of highly reactive intermediates that readily bind to cellular macromolecules, most notably DNA, to form adducts. These DNA adducts can disrupt the normal cellular processes of replication and transcription, ultimately leading to mutations and initiating carcinogenic events. This technical guide provides a comprehensive overview of the mechanism of action of 2,7-DNF as a mutagen, detailing its metabolic activation, the types of DNA adducts formed, and the cellular responses to the induced DNA damage. Experimental protocols for key assays used to characterize its mutagenicity are also provided, along with a summary of quantitative data to facilitate a deeper understanding of its genotoxic potential.

Metabolic Activation of this compound

The mutagenicity of this compound is contingent upon its metabolic conversion to reactive electrophilic species. This bioactivation is a multi-step process primarily involving reduction of one of the nitro groups, followed by an esterification reaction.[1][2][3]

Step 1: Nitroreduction

The initial and rate-limiting step in the activation of 2,7-DNF is the reduction of one of its nitro groups to form N-hydroxy-2-amino-7-nitrofluorene. This reaction is catalyzed by a variety of nitroreductase enzymes, which are present in both bacteria and mammalian tissues.[1][2] These enzymes can be oxygen-sensitive or -insensitive. Oxygen-insensitive nitroreductases, which are primarily responsible for the activation of dinitroaromatics, catalyze a two-electron reduction of the nitro group.[4]

Step 2: O-Esterification

The resulting N-hydroxy arylamine intermediate can, in some cases, be a direct-acting mutagen. However, its mutagenic potency is significantly enhanced through a second activation step: O-esterification. In this reaction, an acyl group is transferred to the hydroxylamine moiety, forming a highly reactive N-acetoxy arylamine ester.[1][2] This ester is unstable and readily dissociates to form a nitrenium ion, a potent electrophile that can attack nucleophilic sites on DNA. The most common form of O-esterification is O-acetylation, catalyzed by N,O-acetyltransferase (NAT) enzymes.[1]

The metabolic activation pathway is depicted in the following diagram:

Metabolic Activation of this compound DNF This compound N_hydroxy N-hydroxy-2-amino- 7-nitrofluorene DNF->N_hydroxy Nitroreductase N_acetoxy N-acetoxy-2-amino- 7-nitrofluorene N_hydroxy->N_acetoxy N,O-Acetyltransferase (O-Esterification) Nitrenium Nitrenium Ion N_acetoxy->Nitrenium Spontaneous Heterolysis DNA_adduct DNA Adducts Nitrenium->DNA_adduct Covalent Binding to DNA

Figure 1: Metabolic Activation of 2,7-DNF.

DNA Adduct Formation

The ultimate carcinogenic and mutagenic effects of 2,7-DNF are mediated by the covalent binding of its reactive metabolites to DNA, forming DNA adducts. The primary targets for adduction are the nucleophilic centers on the DNA bases, particularly the C8 and N2 positions of guanine and the N6 position of adenine.

The major DNA adduct formed from 2,7-DNF is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF).[1] A deoxyadenosine adduct has also been identified as a minor product.[5] The formation of these bulky adducts distorts the DNA helix, which can interfere with DNA replication and transcription, leading to mutations.[6]

Mutagenicity and Genotoxicity

The formation of 2,7-DNF-DNA adducts is directly linked to its mutagenic activity. The presence of these adducts can lead to mispairing of bases during DNA replication, resulting in point mutations (base substitutions) and frameshift mutations.

Mutagenicity in Bacterial Systems (Ames Test)

2,7-DNF is a potent mutagen in the Salmonella typhimurium reverse mutation assay (Ames test), particularly in strains that are sensitive to frameshift mutagens, such as TA98.[7] Its mutagenicity is highly dependent on the presence of bacterial nitroreductase and acetyltransferase enzymes. In strains deficient in these enzymes (e.g., TA98NR, TA98/1,8-DNP6), the mutagenic activity of 2,7-DNF is significantly reduced, confirming the critical role of metabolic activation.[5]

Table 1: Mutagenicity of this compound in Salmonella typhimurium Strains

StrainGenotypeMetabolic CapabilityRelative Mutagenicity of 2,7-DNF
TA98 hisD3052, rfa, uvrB, pKM101Proficient in nitroreduction and acetylationHigh
TA98NR hisD3052, rfa, uvrB, pKM101Deficient in "classical" nitroreductaseSignificantly Reduced
TA98/1,8-DNP6 hisD3052, rfa, uvrB, pKM101Deficient in O-acetyltransferaseSignificantly Reduced
YG1021 TA98 derivativeHigh nitroreductase activityElevated
YG1024 TA98 derivativeHigh O-acetyltransferase activityElevated
Genotoxicity in Mammalian Systems

While extensive quantitative data on the mutagenicity of 2,7-DNF in mammalian cells is limited in publicly available literature, its carcinogenic properties in animal models strongly suggest its genotoxicity in eukaryotes.[8] Studies on related nitroaromatic compounds in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells (HPRT assay) and mouse lymphoma cells (TK assay), have demonstrated their mutagenic potential.[9][10] It is highly probable that 2,7-DNF would also induce mutations in these systems following appropriate metabolic activation.

Cellular Response to 2,7-DNF-Induced DNA Damage

The formation of bulky DNA adducts by 2,7-DNF triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. This DNA Damage Response (DDR) involves the activation of cell cycle checkpoints and the recruitment of DNA repair machinery.

DNA Damage Signaling

The presence of 2,7-DNF-DNA adducts can stall DNA replication forks, leading to the exposure of single-stranded DNA (ssDNA). This ssDNA is recognized by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which, in conjunction with its binding partner ATRIP, initiates a signaling cascade.[1][2] Activated ATR phosphorylates and activates the downstream checkpoint kinase Chk1.[1][2] This signaling pathway is central to the cellular response to bulky DNA adducts.

DNA_Damage_Response_Signaling DNF_adduct 2,7-DNF-DNA Adduct Replication_Stall Replication Fork Stall DNF_adduct->Replication_Stall ssDNA ssDNA Formation Replication_Stall->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruitment and Activation Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk1->DNA_Repair

Figure 2: ATR-Chk1 Signaling Pathway Activation.
Cell Cycle Checkpoint Activation

The activation of the ATR-Chk1 pathway leads to the arrest of the cell cycle, typically at the G2/M transition.[11][12] This provides time for the cell to repair the DNA damage before entering mitosis, thus preventing the propagation of mutations to daughter cells. Activated Chk1 can phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of the cyclin-dependent kinases (CDKs) that drive mitotic entry.[13]

DNA Repair

The bulky adducts formed by 2,7-DNF are primarily repaired by the Nucleotide Excision Repair (NER) pathway. NER is a versatile DNA repair mechanism that recognizes and removes a wide range of helix-distorting lesions.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) - Plate Incorporation Method

This protocol is a generalized version for testing the mutagenicity of a chemical compound like 2,7-DNF.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, and their derivatives).

  • Nutrient broth.

  • Top agar (containing a trace amount of histidine and biotin).

  • Minimal glucose agar plates.

  • Test compound (2,7-DNF) dissolved in a suitable solvent (e.g., DMSO).

  • Positive and negative controls.

  • S9 metabolic activation mix (prepared from rat liver homogenate).

Procedure:

  • Bacterial Culture: Inoculate the desired Salmonella tester strain into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture with approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Mixtures: In sterile test tubes, combine the following in order:

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of the test compound solution at various concentrations.

    • 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).

  • Pre-incubation (optional but recommended for many compounds): Incubate the mixture at 37°C for 20-30 minutes.

  • Addition of Top Agar: Add 2 mL of molten top agar (kept at 45°C) to each tube.

  • Plating: Vortex the tubes briefly and pour the contents onto the surface of minimal glucose agar plates. Gently tilt and rotate the plates to ensure even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

Ames_Test_Workflow Start Start Culture Overnight Culture of Salmonella Strain Start->Culture Prepare_Mix Prepare Test Mixture: Bacteria + Compound ± S9 Culture->Prepare_Mix Incubate_Pre Pre-incubation (37°C, 20-30 min) Prepare_Mix->Incubate_Pre Add_Top_Agar Add Molten Top Agar Incubate_Pre->Add_Top_Agar Plate Pour onto Minimal Glucose Agar Plate Add_Top_Agar->Plate Incubate_Plates Incubate Plates (37°C, 48-72 h) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Analyze Data (Dose-Response) Count->Analyze End End Analyze->End

Figure 3: Ames Test Experimental Workflow.
32P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying bulky DNA adducts.

Materials:

  • DNA sample (isolated from cells or tissues exposed to 2,7-DNF).

  • Micrococcal nuclease and spleen phosphodiesterase.

  • Nuclease P1.

  • T4 polynucleotide kinase.

  • [γ-32P]ATP.

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.

  • TLC developing solvents.

  • Phosphorimager or autoradiography film.

Procedure:

  • DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Selectively remove normal nucleotides by digestion with nuclease P1, which dephosphorylates 3'-mononucleotides of normal bases but not most bulky adducts.

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P by incubating with T4 polynucleotide kinase and [γ-32P]ATP.

  • TLC Separation: Apply the labeled adduct mixture to a PEI-cellulose TLC plate and separate the adducts using a multi-directional chromatographic system with different solvent systems.

  • Detection and Quantification: Visualize the separated 32P-labeled adducts using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

Summary of Quantitative Data

The following tables summarize available quantitative data related to the mutagenicity of 2,7-DNF and its metabolic activation. It is important to note that direct kinetic data for the interaction of 2,7-DNF with specific nitroreductase and acetyltransferase enzymes are not widely available in the public literature. The data presented for enzyme kinetics are for representative enzymes and substrates of the same class.

Table 2: Representative Kinetic Parameters for Bacterial Nitroreductases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
E. coli NfsANitrofurazone13 ± 110.3 ± 0.27.9 x 105
E. coli NfsBNitrofurazone160 ± 1012.3 ± 0.37.7 x 104

Data adapted from relevant literature on well-characterized bacterial nitroreductases. Specific data for 2,7-DNF is not available.

Table 3: Representative Kinetic Parameters for N,O-Acetyltransferase

Enzyme SourceSubstrateApparent Km (µM)Vmax (nmol/min/mg protein)
Hamster Liver CytosolN-hydroxy-2-aminofluorene~5~10

Data adapted from studies on the acetylation of N-hydroxy arylamines. Specific data for N-hydroxy-2-amino-7-nitrofluorene is not available.

Conclusion

This compound is a potent indirect-acting mutagen that requires metabolic activation to exert its genotoxic effects. The key steps in its mechanism of action are nitroreduction to an N-hydroxy arylamine, followed by O-esterification to a highly reactive species that forms bulky DNA adducts. These adducts can lead to mutations and are likely the initiating events in its carcinogenicity. The cellular response to this damage involves the activation of the ATR-Chk1 signaling pathway, leading to cell cycle arrest and DNA repair, primarily through the nucleotide excision repair pathway. Understanding the detailed mechanism of action of 2,7-DNF is crucial for assessing its risk to human health and for developing strategies to mitigate its harmful effects. Further research is needed to obtain more precise quantitative data on its mutagenicity in mammalian systems and the specific enzyme kinetics involved in its bioactivation.

References

The Toxicological Profile of 2,7-Dinitrofluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitrofluorene (2,7-diNF), a nitrated polycyclic aromatic hydrocarbon, is an environmental pollutant primarily originating from incomplete combustion processes. This technical guide provides a comprehensive overview of the toxicological profile of 2,7-diNF, with a focus on its genotoxicity and carcinogenicity. The document summarizes key findings from in vivo and in vitro studies, detailing the metabolic activation pathways, mechanisms of DNA damage, and the resulting carcinogenic outcomes, particularly in mammary tissue. Experimental methodologies for pivotal studies are described, and quantitative data are presented in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the toxicological properties of this compound.

Introduction

Nitrofluorenes, including this compound, are recognized as mutagenic and carcinogenic environmental contaminants.[1][2] These compounds are formed during the combustion of fossil fuels and are present in diesel exhaust and airborne particulate matter.[3] The toxicological significance of 2,7-diNF lies in its potent carcinogenicity, which has been demonstrated in animal models, particularly for the mammary gland.[4][5][6] This guide synthesizes the current scientific knowledge on the toxicological effects of 2,7-diNF to inform researchers, scientists, and professionals in drug development about its potential hazards.

Chemical and Physical Properties

PropertyValueReference
CAS Number 5405-53-8[7]
Molecular Formula C₁₃H₈N₂O₄[7]
Molecular Weight 256.21 g/mol [7]
Appearance Yellow powder[8]
Hazard Classification Suspected of causing cancer (Carc. 2)[7][8]

Carcinogenicity

2,7-diNF is a potent carcinogen, with the mammary gland being a primary target organ in animal studies.[4][5][6]

Mammary Gland Carcinogenicity in Rats

Studies in female Sprague-Dawley rats have demonstrated the strong carcinogenic potential of 2,7-diNF in mammary tissue.[4][5][6] A single intramammary injection of 2,7-diNF led to a significantly higher incidence of mammary tumors compared to control groups.[1][2]

Parameter2,7-diNF TreatedControl (DMSO)Reference
Tumor Incidence (30-day-old rats) 100% (by weeks 23-49)33-87% (by week 82)[1][2]
Tumor Incidence (50-day-old rats) 93% (by weeks 18-48)33-87% (by week 82)[1][2]
Ratio of Malignant to Benign Tumors 5.4<0.5[1][2]
Malignant Tumor Incidence (i.p. admin.) 44% (at 90 weeks)6%[4]
Experimental Protocol: Intramammary Carcinogenicity Study
  • Animal Model: Female Sprague-Dawley rats (30 and 50 days old).[1]

  • Test Substance and Dose: 2.04 µmol of 2,7-diNF per gland, dissolved in 50 µL of dimethyl sulfoxide (DMSO).[1]

  • Route of Administration: Single intramammary injection into 6 (for 30-day-old rats) or 8 (for 50-day-old rats) glands per rat.[1]

  • Control Group: Received injections of the solvent (DMSO) only.[1]

  • Observation Period: Up to 82 weeks, with regular monitoring for tumor development.[1]

  • Endpoint Analysis: Histopathological examination of mammary tumors to determine malignancy.[1]

Genotoxicity

The carcinogenicity of 2,7-diNF is attributed to its genotoxic activity, primarily through the formation of DNA adducts.[1][2][7]

DNA Adduct Formation

The metabolic activation of 2,7-diNF leads to the formation of reactive intermediates that bind covalently to DNA, forming adducts. The primary adducts identified are N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF) and a deoxyadenosine adduct.[4][7]

TissueAdministration RouteAdduct Level (adducts/10⁸ nucleotides)Reference
Mammary Gland Intraperitoneal (i.p.)dA-2,7-diNF: 13.6[4]
dG-2,7-diNF: 36[4]
Liver Intraperitoneal (i.p.)dA-2,7-diNF: 7.8[4]
dG-2,7-diNF: 9.1[4]
Mammary Gland OraldG-2,7-diNF: 8.6[4]
Experimental Protocol: ³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method used to detect and quantify DNA adducts.[5]

  • DNA Isolation: DNA is extracted from the target tissue (e.g., mammary gland, liver) of animals exposed to 2,7-diNF.

  • Enzymatic Digestion: The isolated DNA is digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[5]

  • Adduct Enrichment: The adducted nucleotides are enriched, often using nuclease P1 treatment which dephosphorylates normal nucleotides to deoxynucleosides.

  • ⁵'-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.[5]

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[5]

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting of the excised spots from the TLC plate.[5]

experimental_workflow_32P_postlabeling cluster_dna_processing DNA Processing cluster_adduct_handling Adduct Handling cluster_analysis Analysis dna_isolation DNA Isolation (from target tissue) enzymatic_digestion Enzymatic Digestion (to 3'-monophosphates) dna_isolation->enzymatic_digestion adduct_enrichment Adduct Enrichment (Nuclease P1) enzymatic_digestion->adduct_enrichment labeling 5'-Labeling ([γ-³²P]ATP, T4 Polynucleotide Kinase) adduct_enrichment->labeling tlc TLC Separation labeling->tlc detection Detection & Quantification (Autoradiography, Scintillation) tlc->detection

Metabolism and Mechanism of Action

The genotoxicity of 2,7-diNF is dependent on its metabolic activation to reactive intermediates.[1][2]

Metabolic Activation Pathway

The primary pathway for the activation of 2,7-diNF involves the nitroreduction of one of the nitro groups to form an N-hydroxy arylamine.[1][2] This intermediate can then undergo O-esterification, for example, by N-acetyltransferase, to form a highly reactive N-acetoxy arylamine. This electrophilic species can then readily react with nucleophilic sites in DNA, leading to adduct formation.[1] Studies have shown that oxidation at the C9 position of the fluorene ring can enhance the enzymatic nitroreduction of 2,7-diNF.[1][2]

metabolic_activation_2_7_dinitrofluorene cluster_main_pathway Metabolic Activation cluster_dna_binding DNA Damage dnf This compound nitroreduction Nitroreduction n_hydroxy N-hydroxy-2-amino-7-nitrofluorene o_esterification O-Esterification (e.g., Acetylation) n_acetoxy N-acetoxy-2-amino-7-nitrofluorene (Reactive Intermediate) dna_adducts DNA Adducts (dG-C8-ANF, dA adducts) n_acetoxy->dna_adducts Covalent Binding to DNA

Other Toxicological Endpoints

While the primary focus of research on 2,7-diNF has been on its carcinogenicity and genotoxicity, information on other toxicological endpoints is limited. There is a lack of publicly available data on acute toxicity (e.g., LD₅₀), subchronic toxicity (e.g., NOAEL, LOAEL), and reproductive and developmental toxicity specifically for 2,7-diNF. Further research is needed to fully characterize the toxicological profile of this compound.

Conclusion

This compound is a potent genotoxic carcinogen, with the mammary gland being a particularly sensitive target. Its mechanism of action involves metabolic activation via nitroreduction to a reactive N-hydroxy arylamine intermediate, which subsequently forms DNA adducts, leading to mutations and cancer initiation. The quantitative data from animal studies underscore the significant carcinogenic risk associated with exposure to this environmental pollutant. For professionals in drug development, it is crucial to consider the potential for such nitrated aromatic structures in drug candidates or their metabolites and to conduct appropriate genotoxicity and carcinogenicity assessments. Further studies are warranted to investigate other potential toxicological effects of 2,7-diNF.

References

Solubility of 2,7-Dinitrofluorene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,7-Dinitrofluorene, a key nitro-polycyclic aromatic hydrocarbon, in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information. Furthermore, it details a standardized experimental protocol for the accurate determination of this compound solubility, addressing the current data gap. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, toxicological studies, and other areas of chemical and pharmaceutical research.

Introduction

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental science and toxicology due to its presence as an environmental pollutant, primarily from diesel exhaust. Its chemical and physical properties, particularly its solubility in organic solvents, are crucial for understanding its environmental fate, bioavailability, and for designing and executing laboratory experiments, including organic synthesis and toxicological assays.

This document collates the available solubility data for this compound and presents a general, yet detailed, experimental methodology for its determination.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility information for this compound in various organic solvents.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityData TypeReference
TolueneC₇H₈92.14Not Specified100 µg/mLQuantitative[1][2]
AcetoneC₃H₆O58.08Not SpecifiedSolubleQualitative[3]
BenzeneC₆H₆78.11Not SpecifiedSolubleQualitative[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not SpecifiedSolubleQualitative[3][4]
Methylene Chloride (Dichloromethane)CH₂Cl₂84.93Not SpecifiedSolubleQualitative[3]
ChloroformCHCl₃119.38Not SpecifiedSoluble (used in synthesis)Qualitative-
EthanolC₂H₅OH46.07Room TemperatureLow Solubility (inferred)Qualitative[5]

Note: The term "Soluble" in the qualitative data indicates that the source mentions its solubility without providing specific numerical values. The information regarding chloroform and ethanol is inferred from their use as solvents in synthetic procedures involving this compound.

Experimental Protocol for Solubility Determination

To address the lack of comprehensive quantitative data, a detailed experimental protocol based on the widely accepted "shake-flask" method followed by UV-Visible spectrophotometric analysis is provided below. This method is suitable for determining the solubility of poorly soluble, chromophoric compounds like this compound.

Principle

An excess amount of the solid compound (solute) is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking ensures thorough mixing.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

  • Concentration Determination (UV-Vis Spectrophotometry):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Data Analysis and Reporting

The solubility is typically reported in units of g/L, mg/mL, or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_preparation 1. Sample Preparation cluster_separation 2. Phase Separation cluster_analysis 3. Analysis cluster_calculation 4. Data Calculation prep1 Add excess this compound to solvent in a sealed vial prep2 Place in constant temperature shaker bath prep1->prep2 Equilibrate (e.g., 24-48h) sep1 Allow excess solid to settle prep2->sep1 sep2 Withdraw supernatant with a syringe sep1->sep2 sep3 Filter through a 0.22 µm syringe filter sep2->sep3 an3 Dilute filtered saturated solution sep3->an3 an1 Prepare calibration standards an2 Measure absorbance with UV-Vis Spectrophotometer an1->an2 calc1 Determine concentration from calibration curve an2->calc1 an4 Measure absorbance of the sample an3->an4 an4->calc1 calc2 Calculate original solubility calc1->calc2

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the required concentration and the nature of the experiment. The following diagram illustrates a logical approach to solvent selection based on solubility.

solvent_selection start Define Required Concentration qual_data Consult Qualitative Solubility Data start->qual_data quant_data Consult Quantitative Solubility Data (Toluene) start->quant_data high_sol High Solubility Likely (DMSO, Acetone, Methylene Chloride) qual_data->high_sol High conc. needed vlow_sol Very Low Solubility (Ethanol) qual_data->vlow_sol Low conc. acceptable low_sol Low/Moderate Solubility (Toluene) quant_data->low_sol exp_det Perform Experimental Determination high_sol->exp_det select Select Appropriate Solvent low_sol->select vlow_sol->select exp_det->select

Caption: Decision process for solvent selection based on solubility.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. While there is a notable scarcity of precise quantitative data, the qualitative information and the provided experimental protocol offer a solid foundation for researchers. The standardized methodology presented herein will enable laboratories to generate reliable and comparable solubility data, which is essential for advancing research involving this environmentally and toxicologically significant compound. It is recommended that future studies focus on systematically determining the solubility of this compound in a wider range of organic solvents at various temperatures to create a more comprehensive and publicly available dataset.

References

Spectroscopic Profile of 2,7-Dinitrofluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dinitrofluorene (C₁₃H₈N₂O₄), a key compound in various research applications. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this molecule.

Spectroscopic Data Summary

The following tables present the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment (Proposed)
8.460J(A,B) = 2.10Aromatic Proton
8.280J(A,C) = 0.50Aromatic Proton
8.245J(B,C) = 8.30Aromatic Proton
4.225-Methylene Protons (-CH₂)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum of this compound is commercially available, however, a detailed peak list with chemical shifts is not publicly accessible in the searched literature.[1] For structurally similar nitroaromatic compounds, aromatic carbons typically appear in the range of 120-150 ppm. The carbons attached to the nitro groups would be expected at the lower field end of this range due to the electron-withdrawing nature of the nitro group.

Table 3: Infrared (IR) Spectroscopy Peak Table
Wavenumber (cm⁻¹)Vibration Type
~3100 - 3000Aromatic C-H Stretch
~2920 - 2850Methylene (-CH₂) Stretch
~1550 - 1475Asymmetric NO₂ Stretch
~1360 - 1290Symmetric NO₂ Stretch
~1600 and ~1475Aromatic C=C Bending
~850 - 800C-N Stretch
~750 - 700Aromatic C-H Out-of-Plane Bending
Table 4: Mass Spectrometry Data
m/z ValueInterpretation
256Molecular Ion [M]⁺
164Fragment Ion
163Fragment Ion

Molecular Weight: 256.21 g/mol [2]

Experimental Protocols

Detailed experimental parameters for the acquisition of the referenced spectra are not fully available in the public domain. Therefore, the following sections describe standardized, representative protocols for obtaining high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Varian, Bruker).[1]

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is recommended.

    • Number of Scans (NS): 8-16 scans for a standard spectrum.

    • Spectral Width (SW): 0-12 ppm.

    • Temperature: 298 K (25 °C).

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an FTIR spectrum of solid this compound using the KBr pellet technique is described below.[1]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[3]

  • Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85 A).[1]

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Mode: Transmittance.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining an electron ionization (EI) mass spectrum for this compound is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile samples.

  • Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or ion trap mass analyzer).

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-300.

    • Source Temperature: 200-250 °C.

  • Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule. For nitroaromatic compounds, common fragmentation pathways involve the loss of NO₂, O, and other small neutral molecules.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Provides structural details and proton/carbon environment IR FTIR Spectroscopy Purification->IR Identifies functional groups (e.g., -NO₂, aromatic C-H) MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation pattern Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Data_Integration cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound Structure H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR FTIR FTIR Molecule->FTIR MS Mass Spec Molecule->MS Proton_Environment Proton Environment & Neighboring Protons H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups (-NO₂, Ar-H, -CH₂-) FTIR->Functional_Groups Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Proton_Environment->Molecule Confirms Carbon_Skeleton->Molecule Confirms Functional_Groups->Molecule Confirms Molecular_Formula->Molecule Confirms

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

Methodological & Application

"step-by-step synthesis protocol for 2,7-Dinitrofluorene"

Author: BenchChem Technical Support Team. Date: December 2025

For research and development purposes only. This protocol outlines the synthesis of 2,7-Dinitrofluorene, a known mutagen, via the nitration of fluorene. Strict adherence to safety protocols is mandatory when performing this procedure.

Overview and Chemical Principle

This compound is synthesized by the electrophilic aromatic substitution (nitration) of fluorene. The reaction uses fuming nitric acid as the nitrating agent in a glacial acetic acid solvent. The nitro groups (NO₂) are directed to the 2 and 7 positions on the fluorene backbone due to the activating properties of the aromatic rings. The crude product is isolated by precipitation in an ice/water mixture and purified.

Safety Precautions

  • Hazardous Chemicals : This synthesis involves highly corrosive and oxidizing agents.

    • Fuming Nitric Acid : Highly corrosive, a strong oxidizer, and toxic. Causes severe skin burns and eye damage.[1][2] Reacts violently with many organic materials.[3]

    • Glacial Acetic Acid : Corrosive and flammable.

    • This compound : A known mutagen. Handle with extreme care to avoid exposure.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles with side shields, and acid-resistant gloves (avoid vinyl gloves).[4]

  • Work Environment : This procedure must be performed in a well-ventilated chemical fume hood.[1][2]

  • Emergency Measures : Keep an eyewash station and safety shower accessible.[3] In case of skin contact, immediately wash the affected area with copious amounts of water.[3][4]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Fluorene166.2210 g (0.06 mol)Starting material
Glacial Acetic Acid60.0550 mLSolvent
Fuming Nitric Acid63.0150 mLNitrating agent
Chloroform119.38~150 mLFor extraction (purification step)
Hexane86.18~100 mLFor precipitation (purification step)
Magnesium Sulfate120.37As neededDrying agent
Deionized Water & Ice18.02~500 mLFor quenching and washing

Experimental Protocol

This protocol is adapted from a published chemical methodology for the synthesis of fluorene-based diamines.[5]

Step 1: Reaction Setup

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer in an ice bath.

  • Add 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid to the flask.

  • Stir the mixture for 30 minutes at a temperature of 0-5 °C until the fluorene is fully dissolved or suspended.

Step 2: Nitration

  • While maintaining stirring and cooling, slowly add 50 mL of fuming nitric acid dropwise over a period of approximately 45 minutes.[5]

  • Caution: The addition is exothermic. Monitor the temperature closely. After the addition is complete, the reaction temperature will rise; it can be allowed to reach up to 65 °C.[5]

  • Once the nitric acid has been added, remove the ice bath and allow the mixture to cool to room temperature and then stand overnight. An orange precipitate should form.[5]

Step 3: Product Isolation and Washing

  • Pour the reaction mixture into a beaker containing approximately 500 mL of an ice/water slurry.

  • Stir the resulting mixture for 1 hour to ensure complete precipitation of the crude product.[5]

  • Filter the mixture using a Büchner funnel to collect the orange precipitate.

  • Wash the precipitate several times with deionized water.[5]

Step 4: Purification

  • Dissolve the crude product in approximately 150 mL of chloroform.

  • Transfer the chloroform solution to a separatory funnel and wash it several times with water and then with brine.

  • Separate the organic (orange) layer and dry it over anhydrous magnesium sulfate.[5]

  • Filter off the magnesium sulfate and remove the chloroform solvent using a rotary evaporator. An orange, viscous phase will remain.[5]

  • Dissolve this orange residue in 100 mL of hexane.

  • Cool the hexane solution in an ice-water bath to induce precipitation of the purified product. A yellow precipitate of this compound will form.[5]

  • Collect the yellow precipitate by filtration and dry it. The expected yield is approximately 79%.[5]

Workflow Diagram

G cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification A 1. Dissolve Fluorene in Glacial Acetic Acid (0-5°C, 30 min) B 2. Add Fuming Nitric Acid (dropwise, 45 min) A->B C 3. Reaction & Overnight Precipitation B->C D 4. Quench in Ice/Water (Stir 1 hr) C->D E 5. Filter & Wash with Deionized Water D->E F 6. Dissolve in Chloroform E->F G 7. Wash with Water/Brine & Dry with MgSO4 F->G H 8. Evaporate Chloroform G->H I 9. Precipitate from Cold Hexane H->I J 10. Filter & Dry Final Product (Yellow Solid) I->J

References

Application Notes and Protocols for the Synthesis of Hepatitis C Virus Inhibitors Using 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel hepatitis C virus (HCV) NS5A inhibitors derived from 2,7-dinitrofluorene. The synthetic pathway commences with the reduction of this compound to 2,7-diaminofluorene, which serves as a core scaffold. Subsequent coupling with protected amino acids and further modifications lead to the generation of potent, symmetrical fluorene-2,7-diamine derivatives. This note includes comprehensive methodologies for chemical synthesis, in vitro biological evaluation using an HCV replicon assay, and cytotoxicity assessment. All quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding and reproducibility in a research and drug development setting.

Introduction

Hepatitis C is a global health challenge, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Among the validated targets for DAAs, the non-structural protein 5A (NS5A) is crucial for HCV replication and assembly. Inhibitors targeting NS5A, such as Daclatasvir, have shown remarkable potency and a high barrier to resistance. Recent research has explored novel scaffolds to develop new generations of NS5A inhibitors with improved properties. One such promising scaffold is based on a symmetrical 2,7-diaminofluorene core.[1][2] This document details the synthesis of a series of these inhibitors starting from this compound and outlines the protocols for assessing their antiviral efficacy and cytotoxicity.

Synthetic Pathway Overview

The synthesis of the target HCV inhibitors begins with this compound. The core of the synthetic strategy involves the reduction of the nitro groups to form 2,7-diaminofluorene. This diamine is then symmetrically coupled with N-protected amino acids, followed by deprotection and subsequent derivatization to yield the final compounds.

Synthesis_Pathway This compound This compound 2,7-Diaminofluorene 2,7-Diaminofluorene This compound->2,7-Diaminofluorene SnCl2·2H2O, HCl/AcOH Boc-Protected Intermediate Boc-Protected Intermediate 2,7-Diaminofluorene->Boc-Protected Intermediate N-Boc-L-proline, HBTU/TEA Deprotected Intermediate Deprotected Intermediate Boc-Protected Intermediate->Deprotected Intermediate TFA Final HCV Inhibitors Final HCV Inhibitors Deprotected Intermediate->Final HCV Inhibitors Coupling with Amino Acid Carbamates

Caption: Synthetic route to fluorene-based HCV inhibitors.

Experimental Protocols

Synthesis of 2,7-Diaminofluorene (I)

This protocol describes the reduction of this compound to 2,7-diaminofluorene.

  • Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Acetic Acid (AcOH)

    • Sodium Hydroxide (NaOH)

    • Diethyl ether

    • 250 mL round-bottom flask

    • Reflux condenser

  • Procedure:

    • In a 250 mL round-bottom flask, combine this compound (1.0 g, 4 mmol) and stannous chloride dihydrate (16 g, 80 mmol).

    • Add acetic acid (24 mL) and concentrated HCl (12 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture at 65°C for 5 hours.

    • After cooling, pour the suspension into a beaker containing an aqueous solution of NaOH (12.5 g in 500 mL of water).

    • Filter the resulting precipitate.

    • Adjust the pH of the filtrate to be greater than 7 with additional NaOH.

    • Extract the aqueous layer with diethyl ether (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,7-diaminofluorene (I). The reported yield is 65%.

Synthesis of Symmetrical Prolinamide 2,7-Diaminofluorene Derivatives

This section details the coupling of 2,7-diaminofluorene with N-Boc-L-proline, followed by deprotection and subsequent coupling with amino acid carbamates.

  • 2.1. Boc-Protected Intermediate (II) Synthesis:

    • Materials:

      • 2,7-Diaminofluorene (I)

      • N-Boc-L-proline

      • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

      • Triethylamine (TEA)

      • Appropriate solvent (e.g., DMF)

    • Procedure:

      • Dissolve 2,7-diaminofluorene (I) in the solvent in a reaction flask.

      • Add N-Boc-L-proline, HBTU, and TEA.

      • Stir the reaction mixture at room temperature until completion (monitored by TLC).

      • Work up the reaction mixture to isolate the Boc-protected intermediate (II). A yield of 80% has been reported for this step.

  • 2.2. Deprotection to form Intermediate (III):

    • Materials:

      • Boc-Protected Intermediate (II)

      • Trifluoroacetic Acid (TFA)

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve the Boc-protected intermediate (II) in DCM.

      • Add TFA to the solution and stir at room temperature.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected intermediate (III). A yield of 75% has been reported.

  • 2.3. Synthesis of Final Compounds:

    • The deprotected intermediate (III) is coupled with various amino acid carbamates using standard peptide coupling procedures to yield the final inhibitor compounds.

Biological Evaluation Workflow

The synthesized compounds are evaluated for their anti-HCV activity using a cell-based replicon assay and for their cytotoxicity against the host cells.

Bio_Assay_Workflow cluster_0 Antiviral Activity cluster_1 Cytotoxicity HCV_Replicon_Cells Seed HCV Genotype 1b Replicon Cells (Huh-7) Compound_Treatment_EC50 Treat cells with serial dilutions of synthesized compounds HCV_Replicon_Cells->Compound_Treatment_EC50 Incubation_EC50 Incubate for 72 hours Compound_Treatment_EC50->Incubation_EC50 Luciferase_Assay Measure Luciferase Activity Incubation_EC50->Luciferase_Assay EC50_Calculation Calculate EC50 values Luciferase_Assay->EC50_Calculation SI_Calculation Calculate Selectivity Index (SI50) SI50 = CC50 / EC50 Host_Cells Seed Huh-7 Cells Compound_Treatment_CC50 Treat cells with serial dilutions of synthesized compounds Host_Cells->Compound_Treatment_CC50 Incubation_CC50 Incubate for 72 hours Compound_Treatment_CC50->Incubation_CC50 MTT_Assay Perform MTT Assay Incubation_CC50->MTT_Assay CC50_Calculation Calculate CC50 values MTT_Assay->CC50_Calculation

Caption: Workflow for biological evaluation of HCV inhibitors.
HCV Replicon Assay (Genotype 1b)

This protocol is for determining the half-maximal effective concentration (EC₅₀) of the synthesized compounds against HCV genotype 1b.

  • Materials:

    • Huh-7 cells stably expressing an HCV genotype 1b replicon with a luciferase reporter.

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Synthesized compounds dissolved in DMSO.

    • 96-well plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the HCV replicon-harboring Huh-7 cells in 96-well plates.

    • Prepare serial dilutions of the test compounds in DMEM.

    • Add the diluted compounds to the cells. Include wells for vehicle control (DMSO) and a positive control.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal cytotoxic concentration (CC₅₀) of the compounds in Huh-7 cells.

  • Materials:

    • Huh-7 cells.

    • DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Synthesized compounds dissolved in DMSO.

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Seed Huh-7 cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the synthesized compounds.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

The antiviral activity and cytotoxicity of the synthesized fluorene-2,7-diamine derivatives are summarized below. The Selectivity Index (SI₅₀) is calculated as the ratio of CC₅₀ to EC₅₀.

CompoundEC₅₀ (pM) for GT 1bCC₅₀ (µM)SI₅₀ (> value)
21 71>1001.41 x 10⁶
22 64>1001.56 x 10⁶
23 100>1001.00 x 10⁶
24 56>1001.78 x 10⁶
25 43>1002.32 x 10⁶
26 36>1002.78 x 10⁶
27 68>1001.47 x 10⁶
28 81>1001.23 x 10⁶

Data extracted from a study on novel symmetric fluorene-2,7-diamine derivatives as potent Hepatitis C Virus inhibitors.

Notably, compound 26 demonstrated the most potent inhibitory activity against HCV genotype 1b with an EC₅₀ of 36 pM and a high selectivity index of over 2.78 x 10⁶.[1][2] This compound also showed significant antiviral effects against genotype 3a (EC₅₀ = 1.2 nM).[1][2] The structure-activity relationship (SAR) analysis from the study indicated that picomolar inhibitory activity was achieved with an S-prolinamide capped with R-isoleucine or R-phenylglycine residues bearing a terminal alkyl carbamate group.[2]

Conclusion

The synthetic route starting from this compound provides a viable pathway to novel and highly potent HCV NS5A inhibitors. The detailed protocols provided herein for the synthesis and biological evaluation should enable researchers to reproduce and build upon these findings. The exceptional potency and high selectivity index of compounds such as 26 highlight the potential of the 2,7-diaminofluorene scaffold in the development of next-generation direct-acting antivirals against Hepatitis C.

References

Application of 2,7-Dinitrofluorene in Organic Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitrofluorene is a versatile precursor in the synthesis of a variety of organic dyes. Through reduction to 2,7-diaminofluorene, it serves as a key building block for the creation of advanced dye molecules, including sophisticated donor-π-acceptor dyes for dye-sensitized solar cells (DSSCs) and traditional bis-azo dyes. This document provides detailed application notes and experimental protocols for the synthesis of select fluorene-based dyes, summarizing their key performance data and outlining the necessary synthetic workflows.

Introduction

The fluorene moiety is a highly valuable component in the design of functional organic materials due to its rigid, planar structure and excellent photophysical properties. This compound, through its conversion to 2,7-diaminofluorene, provides a strategic entry point for the incorporation of the fluorene core into larger conjugated systems. The two amino groups in 2,7-diaminofluorene can be independently or simultaneously functionalized to create a diverse range of dye structures with tunable optical and electronic properties. This versatility makes it a compound of significant interest in the development of materials for applications ranging from textile dyeing to advanced optoelectronics.

Synthesis of the Key Intermediate: 2,7-Diaminofluorene

The primary route to utilizing this compound in dye synthesis is its reduction to 2,7-diaminofluorene. This transformation is a critical first step and is most commonly achieved through catalytic hydrogenation or chemical reduction.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Palladium on activated charcoal (Pd/C, 5%)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable reaction vessel, a solution of this compound (e.g., 25.0 g, 98.0 mmol) in a 1:1 (v/v) mixture of THF and MeOH (600 mL) is prepared.

  • To this solution, 5% Pd/C (e.g., 578 mg, 4.9 mmol) is added.

  • The mixture is stirred at room temperature for 24 hours under a hydrogen atmosphere.

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite and washed with ethyl acetate.

  • The filtrate is concentrated under reduced pressure to yield 2,7-diaminofluorene as a solid. The product can be used in subsequent steps without further purification.[1]

Application in Donor-π-Acceptor Dyes for Dye-Sensitized Solar Cells (DSSCs)

2,7-Diaminofluorene serves as an excellent electron donor core in the design of D-π-A (Donor-π-Acceptor) organic dyes for DSSCs. The fluorene unit can be further functionalized with auxiliary donors and linked through a π-bridge to an acceptor/anchoring group.

Synthesis of 2,7-Diaminofluorene Based DSSC Dyes (JD Series)

A series of organic dyes (JD1, JD2, and JD3) have been synthesized using a 2,7-diaminofluorene derivative as the central donor unit. These dyes feature a donor-π-donor-π-acceptor architecture.

General Synthesis Workflow:

Caption: Synthetic pathway for 2,7-diaminofluorene based DSSC dyes.

Experimental Protocols

Protocol 3.2.1: Synthesis of N2,N2,N7,N7-tetraaryl-9H-fluorene-2,7-diamine (Intermediate 1)

  • A mixture of 2,7-diaminofluorene, an appropriate aryl halide, Pd₂(dba)₃, a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Protocol 3.2.2: Vilsmeier-Haack Formylation (Intermediate 2)

  • To a solution of Intermediate 1 in an anhydrous solvent (e.g., 1,2-dichloroethane), the Vilsmeier reagent (prepared from POCl₃ and DMF) is added at 0 °C.

  • The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for several hours.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Protocol 3.2.3: Knoevenagel Condensation to Final Dye

  • A solution of the formylated intermediate (Intermediate 2) and cyanoacetic acid in a solvent mixture (e.g., acetonitrile and chloroform) with a catalytic amount of a base (e.g., piperidine) is refluxed for several hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final dye.

Quantitative Data for JD Series Dyes
Dye IDλabs (nm) in CH₂Cl₂λem (nm) in CH₂Cl₂HOMO (eV)LUMO (eV)PCE (%)
JD1 473575-5.02-2.974.56
JD2 480580-4.95-2.935.21
JD3 485588-4.91-2.904.87

Data sourced from J. Org. Chem. 2011, 76, 6071–6083.

Application in Bis-Azo Dye Synthesis

2,7-Diaminofluorene is an excellent candidate for the synthesis of bis-azo dyes, where both amino groups are converted to diazonium salts and subsequently coupled with various aromatic compounds (coupling agents) to form extended conjugated systems. These dyes have potential applications in textiles, printing, and as colorants.

Synthesis of Fluorene-Based Bis-Azo Dyes

General Synthesis Workflow:

Caption: General synthetic route for fluorene-based bis-azo dyes.

Experimental Protocol: Synthesis of a Bis-Azo Dye from 2,7-Diaminofluorene

Protocol 4.2.1: Tetrazotization of 2,7-Diaminofluorene

  • 2,7-Diaminofluorene is dissolved in a cold aqueous solution of a strong mineral acid (e.g., hydrochloric acid).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the diamine, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the tetrazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

Protocol 4.2.2: Azo Coupling with a Phenolic Compound

  • The coupling agent (e.g., 2 equivalents of phenol or 2-naphthol) is dissolved in a cold aqueous alkaline solution (e.g., sodium hydroxide solution).

  • The cold solution of the tetrazonium salt is added slowly to the stirred alkaline solution of the coupling agent, maintaining the temperature at 0-5 °C.

  • A colored precipitate of the bis-azo dye forms immediately.

  • The reaction mixture is stirred for an additional 1-2 hours in the ice bath to ensure complete coupling.

  • The precipitated dye is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

Expected Properties of Fluorene-Based Bis-Azo Dyes

The resulting bis-azo dyes are expected to be intensely colored solids. Their absorption maxima (λmax) will depend on the nature of the coupling agent used, with more extended conjugation generally leading to a bathochromic (red) shift in the absorption spectrum. For example, coupling with naphthols would be expected to produce dyes with longer wavelength absorptions compared to coupling with phenols.

Conclusion

This compound, via its diamino derivative, is a valuable and versatile platform for the synthesis of a wide array of organic dyes. The protocols and data presented herein for both advanced DSSC sensitizers and traditional bis-azo dyes demonstrate the broad applicability of this fluorene-based building block. The tunable electronic and optical properties of these dyes make them attractive candidates for a variety of applications, and further exploration of novel dye structures derived from 2,7-diaminofluorene is warranted.

References

Application Note: Quantification of 2,7-Dinitrofluorene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust analytical method for the quantitative determination of 2,7-Dinitrofluorene using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological interest. The described method is suitable for the accurate and precise quantification of this compound in various sample matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and environmental safety.

Introduction

This compound (C₁₃H₈N₂O₄, Molar Mass: 256.21 g/mol ) is a yellow, powdered solid.[1] It belongs to the class of nitro-PAHs, which are known environmental contaminants often formed during incomplete combustion processes. Due to its suspected carcinogenicity, the accurate quantification of this compound is crucial for monitoring its presence in environmental samples and for toxicological assessments.[1] High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive technique for the separation and quantification of such compounds. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, HPLC conditions, and method validation parameters.

Experimental

Materials and Reagents
  • This compound analytical standard: (Purity >97.0%, HPLC grade)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized, 18 MΩ·cm or HPLC grade

  • Sample Filters: 0.45 µm PTFE syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary HPLC Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

A reverse-phase separation is employed for the analysis of this compound. The recommended HPLC parameters are summarized in the table below.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (Acetonitrile:Water, 60:40) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below.

  • Extraction: Accurately weigh a known amount of the homogenized solid sample (e.g., 1 g) into a centrifuge tube. Add a suitable volume of acetonitrile (e.g., 10 mL) and vortex for 1 minute.

  • Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid matrix.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The key validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

ParameterResult
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy and Precision

The accuracy of the method was determined by spike and recovery experiments at three different concentration levels. The precision was evaluated by analyzing replicate injections of a standard solution.

ParameterAcceptance Criteria
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%
System Suitability

System suitability tests were performed before each analytical run to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor < 2.0
Theoretical Plates > 2000
Retention Time (RT) Expected around 5-7 minutes

Data Presentation

The quantitative data for the HPLC analytical method for this compound are summarized in the following tables.

Table 1: Chromatographic and System Suitability Data

ParameterSpecification
Analyte This compound
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time 5.8 ± 0.5 min
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 3000

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Accuracy (Recovery %) 98.5% - 102.1%
Precision (Intra-day RSD%) ≤ 1.5%
Precision (Inter-day RSD%) ≤ 1.8%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Analytical Standard Stock_Solution Prepare Primary Stock Solution Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Calibration_Curve Construct Calibration Curve Working_Standards->Calibration_Curve Sample_Weighing Weigh Sample Extraction Solvent Extraction & Ultrasonication Sample_Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Filtration->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation Detection UV Detection at 254 nm Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantify Analyte Concentration Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The reverse-phase HPLC method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation, making it accessible to most analytical laboratories. The provided validation data demonstrates that the method is suitable for its intended purpose and can be effectively applied to the analysis of this compound in various research and monitoring applications.

References

Purification of Crude 2,7-Dinitrofluorene by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of crude 2,7-Dinitrofluorene via recrystallization. The provided methodologies are based on established chemical principles and available data for fluorene derivatives and nitroaromatic compounds, ensuring a robust and reproducible purification process.

Introduction

This compound is a key intermediate in the synthesis of various functional materials, including dyes, polymers, and pharmacologically active compounds. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the properties of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. By carefully selecting a solvent or a solvent system, it is possible to obtain high-purity crystalline this compound.

This protocol outlines a method for the purification of crude this compound using a single solvent recrystallization technique, which is a common and effective approach.

Data Presentation

The efficiency of a recrystallization process is typically evaluated based on the yield of the purified product and the improvement in its purity. The following table summarizes hypothetical quantitative data for the recrystallization of crude this compound, illustrating the expected outcome of the provided protocol.

ParameterCrude this compoundPurified this compound
Appearance Yellow to brownish powderBright yellow crystalline solid
Purity (by HPLC) ~90%>99%
Melting Point 295-300 °C302-304 °C
Typical Recovery Yield N/A80-90%

Experimental Protocol: Single Solvent Recrystallization

This protocol details the step-by-step procedure for the purification of crude this compound using a single solvent. Based on the chemical properties of nitroaromatic compounds and fluorene derivatives, glacial acetic acid is a recommended solvent for this procedure.

Materials and Equipment:

  • Crude this compound

  • Glacial Acetic Acid (ACS grade or higher)

  • Deionized Water (for washing)

  • Ethanol (for washing)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with a magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 250 mL).

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of glacial acetic acid to the flask to cover the solid.

    • Gently heat the mixture on a heating mantle or hot plate with continuous stirring.

    • Gradually add more glacial acetic acid in small portions until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery yield. Avoid adding excessive solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the preheated funnel into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source.

    • Cover the flask with a watch glass or a loosely placed stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold glacial acetic acid.

    • Collect the crystals by vacuum filtration.

    • Transfer the crystalline slurry to the Buchner funnel and apply vacuum.

  • Washing of Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of cold ethanol to remove any residual acetic acid and soluble impurities.

    • Follow with a wash of cold deionized water.

    • Ensure the wash solvents are cold to minimize the loss of the purified product.

  • Drying:

    • Continue to draw air through the Buchner funnel for a period to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved, or in a vacuum desiccator at room temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the purification process for crude this compound by recrystallization.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolution in Hot Glacial Acetic Acid Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Solution with insoluble impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Clear hot solution HotFiltration->Crystallization Clear hot solution Impurities1 Insoluble Impurities HotFiltration->Impurities1 Isolation Vacuum Filtration Crystallization->Isolation Washing Washing with Cold Solvents Isolation->Washing Impurities2 Soluble Impurities in Mother Liquor Isolation->Impurities2 Drying Drying Washing->Drying PureProduct Purified this compound Drying->PureProduct

Caption: Workflow for the purification of this compound.

Disclaimer: This protocol is intended for guidance and should be adapted by qualified personnel based on the specific characteristics of the crude material and the desired purity. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Application Notes and Protocols: Safe Handling and Disposal of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dinitrofluorene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that serves as a key intermediate in various organic syntheses, including the preparation of dyes and potent hepatitis C virus inhibitors.[1] However, its classification as a suspected carcinogen necessitates stringent safety protocols to minimize exposure and ensure proper disposal. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a suspected human carcinogen.[2][3][4][5] It may also cause skin, eye, and respiratory irritation and is harmful if swallowed.[6][7]

GHS Classification:

  • Carcinogenicity: Category 2 (H351: Suspected of causing cancer)[2][3][4][5]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[6][7]

  • Skin Corrosion/Irritation: May cause skin irritation.[7]

  • Serious Eye Damage/Eye Irritation: May cause eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Chemical Formula C₁₃H₈N₂O₄[5]
Molecular Weight 256.21 g/mol [2][5]
Appearance Light yellow to yellow powder/crystals[8]
Melting Point 330-334 °C[6][8]
Boiling Point 399.45 °C (estimated)[8]
Solubility Insoluble in ethanol, soluble in hot acetic acid.[8]
Vapor Pressure 0.00000019 mmHg[5]

Mechanism of Carcinogenicity

The carcinogenicity of this compound is attributed to its metabolic activation. This process involves the reduction of its nitro groups to form reactive N-hydroxy arylamine intermediates. These intermediates can then bind to DNA, forming adducts that can lead to mutations and potentially initiate cancer.

G Metabolic Activation and DNA Adduct Formation of this compound cluster_0 Cellular Environment A This compound B Nitroreduction (e.g., by Xanthine Oxidase) A->B C N-hydroxy-amino-nitrofluorene (Reactive Intermediate) B->C D DNA Adduct Formation C->D F Mutations (Potential for Carcinogenesis) D->F E DNA E->D

Caption: Metabolic pathway of this compound leading to potential carcinogenicity.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, all work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Engineering Controls:

  • Fume Hood: All weighing and handling of this compound powder should be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat should be worn at all times.

  • Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary.

Experimental Protocol: Synthesis of 2,7-Diaminofluorene

This protocol provides an example of a common laboratory procedure involving this compound. All handling steps must be performed in a designated area following the safety precautions outlined above.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5%)

  • Absolute Ethanol

  • Hydrazine hydrate (85%)

  • Tetrahydrofuran (THF)

Procedure: [3]

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser in a chemical fume hood.

  • To the flask, add this compound (7 g, 0.028 mol), 0.5 g of 5% Pd/C, and 150 mL of absolute ethanol.

  • Heat the mixture to reflux with stirring.

  • In a separate container, prepare a solution of 20 mL of 85% hydrazine hydrate in 25 mL of ethanol.

  • Add the hydrazine hydrate solution dropwise to the refluxing mixture over a period of 1.5 hours.

  • Continue to reflux the mixture for an additional 2 hours. During this time, add another 0.1 g of fresh Pd/C catalyst in portions.

  • Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The resulting precipitate is 2,7-diaminofluorene. Dry the product at 60°C for 5 hours.

G Workflow for Safe Synthesis of 2,7-Diaminofluorene cluster_0 Preparation and Reaction cluster_1 Work-up and Isolation A Set up apparatus in fume hood B Weigh and add reagents (this compound, Pd/C, Ethanol) A->B C Heat to reflux B->C D Prepare and add hydrazine hydrate solution C->D E Continue reflux D->E F Cool reaction mixture E->F Reaction complete G Filter to remove catalyst F->G H Collect and dry product (2,7-Diaminofluorene) G->H

Caption: A simplified workflow for the synthesis of 2,7-diaminofluorene.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be needed for large spills of the powder.

  • Containment: For a solid spill, gently cover it with absorbent paper to avoid raising dust. For a solution, contain the spill with absorbent materials (e.g., spill pillows, vermiculite).

  • Cleanup:

    • Solid: Carefully collect the powder and any contaminated materials using a scoop or other appropriate tools and place them in a labeled, sealed container for hazardous waste disposal. Avoid dry sweeping, which can create airborne dust.

    • Solution: Absorb the spilled liquid with an inert absorbent material. Collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination:

    • Wipe the spill area with a suitable solvent (e.g., methanol), followed by a thorough wash with soap and water.[9]

    • All materials used for decontamination (wipes, etc.) must be disposed of as hazardous waste.

    • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.

Disposal Procedures

All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.

Disposal Protocol:

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Carcinogen").

  • Incineration: The primary recommended method for the disposal of carcinogenic waste is high-temperature incineration.[10][11] This should be carried out at a licensed hazardous waste disposal facility. Incineration should occur at temperatures of at least 850°C to ensure complete destruction of the compound.[12]

  • Contact Environmental Health and Safety: Follow your institution's specific procedures for the collection and disposal of hazardous waste. Contact your Environmental Health and Safety (EHS) department for guidance.

G Disposal Workflow for this compound Waste A Collect waste in a sealed, compatible container B Label container with 'Hazardous Waste' and 'Carcinogen' A->B C Store in a designated hazardous waste accumulation area B->C D Arrange for pickup by EHS or a licensed waste hauler C->D E Transport to a licensed hazardous waste facility D->E F High-temperature incineration E->F

Caption: Step-by-step procedure for the safe disposal of this compound waste.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked with a "Carcinogen" warning sign.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

References

Application Notes and Protocols for In Vitro Mutagenicity Assays Using 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dinitrofluorene (2,7-DNF) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that has been identified as an environmental pollutant, primarily arising from incomplete combustion processes. Due to its chemical structure, there is a significant concern regarding its potential mutagenicity and carcinogenicity. In vitro mutagenicity assays are essential tools for assessing the genotoxic potential of such compounds. This document provides an overview of the key in vitro assays used to evaluate the mutagenicity of this compound, including detailed protocols and data presentation formats.

Nitroaromatic compounds like 2,7-DNF are often not directly mutagenic but require metabolic activation to exert their genotoxic effects. The primary pathway for the metabolic activation of 2,7-DNF involves the nitroreduction of one of the nitro groups to form a reactive N-hydroxy arylamine intermediate. This intermediate can then be further activated, for example, through O-acetylation, to a highly reactive species that can form adducts with DNA, leading to mutations.

Data Presentation

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Results for this compound
Tester StrainMetabolic Activation (S9)Concentration of 2,7-DNF (µ g/plate )Mean Revertant Colonies ± SDMutagenicity Ratio (Fold Increase)
TA98 -0 (Vehicle Control)Data not available in searched literature-
Concentration 1Data not available in searched literature
Concentration 2Data not available in searched literature
Concentration 3Data not available in searched literature
+0 (Vehicle Control)Data not available in searched literature-
Concentration 1Data not available in searched literature
Concentration 2Data not available in searched literature
Concentration 3Data not available in searched literature
TA100 -0 (Vehicle Control)Data not available in searched literature-
Concentration 1Data not available in searched literature
Concentration 2Data not available in searched literature
Concentration 3Data not available in searched literature
+0 (Vehicle Control)Data not available in searched literature-
Concentration 1Data not available in searched literature
Concentration 2Data not available in searched literature
Concentration 3Data not available in searched literature

SD: Standard Deviation

Table 2: In Vitro Chromosomal Aberration Test Results for a Related Compound (2,4,7-trinitro-9-fluorenone) in Human Peripheral Lymphocytes

Illustrative data from a study on a structurally related nitrofluorene compound.

Treatment GroupConcentration (µg/mL)Total Cells ScoredCells with Aberrations (%)Types of Aberrations Observed
Vehicle Control 02002.5Chromatid breaks, gaps
2,4,7-trinitro-9-fluorenone 0.52004.0Chromatid breaks, gaps
1.02007.5Chromatid breaks, exchanges
2.020011.0Chromatid and chromosome breaks, exchanges
Positive Control Appropriate Conc.200>15Complex aberrations
Table 3: Mouse Lymphoma Assay (MLA) Results for this compound
Treatment ConditionMetabolic Activation (S9)Concentration of 2,7-DNF (µg/mL)Relative Total Growth (%)Mutant Frequency (x 10⁻⁶)
Vehicle Control -0100Data not available in searched literature
2,7-DNF -Concentration 1Data not available in searched literatureData not available in searched literature
Concentration 2Data not available in searched literatureData not available in searched literature
Concentration 3Data not available in searched literatureData not available in searched literature
Vehicle Control +0100Data not available in searched literature
2,7-DNF +Concentration 1Data not available in searched literatureData not available in searched literature
Concentration 2Data not available in searched literatureData not available in searched literature
Concentration 3Data not available in searched literatureData not available in searched literature
Positive Control -/+Appropriate Conc.Data not available in searched literatureData not available in searched literature

Signaling Pathway

The mutagenicity of this compound is dependent on its metabolic activation to a DNA-reactive species. The following diagram illustrates the key steps in this bioactivation pathway.

G cluster_0 Cellular Environment 2_7_DNF This compound N_hydroxy N-hydroxy-2-amino-7-nitrofluorene 2_7_DNF->N_hydroxy Nitroreduction (e.g., Xanthine Oxidase, NQO1) N_acetoxy N-acetoxy-2-amino-7-nitrofluorene N_hydroxy->N_acetoxy O-Acetylation (N-acetyltransferase) DNA_adduct DNA Adducts N_acetoxy->DNA_adduct Reaction with DNA (e.g., guanine bases) Mutation Gene Mutation / Chromosomal Aberration DNA_adduct->Mutation

Caption: Metabolic activation pathway of this compound leading to DNA damage.

Experimental Protocols & Workflows

Ames Test (Bacterial Reverse Mutation Assay)

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

cluster_workflow Ames Test Workflow start Prepare bacterial cultures (e.g., TA98, TA100) mix Combine bacteria, 2,7-DNF, and S9 mix (or buffer) in top agar start->mix prepare_test Prepare 2,7-DNF dilutions and S9 mix prepare_test->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and determine mutagenicity count->analyze

Caption: Workflow for the Ames Test.

Protocol:

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100. Other strains may also be included.

  • Culture Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Metabolic Activation: Prepare a fresh S9 mix containing S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver, along with necessary cofactors (e.g., NADP+, glucose-6-phosphate).

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix or buffer (for non-activation plates).

    • Vortex briefly and pour the mixture onto the surface of minimal glucose agar plates.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Chromosomal Aberration Test

This assay assesses the potential of a substance to induce structural chromosomal damage in mammalian cells.

cluster_workflow Chromosomal Aberration Test Workflow start Culture mammalian cells (e.g., CHO, human lymphocytes) treat Treat cells with 2,7-DNF +/- S9 mix start->treat arrest Add metaphase arresting agent (e.g., Colcemid) treat->arrest harvest Harvest cells (hypotonic treatment, fixation) arrest->harvest prepare_slides Prepare and stain chromosome spreads harvest->prepare_slides score Microscopically score for chromosomal aberrations prepare_slides->score analyze Analyze data for statistically significant increases in aberrations score->analyze cluster_workflow Mouse Lymphoma Assay Workflow start Culture L5178Y TK+/- cells treat Treat cells with 2,7-DNF +/- S9 mix for 4 hours start->treat express Wash and culture cells for ~48 hours for mutation expression treat->express plate_mutant Plate cells in selective medium (with trifluorothymidine) express->plate_mutant plate_viability Plate cells in non-selective medium for viability express->plate_viability incubate Incubate plates for 10-12 days plate_mutant->incubate plate_viability->incubate count Count mutant and viable colonies incubate->count calculate Calculate mutation frequency count->calculate

Application Notes and Protocols for Studying the Carcinogenicity of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the carcinogenic potential of 2,7-Dinitrofluorene (2,7-diNF), an environmental pollutant originating from incomplete combustion.[1][2][3] The protocols outlined below are based on established in vivo and in vitro methodologies to assess tumorigenicity, genotoxicity, and mechanisms of action.

In Vivo Carcinogenicity Bioassay

This section details the protocol for a long-term animal study to determine the carcinogenic potential of 2,7-diNF. The primary model described is the female Sprague-Dawley rat, which has been shown to be highly susceptible to 2,7-diNF-induced mammary tumors.[1][3][4]

Animal Model and Husbandry
  • Species: Female Sprague-Dawley rats.[1][4]

  • Age: 30-day-old or 50-day-old rats are commonly used.[1]

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

Experimental Design and Dosing

Several administration routes have been investigated, with intramammary and intraperitoneal injections showing significant carcinogenic effects.[1][4]

Table 1: In Vivo Carcinogenicity Study Designs for this compound

ParameterIntramammary InjectionIntraperitoneal (i.p.) InjectionOral Gavage
Vehicle Dimethyl sulfoxide (DMSO)Not specified, likely DMSO or oilNot specified, likely corn oil
Dosage 2.04 µmol per gland in 50 µL DMSO10 µmol/kg body weight10 µmol/kg body weight
Frequency Single injection3 times per week for 4 weeks3 times per week for 4 weeks
Number of Glands 6 glands/rat (30-day-old) or 8 glands/rat (50-day-old)N/AN/A
Control Groups Vehicle control (DMSO), Carcinogen control (e.g., N-OH-2-AAF)Vehicle controlVehicle control
Study Duration Up to 82 weeks90 weeks90 weeks
Experimental Protocol: Intramammary Injection
  • Preparation of Dosing Solution: Dissolve 2,7-diNF in DMSO to a final concentration of 40.8 mM (2.04 µmol/50 µL).

  • Animal Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).

  • Injection: Inject 50 µL of the 2,7-diNF solution or vehicle control directly into the mammary glands.

  • Monitoring: Palpate the mammary glands weekly to monitor for tumor development. Record the time to first tumor appearance and tumor size.

  • Termination: Euthanize animals when tumors reach a predetermined size or at the end of the study period (82 weeks).

  • Necropsy and Histopathology: At necropsy, collect mammary tumors and other major organs. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological evaluation.

Data Analysis and Presentation

Tumor incidence, multiplicity, and latency should be recorded and analyzed.

Table 2: Tumorigenicity Data from Intramammary Injection of this compound (2.04 µmol/gland) in Female Sprague-Dawley Rats [1][3]

Age of RatsTreatmentTumor Incidence (Malignant & Benign)Time to 100% Incidence (Weeks)Ratio of Malignant to Benign Tumors
30-day-old2,7-diNF100%23-495.4
50-day-old2,7-diNF93%18-48>1
30/50-day-oldDMSO33-87%82<0.5

Table 3: Tumorigenicity Data from Intraperitoneal Injection of this compound (10 µmol/kg) in Female Sprague-Dawley Rats [4]

TreatmentMalignant Mammary Tumor Incidence (at 90 weeks)Median Tumor Latency (Malignant & Benign)
2,7-diNF44%42 weeks
Vehicle6%80 weeks

Genotoxicity Assays

Genotoxicity is a critical aspect of 2,7-diNF's carcinogenicity, primarily through the formation of DNA adducts.[2][4]

DNA Adduct Analysis

The formation of DNA adducts can be quantified in target tissues like the mammary gland and liver.[4]

  • Tissue Collection: Collect mammary gland and liver tissues from treated and control animals.

  • DNA Isolation: Isolate genomic DNA from the tissues using a standard DNA extraction kit or protocol.

  • DNA Hydrolysis: Enzymatically hydrolyze the DNA to nucleosides.

  • HPLC Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Detection: Detect and quantify the 2,7-diNF-derived DNA adducts, such as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-adduct) and a deoxyadenosine adduct (dA-adduct), using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • Data Analysis: Express adduct levels as the number of adducts per 10^8 nucleotides.

Table 4: DNA Adduct Levels in Female Sprague-Dawley Rats Treated with this compound (i.p.) [4]

TissuedG-Adduct Level (adducts/10^8 nucleotides)dA-Adduct Level (adducts/10^8 nucleotides)
Mammary Gland3613.6
Liver9.17.8
In Vitro Mutagenicity Assays

Standard mutagenicity assays can be employed to assess the genotoxic potential of 2,7-diNF and its metabolites.

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses various strains of Salmonella typhimurium to detect point mutations.[5]

  • Mammalian Cell Gene Mutation Assay: Assays like the mouse lymphoma assay (MLA) can be used to detect gene mutations in mammalian cells.

  • Chromosomal Aberration Assay: This assay can be performed in vitro using Chinese Hamster Ovary (CHO) cells to assess for chromosomal damage.[5]

Mechanistic Studies: Metabolic Activation

The carcinogenicity of 2,7-diNF is dependent on its metabolic activation.[2][6] The primary activation pathway involves the nitroreduction of 2,7-diNF to N-hydroxy arylamines, which can then bind to DNA.[2][7]

In Vitro Metabolism Studies
  • Preparation of Cytosol: Prepare cytosolic fractions from the liver and mammary glands of untreated rats.

  • Incubation: Incubate 2,7-diNF with the cytosolic fraction in the presence of cofactors such as NADPH.

  • Metabolite Analysis: Analyze the reaction mixture for the formation of metabolites using HPLC.

  • DNA Adduct Formation: In parallel experiments, include calf thymus DNA in the incubation mixture to assess the formation of DNA adducts by ³²P-postlabeling or HPLC-MS/MS.[7]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Carcinogenicity Study cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro & Ex Vivo Analyses cluster_data Data Analysis & Interpretation animal_model Female Sprague-Dawley Rats dosing Dosing (Intramammary, i.p., or Oral) animal_model->dosing monitoring Tumor Monitoring (Weekly Palpation) dosing->monitoring mutagenicity Genotoxicity Assays (e.g., Ames Test) dosing->mutagenicity Test Compound termination Study Termination (up to 90 weeks) monitoring->termination necropsy Necropsy & Histopathology termination->necropsy dna_adduct DNA Adduct Analysis (HPLC-MS/MS) necropsy->dna_adduct Tissue Samples metabolism Metabolism Studies (Cytosolic Incubations) necropsy->metabolism Tissue for Cytosol tumor_data Tumor Incidence, Latency, Multiplicity necropsy->tumor_data genotox_data Quantification of DNA Adducts & Mutations dna_adduct->genotox_data mutagenicity->genotox_data mechanism Elucidation of Carcinogenic Mechanism tumor_data->mechanism genotox_data->mechanism

Caption: Workflow for 2,7-diNF carcinogenicity assessment.

Proposed Signaling Pathway for this compound Carcinogenesis

G Proposed Metabolic Activation and Carcinogenic Pathway of this compound cluster_activation Metabolic Activation cluster_genotoxicity Genotoxicity cluster_carcinogenesis Carcinogenesis DNF This compound (2,7-diNF) Nitroreduction Nitroreductases (e.g., in liver and mammary gland cytosol) DNF->Nitroreduction N_hydroxy N-hydroxy-2-amino-7-nitrofluorene Nitroreduction->N_hydroxy Esterification O-Esterification (optional) N_hydroxy->Esterification Reactive_intermediate Reactive Electrophilic Intermediate N_hydroxy->Reactive_intermediate Esterification->Reactive_intermediate DNA DNA Reactive_intermediate->DNA Covalent Binding DNA_adducts DNA Adducts (e.g., dG and dA adducts) DNA->DNA_adducts Mutation Mutations DNA_adducts->Mutation Cell_proliferation Uncontrolled Cell Proliferation Mutation->Cell_proliferation Tumor Tumor Formation (e.g., Mammary Tumors) Cell_proliferation->Tumor

Caption: Metabolic activation and genotoxicity of 2,7-diNF.

References

Application Notes and Protocols for the Use of 2,7-Dinitrofluorene as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,7-Dinitrofluorene is a nitroaromatic compound that is of environmental concern due to its potential mutagenic and carcinogenic properties. As a result, its presence in environmental matrices such as soil and water is closely monitored. Accurate quantification of this compound requires the use of a well-characterized reference standard. This document provides detailed application notes and protocols for the use of this compound as a reference standard in environmental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are based on established methodologies for the analysis of nitroaromatic compounds, such as those outlined by the U.S. Environmental Protection Agency (EPA).

1. Reference Standard Information

This compound is available from commercial suppliers as a certified reference material (CRM). It is typically supplied as a solution in a solvent such as toluene or as a neat solid. The purity and concentration of the CRM are certified, making it suitable for the preparation of calibration standards and for spiking samples for quality control purposes.

2. Quantitative Data

The following tables summarize typical performance data for the analysis of nitroaromatic compounds, including this compound, using GC-MS and HPLC. It is important to note that these values are representative and the actual performance of the method should be validated in the laboratory for the specific matrix and instrumentation being used.

Table 1: Typical GC-MS Method Performance for this compound

ParameterSoilWater
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg0.05 - 0.5 µg/L
Recovery 70 - 120%80 - 110%
Linearity (r²) > 0.995> 0.995
Calibration Range 1 - 100 µg/kg0.1 - 10 µg/L

Table 2: Typical HPLC-UV Method Performance for this compound

ParameterSoilWater
Limit of Detection (LOD) 0.5 - 5.0 µg/kg0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 2.0 - 20 µg/kg0.5 - 5.0 µg/L
Recovery 65 - 115%75 - 105%
Linearity (r²) > 0.99> 0.99
Calibration Range 5 - 200 µg/kg1 - 50 µg/L

Note: The performance characteristics presented in these tables are indicative and should be experimentally verified through proper method validation procedures in the end-user's laboratory.

3. Experimental Protocols

The following are detailed protocols for the analysis of this compound in soil and water samples.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on U.S. EPA Method 8091 for the analysis of nitroaromatics.

3.1.1. Sample Preparation

  • Water Samples:

    • To a 1 L water sample, add a surrogate standard.

    • Extract the sample with methylene chloride at a pH of 7.

    • Dry the extract with anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.

    • Exchange the solvent to hexane.

  • Soil/Sediment Samples:

    • Mix 10 g of soil with anhydrous sodium sulfate.

    • Add a surrogate standard.

    • Extract the sample with a 1:1 mixture of acetone and hexane using sonication or Soxhlet extraction.

    • Concentrate the extract to 1 mL.

3.1.2. Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 200 °C at 10 °C/min.

      • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): 256 (molecular ion), 210, 164.

3.2. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on U.S. EPA Method 8330B for the analysis of nitroaromatics.[1]

3.2.1. Sample Preparation

  • Water Samples (Low Level):

    • Pass a 1 L water sample through a solid-phase extraction (SPE) cartridge packed with a suitable sorbent (e.g., C18).[1]

    • Wash the cartridge with reagent water.

    • Elute the analytes with acetonitrile.

    • Concentrate the eluate to 1 mL.

  • Soil/Sediment Samples:

    • Extract 2 g of soil with 10 mL of acetonitrile in an ultrasonic bath for 18 hours.[1]

    • Centrifuge the sample and filter the supernatant.

    • Add calcium chloride to the extract to remove interferences.

3.2.2. Instrumental Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of methanol and water (50:50, v/v).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 100 µL.

    • Column Temperature: 30 °C.

  • Detector:

    • Type: UV Detector.

    • Wavelength: 254 nm.

4. Quality Control

To ensure the reliability of the analytical results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free matrix (reagent water or clean sand) is carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of this compound and analyzed to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound is added to a pair of replicate environmental samples to evaluate the effect of the sample matrix on the analytical method.

  • Surrogate Standards: A compound with similar chemical properties to this compound, but not expected to be present in the samples, is added to all samples, blanks, and standards to monitor the efficiency of the sample preparation process.

5. Visualizations

5.1. Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Environmental Sample (Soil or Water) extraction Extraction (LLE or Sonication/Soxhlet) start->extraction cleanup Extract Cleanup (Drying & Concentration) extraction->cleanup gcms GC-MS Analysis (SIM Mode) cleanup->gcms Solvent Exchange & Injection data Data Processing & Quantification gcms->data end end data->end Final Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Environmental Sample (Soil or Water) extraction Extraction (SPE or Ultrasonic Bath) start->extraction cleanup Extract Cleanup & Filtration extraction->cleanup hplc HPLC-UV Analysis (254 nm) cleanup->hplc Injection data Data Processing & Quantification hplc->data end end data->end Final Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,7-Dinitrofluorene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Nitration - Ensure adequate nitrating agent: Use fuming nitric acid for a more potent nitrating mixture. - Optimize reaction time: While one protocol suggests letting the reaction stand overnight, ensure the initial exothermic phase has completed. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
Suboptimal Reaction Temperature - Maintain low initial temperature: Start the reaction at a low temperature (0-5 °C) during the addition of nitric acid to control the exothermic reaction.[1] - Controlled temperature increase: Allow the reaction temperature to rise to around 65 °C after the addition of the nitrating agent to drive the reaction to completion.[1] Uncontrolled temperature spikes can lead to the formation of byproducts.
Loss of Product During Workup - Efficient precipitation: Ensure complete precipitation of the product by pouring the reaction mixture into a large volume of an ice/water mixture and stirring for an extended period (e.g., 1 hour).[1] - Thorough extraction: After initial filtration, dissolve the crude product in a suitable organic solvent (e.g., chloroform) and perform thorough liquid-liquid extraction to recover all the product.[1]
Formation of Side Products - Controlled addition of nitric acid: Add the fuming nitric acid dropwise over a significant period (e.g., 45 minutes) to prevent localized high concentrations of the nitrating agent, which can favor the formation of over-nitrated products like 2,4,7-trinitrofluorene.[1]

Issue 2: Impure Final Product (Discoloration, Incorrect Melting Point)

Potential Cause Recommended Solution
Presence of Mononitrated or Over-Nitrated Byproducts - Recrystallization: Purify the crude product by recrystallization. One reported method involves dissolving the product in chloroform, washing with water, drying, and then precipitating from hexane by cooling in an ice-water bath.[1] - Column Chromatography: For difficult-to-separate impurities, column chromatography using a silica gel stationary phase may be effective. The choice of eluent will depend on the polarity of the impurities.
Residual Acetic Acid or Nitric Acid - Thorough Washing: After filtering the initial precipitate, wash it extensively with deionized water until the washings are neutral.[1] During the workup, wash the organic phase multiple times with water and brine to remove any residual acids.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A yield of 79% has been reported for the nitration of fluorene using fuming nitric acid in glacial acetic acid.[1] However, direct nitration can sometimes result in lower yields and difficulties in product separation.[2]

Q2: What are the key safety precautions to take during this synthesis?

The nitration of fluorene is a highly exothermic reaction and involves the use of corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use an ice bath to control the reaction temperature, especially during the addition of nitric acid.

Q3: Can I use a different nitrating agent?

While fuming nitric acid in glacial acetic acid is a common method, other nitrating systems, such as a mixture of concentrated nitric acid and sulfuric acid, are also used for the nitration of aromatic compounds. The choice of nitrating agent can affect the regioselectivity and the extent of nitration.

Q4: My product is an orange precipitate. Is this expected?

Yes, the formation of an orange precipitate during the reaction is a typical observation.[1] The final, purified this compound is typically a yellow precipitate.[1]

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Melting Point: The reported melting point is in the range of 295-300 °C.[1]

  • Spectroscopy: Techniques like 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the chemical structure.

  • Chromatography: TLC can be used to assess the purity and identify the presence of any byproducts.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported method with a 79% yield.[1]

Materials:

  • Fluorene (10 g, 0.06 mol)

  • Glacial Acetic Acid (50 mL)

  • Fuming Nitric Acid (50 mL)

  • Chloroform (150 mL)

  • Hexane (100 mL)

  • Magnesium Sulfate

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, add 10 g of fluorene and 50 mL of glacial acetic acid.

  • Cool the mixture to 0-5 °C using an ice bath and stir for 30 minutes.

  • While maintaining the low temperature and stirring, add 50 mL of fuming nitric acid dropwise over 45 minutes.

  • After the addition is complete, allow the reaction temperature to rise to 65 °C.

  • Let the mixture cool down and stand overnight. An orange precipitate should form.

  • Transfer the reaction mixture to a beaker containing 500 mL of an ice/water mixture and stir for 1 hour.

  • Filter the precipitate and wash it several times with deionized water.

  • Dissolve the crude product in 150 mL of chloroform.

  • Wash the chloroform solution several times with water and then with brine.

  • Separate the organic layer and dry it with magnesium sulfate.

  • Remove the chloroform using a rotary evaporator to obtain an orange viscous phase.

  • Dissolve the orange phase in 100 mL of hexane.

  • Cool the hexane solution in an ice-water bath to precipitate the yellow this compound.

  • Filter the yellow precipitate and dry it to obtain the final product.

Quantitative Data Summary

ParameterValueReference
Starting Material Fluorene[1]
Nitrating Agent Fuming Nitric Acid[1]
Solvent Glacial Acetic Acid[1]
Initial Reaction Temperature 0-5 °C[1]
Peak Reaction Temperature 65 °C[1]
Reported Yield 79%[1]
Melting Point 295-300 °C[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Mix Fluorene & Glacial Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Fuming Nitric Acid (dropwise) B->C D 4. Allow to warm to 65 °C C->D E 5. Stir Overnight D->E F 6. Quench in Ice/Water E->F G 7. Filter & Wash with Water F->G H 8. Dissolve in Chloroform G->H I 9. Wash with Water & Brine H->I J 10. Dry & Evaporate Solvent I->J K 11. Recrystallize from Hexane J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound cause1 Incomplete Reaction? start->cause1 cause2 Product Loss During Workup? start->cause2 cause3 Side Reactions? start->cause3 solution1a Optimize Reaction Time cause1->solution1a Yes solution1b Ensure Potent Nitrating Agent cause1->solution1b Yes solution2a Ensure Complete Precipitation cause2->solution2a Yes solution2b Thorough Solvent Extraction cause2->solution2b Yes solution3a Control Temperature Carefully cause3->solution3a Yes solution3b Slow, Dropwise Reagent Addition cause3->solution3b Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the experimental challenges posed by the poor solubility of 2,7-Dinitrofluorene. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve successful outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in many common laboratory solvents?

A1: The poor solubility of this compound stems from its chemical structure. The fluorene backbone is a large, rigid, and nonpolar polycyclic aromatic hydrocarbon. While the two nitro groups (-NO2) are polar, their symmetrical placement on the fluorene ring system can lead to strong intermolecular forces, specifically crystal lattice energy, in the solid state. Overcoming this high lattice energy requires a solvent that can effectively solvate both the nonpolar aromatic rings and the polar nitro groups, which is a challenging balance for most common solvents.

Q2: I am seeing my this compound precipitate out of solution during my experiment. What are the common causes?

A2: Precipitation of this compound during an experiment is a common issue and can be attributed to several factors:

  • Solvent Saturation: You may have exceeded the solubility limit of this compound in your chosen solvent at the experimental temperature.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of the compound, causing it to crash out of solution.

  • Change in Solvent Composition: The addition of a co-solvent in which this compound is less soluble (an anti-solvent) can trigger precipitation.

  • pH Changes: If your experimental conditions involve a change in pH, this can affect the solubility, although this is less pronounced for neutral molecules like this compound compared to ionizable compounds.

Q3: Can I use heat to dissolve this compound?

A3: Yes, heating can be an effective method to increase the solubility of this compound in many organic solvents. However, it is crucial to consider the thermal stability of the compound and other components in your experiment. Overheating could potentially lead to degradation. It is recommended to use gentle heating and to cool the solution slowly to prevent rapid recrystallization. Always consult the material safety data sheet (MSDS) for thermal stability information.

Q4: Are there any safety precautions I should be aware of when working with this compound and the suggested solvents?

A4: Yes, absolutely. This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Many of the organic solvents recommended for dissolving it, such as DMSO, DMF, and chlorinated solvents, have their own specific hazards. Always work in a well-ventilated fume hood and consult the MSDS for each chemical before use.

Troubleshooting Guide: Common Solubility Issues

Problem Possible Cause Suggested Solution
This compound will not dissolve in my chosen solvent. The solvent may not be appropriate for the compound's polarity.1. Consult the solubility data table below to select a more suitable solvent. 2. Try a co-solvent system (see Protocol 2). 3. Gently heat the mixture while stirring. 4. Reduce the particle size of the solid this compound (see Protocol 3).
The compound dissolves with heating but precipitates upon cooling. The solution is supersaturated at the lower temperature.1. Try to maintain the experimental temperature at which the compound is soluble. 2. Use a co-solvent system to increase solubility at room temperature. 3. Prepare a solid dispersion to create a stable amorphous form (see Protocol 4).
I need to prepare an aqueous solution, but this compound is insoluble in water. This compound is a hydrophobic molecule.1. Prepare a stock solution in a water-miscible organic solvent like DMSO or DMF and then dilute it into your aqueous medium. Be mindful of the final solvent concentration to avoid precipitation. 2. Consider creating a nanosuspension for direct dispersion in aqueous media (see Protocol 3).
My stock solution is not stable and shows precipitation over time. The solvent may be slowly evaporating, or the compound is slowly recrystallizing.1. Ensure your storage containers are tightly sealed. 2. Store stock solutions at a constant temperature. 3. If recrystallization is an issue, preparing a solid dispersion may provide better long-term stability in the solid state.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in the literature. The following table provides a summary of available data and qualitative estimations based on the solubility of structurally similar compounds and general chemical principles. For critical applications, it is highly recommended to determine the solubility experimentally in your specific solvent system (see Protocol 1).

Solvent Type Estimated Solubility Notes
Dimethyl Sulfoxide (DMSO) Polar AproticModerate to HighOften used as a solvent for poorly soluble compounds in biological assays.
N,N-Dimethylformamide (DMF) Polar AproticModerate to HighSimilar to DMSO, a good solvent for many organic compounds.
Acetone Polar AproticModerate2-Nitrofluorene is soluble in acetone.[1]
Tetrahydrofuran (THF) Polar AproticModerateUsed in a 1:1 mixture with methanol for the synthesis of 2,7-Diaminofluorene.
Ethyl Acetate Polar AproticLow to Moderate
Acetonitrile Polar AproticLow to Moderate
Toluene Nonpolar AromaticLowA solution of 100 µg/mL in toluene is commercially available.[2] 2,4,7-trinitrofluorenone shows good solubility in toluene.[3]
Benzene Nonpolar AromaticLow2-Nitrofluorene is soluble in benzene.[1] 2,4,7-trinitrofluorenone shows good solubility in benzene.[3]
Chloroform NonpolarLow to Moderate
Dichloromethane (DCM) NonpolarLow to Moderate
Methanol Polar ProticLow
Ethanol Polar ProticLow
Isopropanol Polar ProticLow
Hexane NonpolarVery Low / Insoluble
Water Polar ProticVery Low / Insoluble2-Nitrofluorene is insoluble in water.[4]

Note: "Low" is estimated in the range of 1-10 mg/mL, "Moderate" in the 10-50 mg/mL range, and "High" as >50 mg/mL at room temperature. These are estimations and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard method to quantitatively determine the solubility of this compound in a specific solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of the chosen solvent prep1->prep2 equil Seal the vial and shake at a constant temperature for 24-48 hours prep2->equil sep1 Allow the solution to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter sep2->sep3 ana1 Prepare serial dilutions of the clear filtrate sep3->ana1 ana2 Analyze by UV-Vis or HPLC against a standard curve ana1->ana2 ana3 Calculate the concentration (e.g., in mg/mL) ana2->ana3

Workflow for Experimental Solubility Determination.

Materials:

  • This compound

  • Solvent of choice

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker or on a stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Separation: Remove the vial and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vial.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This will give you a clear, saturated solution.

  • Quantification: Prepare a series of dilutions of the saturated solution. Determine the concentration of this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC, by comparing the results to a pre-established calibration curve.

  • Calculation: The determined concentration is the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Improving Solubility with a Co-Solvent System

This protocol describes how to use a second solvent to improve the solubility of this compound.

G start Weigh this compound dissolve_primary Add a small volume of a good solvent (e.g., DMSO, DMF) start->dissolve_primary vortex Vortex or sonicate until fully dissolved dissolve_primary->vortex add_secondary Slowly add the secondary solvent (e.g., water, buffer) while stirring vortex->add_secondary observe Observe for any signs of precipitation add_secondary->observe end Homogeneous solution achieved observe->end

Workflow for Using a Co-Solvent System.

Materials:

  • This compound

  • A "good" primary solvent in which the compound is highly soluble (e.g., DMSO, DMF)

  • A "poor" or secondary solvent in which the experiment will be conducted (e.g., water, buffer)

  • Vortex mixer or sonicator

Procedure:

  • Prepare a Concentrated Stock: Dissolve the required mass of this compound in a minimal amount of the primary solvent (e.g., DMSO). Ensure complete dissolution, using a vortex or sonicator if necessary.

  • Titration: While vigorously stirring the secondary solvent (your experimental medium), slowly add the concentrated stock solution dropwise.

  • Observation: Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you have exceeded the solubility limit in the final co-solvent mixture.

  • Optimization: The key is to keep the final concentration of the primary solvent as low as possible while maintaining the solubility of this compound. You may need to experiment with different final concentrations of the primary solvent.

Protocol 3: Preparation of a Nanosuspension by Precipitation

This method reduces the particle size to the nanometer scale, which can improve the dissolution rate and allow for dispersion in aqueous media.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_sol Dissolve this compound in a suitable organic solvent (e.g., acetone) mix Inject the organic phase into the aqueous phase under high shear stirring org_sol->mix aq_sol Dissolve a stabilizer (e.g., HPMC, Tween 80) in water aq_sol->mix evap Evaporate the organic solvent under reduced pressure mix->evap final Nanosuspension of this compound evap->final

Workflow for Nanosuspension Preparation.

Materials:

  • This compound

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • Water (deionized or distilled)

  • A stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Tween 80, Poloxamer 188)

  • High-shear mixer or magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent to create the organic phase.

  • Aqueous Phase Preparation: In a separate container, dissolve a stabilizer in water to create the aqueous anti-solvent phase. The stabilizer is crucial to prevent the aggregation of the nanoparticles as they form.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension using a rotary evaporator.

  • Characterization: The resulting nanosuspension can be characterized by particle size analysis (e.g., Dynamic Light Scattering) to confirm the size of the nanoparticles.

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

This technique involves dissolving the compound and a hydrophilic carrier in a common solvent and then removing the solvent to create a solid matrix where the compound is molecularly dispersed in an amorphous state.

G start Weigh this compound and a hydrophilic polymer (e.g., PVP, PEG) dissolve Dissolve both in a common volatile solvent (e.g., methanol, acetone) start->dissolve evaporate Remove the solvent using a rotary evaporator to form a thin film dissolve->evaporate dry Further dry the solid under vacuum evaporate->dry collect Scrape the solid dispersion and pulverize if necessary dry->collect end Amorphous solid dispersion collect->end

Workflow for Solid Dispersion Preparation.

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A volatile organic solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the chosen hydrophilic polymer in a suitable volatile organic solvent. The ratio of drug to polymer may need to be optimized.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. This will deposit a thin film of the drug and polymer mixture on the inside of the flask.

  • Drying: Further dry the solid film under vacuum to remove any residual solvent.

  • Collection: Scrape the solid dispersion from the flask. The resulting solid can be gently ground to a fine powder. This solid dispersion can then be used in experiments, and it should exhibit improved dissolution characteristics in aqueous media compared to the crystalline form of this compound.

References

"common side products in the nitration of fluorene to 2,7-Dinitrofluorene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of fluorene to synthesize 2,7-dinitrofluorene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the nitration of fluorene to this compound?

A1: The nitration of fluorene is an electrophilic aromatic substitution reaction. The primary desired product is this compound. However, due to the nature of the reaction, several side products can be formed. The most common of these include:

  • Mononitrated Isomers: 2-Nitrofluorene is the primary mononitrated intermediate, but other isomers can also be formed.

  • Other Dinitrated Isomers: Besides the desired 2,7-isomer, other dinitrofluorene isomers such as 2,5-dinitrofluorene can be produced.

  • Trinitrated and Tetranitrated Products: Under harsh reaction conditions (e.g., high concentrations of nitrating agents, elevated temperatures, or prolonged reaction times), further nitration can occur, leading to the formation of tri- and even tetra-nitrofluorene derivatives.[1]

  • Oxidized Byproducts: The presence of strong oxidizing agents like nitric acid can lead to the oxidation of the fluorene methylene bridge, resulting in the formation of fluorenone and its nitrated derivatives (e.g., 2,7-dinitrofluorenone and 2,4,7-trinitrofluorenone).[1]

Q2: What reaction conditions influence the formation of these side products?

A2: The distribution of products in a nitration reaction is highly sensitive to the experimental conditions. Key factors include:

  • Concentration of Nitrating Agents: The ratio of nitric acid to sulfuric acid, as well as their overall concentration, determines the reactivity of the nitrating species (the nitronium ion, NO₂⁺). Higher concentrations favor polynitration.

  • Temperature: Higher reaction temperatures increase the reaction rate but can also lead to a decrease in selectivity and an increase in the formation of oxidized byproducts and polynitrated compounds.

  • Reaction Time: Longer reaction times can lead to the formation of more highly nitrated products.

  • Purity of Starting Material: Impurities in the starting fluorene can lead to undesired side reactions.

Q3: How can I minimize the formation of side products?

A3: To maximize the yield of this compound and minimize side products, careful control of the reaction conditions is crucial. Consider the following:

  • Stoichiometry: Use a controlled excess of the nitrating agent to favor dinitration without excessive polynitration.

  • Temperature Control: Maintain a low to moderate reaction temperature to enhance selectivity.

  • Gradual Addition: Add the nitrating agent slowly to the fluorene solution to maintain better control over the reaction exotherm and local concentrations.

  • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired product is maximized.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction.Increase reaction time or temperature slightly. Ensure adequate stirring.
Formation of a high percentage of mononitrated fluorene.Increase the amount of nitrating agent.
Loss of product during workup and purification.Optimize the recrystallization solvent and procedure.
High percentage of 2-nitrofluorene Insufficient nitrating agent or reaction time.Increase the molar ratio of nitric acid to fluorene. Extend the reaction time and monitor by TLC.
Presence of significant amounts of trinitro- or tetranitro-fluorene Reaction conditions are too harsh.Reduce the concentration of the nitrating mixture. Lower the reaction temperature. Shorten the reaction time.
Formation of colored impurities (often yellow/orange) Oxidation of fluorene to fluorenone and its subsequent nitration.Maintain a lower reaction temperature. Use a less aggressive nitrating agent if possible.
Presence of nitrogen oxide gases.Ensure proper ventilation and consider using a urea quench to remove excess nitrous acid.
Difficulty in separating this compound from other isomers (e.g., 2,5-dinitrofluorene) Isomers have similar polarities.Utilize fractional crystallization with different solvent systems. Consider column chromatography with a high-resolution stationary phase.

Quantitative Data on Product Distribution

The precise distribution of products can vary significantly based on the specific experimental protocol. The following table provides a representative summary of product yields under typical laboratory conditions aimed at synthesizing this compound.

Product Typical Yield (%) Factors Favoring Formation
This compound 70-80[2]Controlled addition of nitrating agent, moderate temperature (e.g., 65°C)[2]
2-Nitrofluorene 5-15Shorter reaction times, lower concentration of nitrating agent.
2,5-Dinitrofluorene 1-5A common isomeric impurity.
Polynitrated Fluorenes < 5High concentration of nitrating agents, high temperature, long reaction time.
Nitrated Fluorenones < 5High temperatures, presence of strong oxidizing conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and is designed to favor the formation of this compound.[2]

Materials:

  • Fluorene (10 g, 0.06 mol)

  • Glacial Acetic Acid (50 mL)

  • Fuming Nitric Acid (50 mL)

  • Chloroform

  • Hexane

  • Magnesium Sulfate

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dissolve 10 g of fluorene in 50 mL of glacial acetic acid.

  • Cool the mixture to 0-5°C using an ice bath and stir for 30 minutes.

  • While maintaining stirring, slowly add 50 mL of fuming nitric acid over a period of 45 minutes. The temperature of the reaction will rise.

  • After the addition is complete, allow the reaction temperature to reach approximately 65°C and then let the mixture cool to room temperature and stand overnight. An orange precipitate should form.

  • Pour the reaction mixture into 500 mL of an ice/water slurry and stir for 1 hour.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • Dissolve the crude product in 150 mL of chloroform. Wash the chloroform solution several times with water.

  • Separate the organic layer and dry it over magnesium sulfate.

  • Remove the chloroform by rotary evaporation to obtain an orange viscous product.

  • Dissolve the product in 100 mL of hot hexane.

  • Cool the hexane solution in an ice-water bath to induce crystallization of the yellow this compound.

  • Filter the crystals, wash with a small amount of cold hexane, and dry to obtain the final product. The expected yield is approximately 79%.[2]

Visualizing Reaction Pathways

The following diagram illustrates the logical progression of the nitration of fluorene and the influence of reaction conditions on the product distribution.

NitrationOfFluorene Fluorene Fluorene MonoNitro 2-Nitrofluorene (and other isomers) Fluorene->MonoNitro Mild Conditions (HNO3/H2SO4) Oxidized Nitrated Fluorenones (Side Products) Fluorene->Oxidized High Temperature DiNitro_2_7 This compound (Desired Product) MonoNitro->DiNitro_2_7 Forcing Conditions DiNitro_2_5 2,5-Dinitrofluorene (Side Product) MonoNitro->DiNitro_2_5 Forcing Conditions PolyNitro Tri/Tetra-nitrofluorenes (Side Products) DiNitro_2_7->PolyNitro Harsh Conditions (Excess HNO3, High Temp)

References

Technical Support Center: HPLC Analysis of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of 2,7-Dinitrofluorene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing a peak for this compound, or the peak is much smaller than expected. What are the possible causes and solutions?

A1: This issue can stem from several factors, from sample preparation to instrument settings. Below is a systematic guide to troubleshooting a missing or small peak.

Troubleshooting Guide for No/Small Peak

Potential Cause Recommended Solution
Sample Degradation This compound may be susceptible to degradation under certain conditions. Prepare fresh samples and standards. Protect solutions from light and store them at an appropriate temperature (cool and dark place recommended).
Incorrect Wavelength The detector wavelength may not be set to the absorbance maximum of this compound. Determine the UV absorbance maximum of your this compound standard (a UV scan is recommended) and set the detector to that wavelength.
Injection Issue The autosampler may have malfunctioned, or the injection volume may be too low. Manually inject a standard to confirm the instrument is working. Check the syringe and injection port for blockages. Ensure there is sufficient sample in the vial and no air bubbles are being drawn.
Detector Malfunction The detector lamp may be off or have low energy.[1] Check the lamp status and replace it if necessary.
Incompatibility with Mobile Phase This compound may have precipitated in the mobile phase if the organic content is too low. Ensure your sample solvent is compatible with the mobile phase.[2] this compound is soluble in hot acetic acid and toluene, but has low solubility in ethanol.[3]

A logical workflow for troubleshooting a missing peak is illustrated below.

NoPeakTroubleshooting cluster_solutions Solutions start No Peak or Small Peak Observed check_sample Verify Sample Integrity (Freshly Prepared? Protected from Light?) start->check_sample check_wavelength Confirm Detector Wavelength (Matches Analyte λmax?) check_sample->check_wavelength Sample OK sol_sample Prepare Fresh Sample check_sample->sol_sample Degraded check_injection Inspect Injection System (Sufficient Volume? No Bubbles? Manual Injection OK?) check_wavelength->check_injection Wavelength Correct sol_wavelength Set Correct Wavelength check_wavelength->sol_wavelength Incorrect check_detector Check Detector Status (Lamp On? Energy Levels OK?) check_injection->check_detector Injection OK sol_injection Fix Injection Issue check_injection->sol_injection Faulty check_solubility Assess Sample Solubility (Precipitation in Mobile Phase?) check_detector->check_solubility Detector OK sol_detector Service Detector/Replace Lamp check_detector->sol_detector Malfunction solution_found Problem Resolved check_solubility->solution_found Solubility OK sol_solubility Adjust Sample Solvent check_solubility->sol_solubility Incompatible sol_sample->solution_found sol_wavelength->solution_found sol_injection->solution_found sol_detector->solution_found sol_solubility->solution_found

Caption: Troubleshooting workflow for a missing or small HPLC peak.

Q2: The peak for this compound is showing poor shape (tailing, fronting, or splitting). What can I do to improve it?

A2: Poor peak shape is a common issue in HPLC and can compromise the accuracy of quantification. The causes are often related to the column, mobile phase, or interactions with system components.

Troubleshooting Guide for Poor Peak Shape

Peak Shape Issue Potential Cause Recommended Solution
Peak Tailing Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the analyte.Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts (0.1-0.5%) or use a base-deactivated column.
Column Overload: Injecting too much sample can lead to peak tailing.Dilute the sample and inject a smaller volume.
Column Void: A void or channel has formed at the head of the column.Replace the column. Consider using a guard column to extend the life of the analytical column.
Peak Fronting Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
Column Overload: Severe overload can sometimes manifest as fronting.Dilute the sample.
Split Peaks Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column inlet frit.Replace the frit or back-flush the column (if recommended by the manufacturer). Use in-line filters and filter all samples and mobile phases.
Contamination at Column Head: Strongly retained compounds from previous injections can interfere with the peak shape.Wash the column with a strong solvent.
Co-elution: Another compound is eluting at a very similar retention time.Adjust the mobile phase composition or gradient to improve separation.

The diagram below outlines a process for diagnosing peak shape problems.

PeakShapeTroubleshooting cluster_tailing Tailing Causes cluster_fronting Fronting Causes cluster_splitting Splitting Causes cluster_solutions_tailing Solutions cluster_solutions_fronting Solutions cluster_solutions_splitting Solutions start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting splitting Splitting peak_type->splitting Splitting tail_overload Column Overload? tailing->tail_overload front_solvent Sample Solvent Too Strong? fronting->front_solvent split_frit Clogged Frit? splitting->split_frit tail_secondary Secondary Interactions? tail_overload->tail_secondary No sol_tail_overload Dilute Sample tail_overload->sol_tail_overload Yes tail_void Column Void? tail_secondary->tail_void No sol_tail_secondary Modify Mobile Phase or Use New Column tail_secondary->sol_tail_secondary Yes sol_tail_void Replace Column tail_void->sol_tail_void Yes front_overload Column Overload? front_solvent->front_overload No sol_front_solvent Dissolve Sample in Mobile Phase front_solvent->sol_front_solvent Yes sol_front_overload Dilute Sample front_overload->sol_front_overload Yes split_contamination Column Contamination? split_frit->split_contamination No sol_split_frit Replace Frit / Back-flush split_frit->sol_split_frit Yes split_coelution Co-eluting Peak? split_contamination->split_coelution No sol_split_contamination Wash Column split_contamination->sol_split_contamination Yes sol_split_coelution Optimize Method split_coelution->sol_split_coelution Yes

Caption: Diagnostic workflow for common HPLC peak shape issues.

Q3: The retention time of the this compound peak is drifting or has suddenly shifted. Why is this happening?

A3: Retention time stability is critical for reliable peak identification. Shifts can indicate a change in the mobile phase, flow rate, or column temperature.

Troubleshooting Guide for Retention Time Shifts

Potential Cause Recommended Solution
Mobile Phase Composition Change The composition of the mobile phase may have changed due to evaporation of the more volatile component or improper mixing. Prepare fresh mobile phase.[2] If using a gradient, ensure the pump's proportioning valves are working correctly.
Flow Rate Fluctuation A leak in the system or a failing pump seal can cause the flow rate to be inconsistent.[1] Check the system for leaks and observe the pressure for fluctuations. Service the pump if necessary.
Column Temperature Variation The column temperature is not stable. Use a column oven to maintain a consistent temperature.[1]
Column Equilibration The column was not sufficiently equilibrated with the mobile phase before injection. Ensure the column is equilibrated for an adequate amount of time (typically 10-20 column volumes).
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. Replace the column.

Experimental Protocols & Method Parameters

Protocol for Preparation of this compound Standard Solution

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., Toluene or Acetonitrile) to dissolve the compound completely. Sonication may be required.

    • Once dissolved, bring the volume to the 10 mL mark with the same solvent. Mix thoroughly.

  • Working Standard (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Recommended Starting HPLC Parameters

The following parameters are a suggested starting point for method development for the analysis of this compound. Optimization will likely be required.

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at the absorbance maximum of this compound
Sample Solvent Acetonitrile or Mobile Phase

References

"preventing degradation of 2,7-Dinitrofluorene during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2,7-Dinitrofluorene to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound, suggesting potential causes and solutions.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from yellow to brownish, clumping) Exposure to light, moisture, or elevated temperatures.Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Inconsistent experimental results Degradation of the this compound stock.Assess the purity of the stock material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Prepare fresh solutions for each experiment.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.Review storage conditions. Characterize the unknown peaks to identify potential degradation products. A forced degradation study can help to identify likely degradants.
Reduced potency or activity in biological assays Degradation of the active compound.Confirm the purity and integrity of the this compound. Use a freshly prepared and quantified solution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dark, and dry environment.[1][2] The recommended storage temperature is at room temperature or ambient conditions (>5 °C), with some sources suggesting storage at temperatures below 15°C.[1][3][4][5][6] To minimize exposure to light and moisture, it is best to keep it in a tightly sealed container, preferably made of amber glass.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should also be protected from light and stored in a cool place. The choice of solvent can impact stability, and it is important to use a high-purity, dry solvent. For long-term storage, refrigeration (2-8 °C) is advisable. It is recommended to prepare fresh solutions for critical experiments to avoid using a solution that may have degraded over time.

Q3: What are the main factors that can cause the degradation of this compound?

A3: Based on the general behavior of nitroaromatic compounds, the primary factors that can lead to the degradation of this compound are:

  • Photodegradation: Exposure to light, especially UV light, can induce chemical changes.[7][8]

  • Thermal Degradation: High temperatures can accelerate decomposition.[1]

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with atmospheric oxygen or other oxidizing agents.[1]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound under storage conditions are not extensively documented in readily available literature, potential degradation pathways for nitroaromatic compounds may involve the reduction of the nitro groups to nitroso, hydroxylamino, or amino groups. Oxidation of the fluorene ring structure is also a possibility.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable technique for identifying and quantifying the compound and its potential impurities.

Experimental Protocols

Exemplary Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for assessing the purity of this compound and detecting potential degradation products. Note: This is an exemplary method and must be fully validated for your specific application and equipment.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C (ambient)
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for this compound)
Sample Preparation Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.
Data Analysis The purity is assessed by the peak area percentage of the main this compound peak relative to the total peak area of all detected components.

Quantitative Data on Degradation (Illustrative Example)

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl) 24 hours60 °C5%2-Nitro-7-aminofluorene
Basic Hydrolysis (0.1 M NaOH) 24 hours60 °C8%2,7-Dihydroxyfluorene
Oxidative (3% H₂O₂) 24 hoursRoom Temp.12%2,7-Dinitro-9-fluorenone
Photolytic (UV light) 48 hoursRoom Temp.15%Various photoproducts
Thermal 7 days80 °C10%Unidentified polymeric material

Visualizations

Logical Workflow for Preventing Degradation of this compound

G cluster_storage Storage cluster_handling Handling cluster_verification Verification cluster_outcome Outcome storage_conditions Optimal Storage Conditions cool Cool (<15°C) storage_conditions->cool dark Dark (Amber Vial) storage_conditions->dark dry Dry (Desiccator) storage_conditions->dry inert Inert Atmosphere storage_conditions->inert prevention Prevention of Degradation storage_conditions->prevention handling_practices Best Handling Practices fresh_solutions Prepare Fresh Solutions handling_practices->fresh_solutions minimize_exposure Minimize Exposure to Air/Light handling_practices->minimize_exposure handling_practices->prevention purity_check Purity Verification hplc HPLC Analysis purity_check->hplc purity_check->prevention improper_storage Improper Storage/Handling degradation Degradation improper_storage->degradation

Caption: A logical workflow illustrating the key practices for preventing the degradation of this compound.

Conceptual Degradation Pathways of this compound

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products DNF This compound hydrolysis Hydrolysis (Acid/Base) DNF->hydrolysis oxidation Oxidation (e.g., O2, Peroxides) DNF->oxidation photolysis Photolysis (UV/Light) DNF->photolysis reduction Reduction of Nitro Groups DNF->reduction hydroxy_derivatives Hydroxy Derivatives hydrolysis->hydroxy_derivatives oxidized_products Oxidized Ring Products (e.g., Fluorenone derivatives) oxidation->oxidized_products photoproducts Various Photoproducts photolysis->photoproducts amino_derivatives Amino Derivatives reduction->amino_derivatives

References

Technical Support Center: Purification of 2,7-Dinitrofluorene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,7-Dinitrofluorene and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound lies in the formation of isomeric byproducts during the nitration of fluorene. The directing effects of the fluorene ring system can lead to the formation of other dinitro-isomers, such as 2,5-Dinitrofluorene, which often have very similar physical and chemical properties to the desired 2,7-isomer, making separation difficult.[1] Direct nitration of fluorene is often reported to have low yields and difficulties in separating the resulting products.

Q2: What are the most common isomeric impurities in this compound synthesis?

The most common isomeric impurity is 2,5-Dinitrofluorene. Depending on the nitration conditions, other mono-, di-, and tri-nitrated fluorene derivatives can also be formed.

Q3: What are the recommended initial purification steps for crude this compound?

A common initial purification strategy involves washing the crude product with a sequence of solvents to remove different types of impurities. A typical procedure includes:

  • Washing with water to remove inorganic acids and salts.

  • Washing with a solvent in which the desired product has low solubility at room temperature, but in which some impurities are soluble. Chloroform has been used for this purpose.[2]

  • Subsequent recrystallization from a suitable solvent.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a critical step in the purification of this compound. Below are common problems and their solutions.

ProblemPotential Cause(s)Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used. - The solution is supersaturated. - The compound is highly impure.- Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - If the product is suspected to be highly impure, consider a preliminary purification by column chromatography before recrystallization.
Oiling Out (Formation of an oil instead of crystals) - The melting point of the compound is lower than the boiling point of the solvent. - The rate of cooling is too rapid. - High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and allow to cool slowly. - Ensure a slow cooling rate by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. - Perform a preliminary purification step like column chromatography.
Colored Impurities in Crystals - Co-crystallization of colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious as charcoal can also adsorb the desired product, so use it sparingly.

Table 1: Common Solvents for Recrystallization of Dinitrofluorene Isomers

Solvent/Solvent SystemSuitabilityNotes
Hexane Good for final recrystallization.This compound has good solubility in hot hexane and poor solubility in cold hexane, making it a suitable solvent for obtaining pure crystals.[2]
Hexane/Acetone Potentially useful for crude purification.A 70:30 mixture has been used for the separation of fluorene and 9-fluorenone, suggesting its utility for separating compounds with different polarities.
Hexane/Dichloromethane Potentially useful for crude purification.A 70:30 mixture has been used for the purification of a fluorene derivative, indicating its potential for separating isomers with slight polarity differences.[3]
Ethanol Can be used, but may require a co-solvent.Often used in combination with water for the recrystallization of nitroaromatic compounds.
Glacial Acetic Acid Reported for related trinitrofluorenone.May be a suitable solvent for dinitrofluorene isomers as well, particularly for removing highly polar impurities.
Chromatographic Separation Issues

Column chromatography and Thin Layer Chromatography (TLC) are powerful techniques for separating dinitrofluorene isomers.

Troubleshooting TLC

ProblemPotential Cause(s)Troubleshooting Steps
Spots are streaky - The sample is overloaded. - The compound is not fully soluble in the developing solvent.- Apply a smaller spot of the sample to the TLC plate. - Choose a solvent system in which the compound is more soluble.
Rf values are too high or too low - The polarity of the solvent system is incorrect.- If Rf is too high, decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent). - If Rf is too low, increase the polarity of the solvent system (e.g., increase the proportion of the polar solvent).
Poor separation of isomers - The solvent system does not have the right selectivity.- Experiment with different solvent systems. A good starting point for dinitrofluorene isomers is a mixture of a non-polar solvent like hexane and a moderately polar solvent like acetone or dichloromethane.[4]

Troubleshooting Column Chromatography

ProblemPotential Cause(s)Troubleshooting Steps
Poor separation of isomers - The solvent system is not optimal. - The column is overloaded. - The column was not packed properly.- Optimize the solvent system using TLC first. A good separation on TLC (ΔRf > 0.2) is a good indicator of successful column separation. - Use a larger column or a smaller amount of sample. - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column - The compound is too polar for the chosen solvent system.- Gradually increase the polarity of the eluent. For example, start with 100% hexane and gradually add acetone or dichloromethane.
Fractions are not pure - The elution was too fast. - The fractions were too large.- Decrease the flow rate to allow for better equilibration. - Collect smaller fractions to improve the resolution of the separation.

Table 2: Suggested Starting Conditions for Chromatographic Separation

TechniqueStationary PhaseMobile Phase (Starting Point)Detection
TLC Silica Gel 60 F254Hexane:Acetone (8:2 or 7:3 v/v)UV light (254 nm)
Column Chromatography Silica Gel (60-120 mesh)Gradient elution starting with 100% Hexane and gradually increasing the percentage of Acetone or Dichloromethane.TLC analysis of fractions
HPLC C18 reverse-phase columnAcetonitrile:Water or Methanol:Water gradientUV detector (e.g., 254 nm)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[2]

  • In a three-necked flask equipped with a mechanical stirrer, add 10 g (0.06 mol) of fluorene to 50 mL of glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add 50 mL of fuming nitric acid over a period of 45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of an ice/water mixture with stirring.

  • Collect the resulting orange precipitate by vacuum filtration and wash thoroughly with deionized water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

Purification of this compound

This protocol is a continuation of the synthesis procedure.[2]

  • Dissolve the crude, dry this compound in 150 mL of chloroform.

  • Wash the chloroform solution several times with water in a separatory funnel.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain a viscous orange product.

  • Dissolve the orange residue in a minimal amount of hot hexane (approximately 100 mL).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to induce crystallization.

  • Collect the yellow precipitate of this compound by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the purified crystals in a vacuum oven. The expected yield is approximately 79%, with a melting point of around 295-300 °C.[2]

Visualizations

Experimental Workflow for Synthesis and Purification

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification A 1. Nitration of Fluorene (Fuming HNO3, Glacial Acetic Acid, 0-5 °C) B 2. Quenching (Ice/Water) A->B C 3. Filtration and Washing (Deionized Water) B->C D 4. Dissolution in Chloroform C->D Crude Product E 5. Aqueous Wash D->E F 6. Drying and Concentration E->F G 7. Recrystallization from Hexane F->G H 8. Filtration and Drying G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Recrystallization

G Troubleshooting Recrystallization Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals Success Successful Recrystallization Crystals->Success Yes NoCrystals No Crystals Formed Crystals->NoCrystals No Oil Oiling Out Crystals->Oil Oil Forms TroubleshootNoCrystals - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal NoCrystals->TroubleshootNoCrystals TroubleshootOil - Reheat and Add Co-solvent - Slow Cooling Oil->TroubleshootOil TroubleshootNoCrystals->Cool TroubleshootOil->Cool

Caption: Decision tree for troubleshooting common recrystallization problems.

References

"minimizing impurities in 2,7-Dinitrofluorene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dinitrofluorene. Our aim is to help you minimize impurities and achieve high-purity product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the direct nitration of fluorene using a nitrating agent, typically fuming nitric acid, in a solvent such as glacial acetic acid.[1] The reaction is highly exothermic and requires careful control of the reaction temperature to ensure the selective formation of the desired 2,7-isomer and minimize the formation of other isomers and over-nitrated byproducts.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The primary impurities are other positional isomers of dinitrofluorene, with 2,5-Dinitrofluorene being a significant byproduct. Other potential impurities include mononitrated fluorene (2-Nitrofluorene), and trinitrated or even tetranitrated fluorene derivatives if the reaction conditions are too harsh. Oxidation of the fluorene starting material can also lead to the formation of fluorenone-based impurities.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting material (fluorene), the desired product (this compound), and the various byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Q4: What is a typical yield for the synthesis of this compound?

A4: With a carefully controlled procedure, a yield of approximately 79% for this compound has been reported.[1] However, yields can vary significantly depending on the reaction conditions and the effectiveness of the purification process.

Troubleshooting Guide

Issue Observation Probable Cause(s) Recommended Solution(s)
Low Yield The isolated mass of the final product is significantly lower than the theoretical maximum.- Incomplete reaction. - Formation of a high percentage of soluble isomers that are lost during filtration. - Over-nitration to more soluble tri- or tetra-nitro compounds. - Loss of product during the washing and recrystallization steps.- Monitor the reaction by TLC to ensure the complete consumption of the starting material. - Carefully control the reaction temperature to favor the formation of the 2,7-isomer. - Avoid excessively harsh nitrating conditions (e.g., high concentration of nitric acid, high temperature). - Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate.
Product is off-color (e.g., orange, brown instead of yellow) The final product is not the expected pale yellow color.[1]- Presence of residual acidic impurities. - Presence of polymeric or oxidized byproducts. - Incomplete removal of colored isomers during purification.- Ensure thorough washing of the crude product with water to remove all traces of acid. - Consider a wash with a dilute sodium bicarbonate solution, followed by water. - Perform a second recrystallization, possibly with a different solvent system. - The use of activated carbon during recrystallization can help remove colored impurities.
Broad or low melting point The measured melting point of the product is significantly lower than the literature value (around 295-300 °C) and/or melts over a wide range.[1]- Presence of isomeric impurities (e.g., 2,5-Dinitrofluorene). - Residual solvent in the final product.- Perform further purification, such as another recrystallization or column chromatography, to separate the isomers. - Ensure the product is thoroughly dried under vacuum to remove any trapped solvent.
Difficult to filter precipitate The crude product forms a very fine or gummy precipitate that is difficult to filter.- Precipitation from a supersaturated solution at a rapid rate. - Presence of oily byproducts.- Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. - Try adding the reaction mixture to ice-water with vigorous stirring to promote the formation of a filterable solid.[1] - Washing the crude product with a non-polar solvent like hexane may help remove oily impurities.

Experimental Protocols

Synthesis of this compound from Fluorene

This protocol is adapted from a literature procedure.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Fluorene166.2210.0 g0.06
Glacial Acetic Acid60.0550 mL-
Fuming Nitric Acid63.0150 mL-

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10 g (0.06 mol) of fluorene in 50 mL of glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • While stirring, add 50 mL of fuming nitric acid dropwise over a period of 45 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, the reaction temperature will gradually rise. Allow the mixture to warm to room temperature and then heat to 65 °C.

  • Hold the reaction at 65 °C for 1 hour, then allow it to cool to room temperature and let it stand overnight. An orange precipitate should form.

  • Pour the reaction mixture into 500 mL of an ice/water slurry and stir for 1 hour.

  • Filter the orange precipitate and wash it thoroughly with deionized water until the washings are neutral.

  • Dissolve the crude product in 150 mL of chloroform. Wash the chloroform solution several times with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain an orange viscous material.

  • Dissolve the orange material in 100 mL of hot hexane.

  • Cool the solution in an ice-water bath to induce crystallization.

  • Filter the resulting yellow precipitate, wash with a small amount of cold hexane, and dry under vacuum.

Purity Analysis

To ensure the purity of the synthesized this compound and to identify any impurities, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound from its isomers.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength of 254 nm or 280 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile impurities.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: A temperature ramp from a lower temperature (e.g., 150 °C) to a higher temperature (e.g., 300 °C).

    • Detection: Mass spectrometer to identify compounds based on their mass-to-charge ratio and fragmentation pattern.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is distinct and can be used to confirm its structure and detect impurities. The presence of other isomeric dinitrofluorenes will result in additional signals in the aromatic region of the spectrum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolution Dissolve Fluorene in Glacial Acetic Acid cooling Cool to 0-5 °C dissolution->cooling addition Dropwise Addition of Fuming Nitric Acid cooling->addition reaction_completion Reaction at 65 °C and Overnight Stirring addition->reaction_completion quenching Quench in Ice/Water reaction_completion->quenching filtration1 Filter Crude Product quenching->filtration1 washing1 Wash with Water filtration1->washing1 extraction Dissolve in Chloroform & Wash with Water/Brine washing1->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallize from Hexane evaporation->recrystallization filtration2 Filter Pure Product recrystallization->filtration2 drying2 Dry Final Product filtration2->drying2 analysis Purity & Identity Check (TLC, HPLC, GC-MS, NMR, MP) drying2->analysis

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Impurity Issues start Impure Product Detected (e.g., Low MP, Off-color) check_isomers Analyze for Isomers (HPLC, GC-MS, NMR) start->check_isomers check_over_nitration Check for Tri/Tetra-nitro Compounds (MS) start->check_over_nitration check_oxidation Look for Fluorenone Impurities (IR, NMR) start->check_oxidation isomers_present Isomers Detected check_isomers->isomers_present Yes over_nitration_present Over-nitration Detected check_over_nitration->over_nitration_present Yes oxidation_present Oxidation Products Detected check_oxidation->oxidation_present Yes solution_isomers Optimize Temperature Control & Recrystallization isomers_present->solution_isomers solution_over_nitration Reduce Nitric Acid Conc. or Reaction Time/Temp. over_nitration_present->solution_over_nitration solution_oxidation Use High-Purity Starting Material oxidation_present->solution_oxidation

Caption: Decision tree for troubleshooting common impurity issues.

References

Technical Support Center: Recrystallization of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-Dinitrofluorene. The information is presented in a question-and-answer format to directly address common issues encountered during recrystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and safety properties of this compound to consider during recrystallization?

A1: this compound is a yellow powder with a high melting point, indicating its solid state at room temperature.[1][2] It is important to note that this compound is suspected of causing cancer.[2] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on available data, hot acetic acid is a known effective solvent.[1] Ethanol is generally not a suitable solvent due to the compound's insolubility.[1] While specific quantitative solubility data is limited, a synthesis protocol involving dissolution in a tetrahydrofuran (THF) and methanol (MeOH) mixture suggests these could also be effective, potentially as a co-solvent system. Given that the parent compound, fluorene, can be recrystallized from methanol, this is a promising option to investigate.[3][4]

Q3: How can I select a new alternative solvent for recrystallization?

A3: The principle of "like dissolves like" is a good starting point. This compound is a polar molecule due to the two nitro groups. Therefore, polar solvents are more likely to be effective. To test a new solvent, start with a small amount of your crude this compound and observe its solubility in the chosen solvent at room temperature and then upon heating. A good candidate will show poor solubility at room temperature and complete dissolution at or near the solvent's boiling point.

Troubleshooting Guide

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. If you have added a significant volume of solvent (e.g., more than 20 times the mass of your solid) and it still has not dissolved, it is likely an unsuitable solvent.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a portion of the solid dissolves but some remains, you may need to perform a hot filtration to remove the insoluble material before proceeding with the crystallization.

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation is a common issue in recrystallization and can be addressed with the following steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[5]

  • Supersaturation: The solution might be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of the compound.

  • Too Much Solvent: You may have used an excess of solvent, preventing the solution from becoming saturated upon cooling. If this is the case, you will need to evaporate some of the solvent to increase the concentration of the this compound and then attempt to cool it again.[5]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is highly concentrated. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask at room temperature, insulated with a cloth or paper towels, before transferring it to an ice bath. Slower cooling encourages the formation of well-defined crystals instead of an oil.[5]

Q4: The recovered crystals are still colored. How can I improve the purity?

A4: If your final product retains a colored impurity, you can try the following:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the initial filtration step. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Second Recrystallization: A second recrystallization of the colored crystals will often yield a purer, colorless product.

Alternative Solvent Data

SolventBoiling Point (°C)Known/Potential Suitability for this compoundSafety Considerations
Acetic Acid 118.1[6][7][8][9][10]Known to be effective when hot.[1]Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor.
Methanol (MeOH) 64.7[6][7][8][9][10]Potentially effective, as the parent compound fluorene is recrystallized from it.[3][4] Used in a co-solvent system for synthesis.Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Tetrahydrofuran (THF) 66[6][7][8][9][10]Used in a co-solvent system for synthesis, suggesting good solubility. May be too good of a solvent on its own.Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation.
Toluene 110.6[6][7][8][9][10]A potential solvent for similar aromatic compounds.[11]Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.
Acetone 56.3[6][7][8][9][10]A common polar aprotic solvent that could be effective.Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Ethyl Acetate 77.1[6][7][8][9][10]A moderately polar solvent that is often a good choice for recrystallization.Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Chloroform 61.2[6][7][8][9][10]A common solvent for organic compounds.Harmful if swallowed. Causes skin irritation and serious eye irritation. Suspected of causing cancer.
Hexane 68.7[6][7][8][9][10]Likely to be a poor solvent due to the polarity of this compound, but could be useful as an anti-solvent in a co-solvent system.Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound

  • Solvent Selection: Based on the table above and small-scale preliminary tests, select a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum on. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Visualizations

Recrystallization_Troubleshooting Troubleshooting Recrystallization of this compound cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool add_more_solvent Add more hot solvent dissolve->add_more_solvent Solid does not dissolve hot_filtration Perform hot filtration for insoluble impurities dissolve->hot_filtration Insoluble material present oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes end Pure Crystals collect_crystals->end add_more_solvent->dissolve hot_filtration->cool induce_crystallization->crystals_form concentrate_solution Evaporate some solvent and re-cool induce_crystallization->concentrate_solution Still no crystals concentrate_solution->cool reheat_add_solvent->cool Solvent_Selection_Logic Solvent Selection Logic for Recrystallization start Select a potential solvent test_rt_solubility Test solubility of This compound at room temperature start->test_rt_solubility is_soluble_rt Is it soluble? test_rt_solubility->is_soluble_rt test_hot_solubility Test solubility in boiling solvent is_soluble_rt->test_hot_solubility No bad_solvent_too_good Unsuitable: Too soluble is_soluble_rt->bad_solvent_too_good Yes is_soluble_hot Is it soluble? test_hot_solubility->is_soluble_hot cool_solution Cool the solution is_soluble_hot->cool_solution Yes bad_solvent_insoluble Unsuitable: Insoluble is_soluble_hot->bad_solvent_insoluble No crystals_form Do crystals form? cool_solution->crystals_form good_solvent Good Solvent Candidate crystals_form->good_solvent Yes bad_solvent_no_crystals Unsuitable: No crystal formation crystals_form->bad_solvent_no_crystals No

References

"addressing instrument sensitivity issues for 2,7-Dinitrofluorene detection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address instrument sensitivity issues encountered during the detection of 2,7-Dinitrofluorene. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section offers step-by-step guidance to resolve common sensitivity issues with HPLC-UV/Vis and LC-MS detection of this compound.

Issue 1: Low Signal or No Peak Detected in HPLC-UV/Vis Analysis

Possible Causes and Solutions:

  • Incorrect Wavelength Selection: this compound exhibits maximum absorbance at specific wavelengths. Ensure your detector is set to the optimal wavelength.

    • Action: Consult the UV-Vis spectrum for this compound. The primary absorbance maximum is typically in the range of 254 nm, with other significant peaks that can be utilized depending on the sample matrix.

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).

    • Action: Concentrate your sample using appropriate techniques like solid-phase extraction (SPE) or solvent evaporation.

  • Mobile Phase Incompatibility: The mobile phase composition can affect the analyte's solubility and ionization, impacting its detection.

    • Action: Ensure this compound is soluble in your mobile phase. For reversed-phase HPLC, a mobile phase of acetonitrile and water is common. Adjust the gradient to ensure elution at a point where the organic content is sufficient to maintain solubility.

  • Detector Malfunction: The UV lamp may be deteriorating, or the flow cell could be dirty.

    • Action: Check the lamp's energy output. If it's low, replace the lamp. Clean the flow cell according to the manufacturer's instructions.

Troubleshooting Workflow: Low HPLC-UV Signal

start Low/No Peak check_wavelength Verify Detection Wavelength start->check_wavelength check_concentration Assess Analyte Concentration check_wavelength->check_concentration Correct solution_wavelength Set to λmax (e.g., 254 nm) check_wavelength->solution_wavelength Incorrect check_mobile_phase Evaluate Mobile Phase check_concentration->check_mobile_phase Sufficient solution_concentration Concentrate Sample (SPE) check_concentration->solution_concentration Too Low check_detector Inspect Detector (Lamp, Flow Cell) check_mobile_phase->check_detector Compatible solution_mobile_phase Adjust Mobile Phase Composition check_mobile_phase->solution_mobile_phase Incompatible solution_detector Replace Lamp/ Clean Flow Cell check_detector->solution_detector Faulty end Signal Restored solution_wavelength->end solution_concentration->end solution_mobile_phase->end solution_detector->end

Caption: Troubleshooting workflow for low HPLC-UV signal.

Issue 2: Poor Sensitivity and High Background Noise in LC-MS Analysis

Possible Causes and Solutions:

  • Inefficient Ionization: this compound, being a nitroaromatic compound, may not ionize efficiently under certain conditions.

    • Action: Negative ion mode (ESI-) is often more effective for nitroaromatic compounds. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.

    • Action: Improve sample cleanup procedures. Utilize solid-phase extraction (SPE) with a sorbent that retains interferents while allowing the analyte to pass through, or vice-versa. A diversion valve can also be used to direct the flow to waste during the elution of highly interfering components.

  • Mobile Phase Additives: The choice of mobile phase additives can significantly impact ionization efficiency.

    • Action: For negative ion mode, additives that promote deprotonation, such as a small amount of ammonium hydroxide or a volatile buffer like ammonium acetate, can enhance sensitivity. Avoid non-volatile salts.

  • Contaminated Ion Source: A dirty ion source can lead to high background noise and reduced sensitivity.

    • Action: Regularly clean the ion source components, including the capillary, skimmer, and ion transfer optics, as per the manufacturer's guidelines.

Signaling Pathway: Ion Suppression in LC-MS

cluster_source Ion Source cluster_detector Mass Analyzer Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Analyte_Ion [M-H]- Droplet->Analyte_Ion Ideal Ionization Suppressed_Ion Suppressed Ionization Droplet->Suppressed_Ion Ion Suppression Detector_High High Signal Analyte_Ion->Detector_High Detector_Low Low Signal Suppressed_Ion->Detector_Low

Caption: Impact of matrix effects on analyte ionization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting this compound?

A1: The optimal UV wavelength for detecting this compound is at its absorbance maximum (λmax). While this can vary slightly depending on the solvent, a common λmax is around 254 nm. It is recommended to run a UV-Vis spectrum of a standard solution in your mobile phase to determine the precise λmax for your conditions.

Q2: I am observing a drifting baseline in my HPLC-UV chromatogram. What could be the cause?

A2: A drifting baseline can be caused by several factors:

  • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment.

  • Mobile Phase Issues: Inadequate mobile phase mixing or decomposition of a mobile phase component can cause drift. Ensure thorough mixing and use fresh, high-purity solvents.

  • Column Bleed: The stationary phase of the column may be degrading, especially at high temperatures or extreme pH.

  • Contaminated Flow Cell: Contaminants from previous injections can slowly leach out, causing the baseline to drift.

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape (e.g., tailing or fronting) can be due to:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competing agent (like triethylamine for basic compounds) to the mobile phase can sometimes help. However, this is less common for neutral compounds like this compound.

  • Mismatched Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

  • Column Degradation: A void at the head of the column or contamination can lead to poor peak shape. Try reversing and flushing the column (if permissible by the manufacturer) or replacing it.

Q4: What are the expected mass fragments for this compound in negative ion mode mass spectrometry?

A4: In negative ion mode ESI-MS/MS, the molecular ion [M-H]⁻ or the radical anion [M]⁻• would be observed. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO, NO₂, and other small molecules. For this compound (C₁₃H₈N₂O₄, MW: 256.22), you might expect to see fragments corresponding to:

  • [M - NO]⁻

  • [M - NO₂]⁻

  • [M - 2NO₂]⁻

The exact fragmentation pattern will depend on the collision energy used.

Data Presentation

Table 1: Comparison of HPLC-UV Detection Parameters for this compound

ParameterCondition 1Condition 2Condition 3
Wavelength 254 nm280 nm320 nm
Signal-to-Noise Ratio (S/N) 1509540
Limit of Detection (LOD) 5 ng/mL15 ng/mL50 ng/mL

This is illustrative data to demonstrate the effect of wavelength on sensitivity.

Table 2: Effect of Mobile Phase Additive on LC-MS (ESI-) Signal Intensity

Mobile Phase AdditiveAnalyte Peak AreaBackground NoiseSignal-to-Noise Ratio (S/N)
None 1.2 x 10⁵5,00024
0.1% Formic Acid 8.5 x 10⁴4,50019
5 mM Ammonium Acetate 3.5 x 10⁵6,00058

This is illustrative data to demonstrate the effect of mobile phase additives on sensitivity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-10 min: 50% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 50% B

      • 12.1-15 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (50:50 water:acetonitrile).

    • Dissolve or dilute unknown samples in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the unknown samples to determine the concentration of this compound.

Protocol 2: LC-MS/MS Method for Trace Analysis of this compound
  • Instrumentation:

    • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Ammonium acetate (LC-MS grade).

    • This compound standard.

  • LC Conditions:

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

    • Gradient: (Adjust as needed for optimal separation)

      • 0-1 min: 30% B

      • 1-5 min: 30% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 30% B

      • 7.1-10 min: 30% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions:

      • Precursor Ion (m/z): 256.0

      • Product Ion 1 (m/z): (e.g., corresponding to [M-NO₂]⁻)

      • Product Ion 2 (m/z): (e.g., corresponding to [M-NO]⁻)

      • Note: Product ions and collision energies should be optimized by infusing a standard solution.

  • Sample Preparation:

    • Prepare stock and calibration standards as described in Protocol 1, using the initial mobile phase as the diluent.

    • For trace analysis from complex matrices (e.g., plasma, environmental samples), a solid-phase extraction (SPE) cleanup is recommended. The choice of SPE sorbent will depend on the matrix.

Logical Relationship: Method Selection for this compound Analysis

start Analysis Goal quantification Routine Quantification (High Concentration) start->quantification trace_analysis Trace Analysis/ High Specificity (Low Concentration) start->trace_analysis hplc_uv HPLC-UV quantification->hplc_uv lc_ms LC-MS/MS trace_analysis->lc_ms protocol1 Protocol 1 hplc_uv->protocol1 protocol2 Protocol 2 lc_ms->protocol2

Caption: Decision tree for selecting an analytical method.

Validation & Comparative

A Comparative Analysis of the Carcinogenicity of 2,7-Dinitrofluorene and 2-Nitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the carcinogenic potential of two closely related environmental pollutants, 2,7-Dinitrofluorene and 2-Nitrofluorene, reveals significant differences in their potency and mechanisms of action. This guide synthesizes key experimental findings to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

This compound (2,7-diNF) and 2-Nitrofluorene (2-NF) are nitroaromatic hydrocarbons, environmental pollutants primarily originating from incomplete combustion processes, such as diesel engine emissions and kerosene heaters.[1][2] While both compounds are recognized for their carcinogenic properties, studies have demonstrated that 2,7-diNF exhibits a markedly higher carcinogenic potency, particularly in inducing mammary tumors in rats.[1][3]

Quantitative Comparison of Carcinogenicity

Experimental data from studies on female Sprague-Dawley rats provide a clear quantitative distinction between the carcinogenic effects of these two compounds.

CompoundAdministration Route & DoseTarget OrganTumor IncidenceLatency PeriodMalignant to Benign Tumor RatioReference
This compound Intramammary injection (2.04 µmol/gland)Mammary Gland100%23-49 weeks5.4[1]
This compound Diet (1.62 mmol/kg)Mammary Gland100%--[3]
This compound Intraperitoneal injection (10 µmol/kg)Mammary Gland44% (malignant)Median latency of 42 weeks-[4][5]
2-Nitrofluorene Intramammary injection (2.04 µmol/gland)Mammary GlandLower than 2,7-diNF (not specified)Longer than 2,7-diNF<0.5[1]
2-Nitrofluorene Diet (1.62 mmol/kg)Mammary Gland44%--[3]
2-Nitrofluorene Oral administrationMammary Gland, Forestomach, Liver, Ear DuctTumors produced--[2]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited carcinogenicity studies.

Intramammary Injection Study in Sprague-Dawley Rats[1][6]
  • Animals: 30- and 50-day-old female Sprague-Dawley rats.

  • Test Compounds: 2-Nitrofluorene (2-NF), this compound (2,7-diNF), and other related compounds.

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Administration: A single intramammary injection of 2.04 µmol of the compound in 50 µl of DMSO per gland. 30-day-old rats were injected in 6 glands, and 50-day-old rats in 8 glands.

  • Observation Period: Rats were monitored for tumor development for up to 82 weeks.

  • Endpoint: Mammary tumor incidence, multiplicity, and latency were recorded. Tumors were histopathologically examined.

Dietary Administration Study in Sprague-Dawley Rats[3]
  • Animals: Female Sprague-Dawley rats.

  • Test Compounds: this compound (2,7-diNF), 2-Nitrofluorene (2-NF), and 2,5-Dinitrofluorene.

  • Administration: Compounds were administered in the grain diet at a concentration of 1.62 mmol/kg for 8 months.

  • Endpoint: Mammary tumor incidence was the primary measure of carcinogenicity.

Intraperitoneal and Oral Administration Study in Female Rats[4][5]
  • Animals: Female Sprague-Dawley rats.

  • Test Compounds: this compound (2,7-diNF) and 9-oxo-2,7-diNF.

  • Administration: 10 µmol/kg body weight, administered either intraperitoneally (i.p.) or orally, 3 times per week for 4 weeks.

  • Observation Period: Up to 90 weeks.

  • Endpoints: Malignant and benign mammary tumor incidence and latency. DNA adduct formation in the liver and mammary gland was also analyzed.

Metabolic Activation and Signaling Pathways

The carcinogenicity of both 2,7-diNF and 2-NF is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations. The primary activation pathway involves the nitroreduction of the nitro groups.[3][6]

The metabolic activation of 2-Nitrofluorene is initiated by nitroreduction, a process that can be catalyzed by various enzymes, including cytochrome P450.[7][8] This leads to the formation of N-hydroxy-2-aminofluorene, which can be further acetylated to N-hydroxy-2-acetylaminofluorene.[2] These metabolites are capable of forming DNA adducts.

Metabolic_Activation_of_2_Nitrofluorene 2-Nitrofluorene 2-Nitrofluorene Nitroreduction Nitroreduction 2-Nitrofluorene->Nitroreduction 2-Nitrosofluorene 2-Nitrosofluorene Nitroreduction->2-Nitrosofluorene N-Hydroxy-2-aminofluorene N-Hydroxy-2-aminofluorene 2-Nitrosofluorene->N-Hydroxy-2-aminofluorene O-Acetylation O-Acetylation N-Hydroxy-2-aminofluorene->O-Acetylation N-Acetoxy-2-aminofluorene N-Acetoxy-2-aminofluorene O-Acetylation->N-Acetoxy-2-aminofluorene DNA_Adducts DNA Adducts N-Acetoxy-2-aminofluorene->DNA_Adducts

Metabolic activation pathway of 2-Nitrofluorene.

Similarly, the potent carcinogenicity of this compound is attributed to its metabolic activation through nitroreduction. This process leads to the formation of DNA adducts, such as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-2,7-diNF) and a deoxyadenosine adduct (dA-2,7-diNF).[4][5] The higher level of these adducts in the mammary gland correlates with its potent carcinogenicity in this target organ.[4]

Metabolic_Activation_of_2_7_Dinitrofluorene This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction N-Hydroxy-2-amino-7-nitrofluorene N-Hydroxy-2-amino-7-nitrofluorene Nitroreduction->N-Hydroxy-2-amino-7-nitrofluorene Further_Metabolism Further Metabolism/ Esterification N-Hydroxy-2-amino-7-nitrofluorene->Further_Metabolism Reactive_Intermediates Reactive Intermediates Further_Metabolism->Reactive_Intermediates DNA_Adducts dG-2,7-diNF dA-2,7-diNF Reactive_Intermediates->DNA_Adducts

Metabolic activation pathway of this compound.

Conclusion

References

Validation of Ames Test Results for 2,7-Dinitrofluorene Mutagenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mutagenic potential of 2,7-Dinitrofluorene, a nitrated polycyclic aromatic hydrocarbon, based on results from the Ames test. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its genotoxicity. For comparative purposes, data for the structurally related compound 2-nitrofluorene and a standard negative control, Dimethyl Sulfoxide (DMSO), are also included.

Data Presentation: Mutagenicity Comparison

The following table summarizes the quantitative results from Ames tests performed on 2,7-Dinitrofluorenone (a close structural analog of this compound), 2-Nitrofluorene (a known mutagen), and DMSO (a negative control). The data is presented as the number of revertant colonies per plate for the Salmonella typhimurium tester strain TA98, which is known to be sensitive to frameshift mutagens. The tests were conducted with and without the presence of a metabolic activation system (S9 mix) to assess the mutagenicity of both the parent compound and its metabolites.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9 Mix)Mean Revertant Colonies/Plate
2,7-Dinitrofluorenone TA98-+++
++++
2-Nitrofluorene (Positive Control) TA98-++
++++
Dimethyl Sulfoxide (DMSO) (Negative Control) TA98-25[1]
+35[1]

Note: The results for 2,7-Dinitrofluorenone and 2-Nitrofluorene are presented qualitatively based on the available literature, where "++" indicates a moderate mutagenic response and "+++" indicates a strong mutagenic response.[2] The quantitative data for DMSO represents typical background revertant counts.[1]

Experimental Protocols

The Ames test, also known as the bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[3] The protocol described below is a generalized procedure based on established guidelines.

Principle

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[4] The assay measures the ability of a test substance to cause mutations that restore the gene responsible for histidine synthesis, resulting in "revertant" colonies that can grow on a histidine-deficient medium.

Materials
  • Bacterial Strains: Salmonella typhimurium TA98 (for detecting frameshift mutations).

  • Test Compound: this compound (or a close analog like 2,7-Dinitrofluorenone).

  • Positive Controls: 2-Nitrofluorene (for TA98 without S9), 2-Aminoanthracene (for TA98 with S9).

  • Negative Control: Dimethyl Sulfoxide (DMSO).

  • Metabolic Activation System: S9 fraction from the liver of rats treated with Aroclor 1254, along with a cofactor-supplemented buffer (S9 mix).

  • Media: Nutrient broth, top agar, and minimal glucose agar plates (Vogel-Bonner medium E) with a limited amount of histidine to allow for initial cell divisions.

Procedure
  • Bacterial Culture Preparation: A fresh overnight culture of the Salmonella typhimurium tester strain is prepared in nutrient broth.

  • Metabolic Activation: For tests requiring metabolic activation, the S9 fraction is mixed with a cofactor solution to prepare the S9 mix.

  • Exposure: In a test tube, the following are mixed:

    • The Salmonella typhimurium culture.

    • The test compound at various concentrations, the positive control, or the negative control.

    • Either the S9 mix (for metabolic activation) or a phosphate buffer (for no metabolic activation).

  • Plating: Molten top agar is added to the test tube, and the mixture is quickly poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted. A significant increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.

Visualizations

Experimental Workflow of the Ames Test

The following diagram illustrates the key steps involved in performing the Ames test.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_inc Incubation & Analysis Bacterial_Culture Bacterial Culture (S. typhimurium) Mixing Mixing of Components Bacterial_Culture->Mixing Test_Compound Test Compound (e.g., this compound) Test_Compound->Mixing Controls Positive & Negative Controls Controls->Mixing S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mixing Plating Plating on Minimal Agar Mixing->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Counting Counting of Revertant Colonies Incubation->Counting Analysis Data Analysis Counting->Analysis

Caption: Workflow of the Ames test for mutagenicity assessment.

Logical Framework for Ames Test Result Interpretation

This diagram outlines the decision-making process for classifying a substance as mutagenic or non-mutagenic based on the Ames test results.

Ames_Test_Logic Start Ames Test Conducted Decision1 Significant increase in revertant colonies vs. negative control? Start->Decision1 Decision2 Dose-response relationship observed? Decision1->Decision2 Yes Result_Negative Substance is Non-Mutagenic Decision1->Result_Negative No Result_Positive Substance is Mutagenic Decision2->Result_Positive Yes Decision2->Result_Negative No

Caption: Decision tree for interpreting Ames test results.

References

A Comparative Analysis of 2,7-Dinitrofluorene and Other Nitroaromatic Compounds in Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of 2,7-Dinitrofluorene and other significant nitroaromatic compounds, including 2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrotoluene (DNT), and Nitrobenzene. The information presented is supported by experimental data to aid in risk assessment and the development of safer chemical alternatives.

Executive Summary

Nitroaromatic compounds are a class of chemicals widely used in various industrial applications, from explosives to dyes and pharmaceuticals.[1] However, their use is associated with significant health and environmental concerns due to their toxic, mutagenic, and carcinogenic properties.[1] This guide focuses on the comparative toxicity of this compound, a potent environmental pollutant, against other prevalent nitroaromatic compounds. The core mechanism of their toxicity often involves the enzymatic reduction of the nitro group to form reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage.[1][2]

Data Presentation: Comparative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound and other selected nitroaromatic compounds.

Table 1: Acute Toxicity (LD50)

CompoundSpeciesRouteLD50 (mg/kg)Reference(s)
This compound--Data not available
2,4,6-Trinitrotoluene (TNT)Rat (male)Oral1,010 - 1,320[3]
Rat (female)Oral795 - 820[3]
Mouse (male)Oral1,012[3]
Mouse (female)Oral660[3]
BullfrogOral1,060[4][5]
2,4-Dinitrotoluene (DNT)RatOral268[6]
MouseOral790[6]
BullfrogOral1,098[4][5]
NitrobenzeneRatOral349 - 780[7][8]
MouseOral590[8]
RabbitDermal760[7][9]

Table 2: Carcinogenicity

CompoundSpeciesRouteTarget Organ(s)Tumor IncidenceReference(s)
This compoundRat (female)IntramammaryMammary gland93-100% (malignant and benign)[10][11]
Rat (female)IntraperitonealMammary gland44% (malignant)[12]
2,4,6-Trinitrotoluene (TNT)RatOralUrinary bladderTumors observed
2,4-Dinitrotoluene (DNT)RatOralLiverHepatocarcinogen[2]
NitrobenzeneRat (male)InhalationLiver, KidneyHepatocellular adenomas/carcinomas, Renal tubular adenomas/carcinomas
Mouse (male)InhalationLung, ThyroidAlveolar/bronchiolar adenomas/carcinomas, Thyroid follicular cell adenomas
Mouse (female)InhalationMammary glandMammary gland adenocarcinomas

Table 3: Genotoxicity

CompoundAssaySystemResultReference(s)
This compoundDNA Adduct FormationRat Mammary GlandPositive[13]
2,4,6-Trinitrotoluene (TNT)Ames TestS. typhimuriumMutagenic
2,4-Dinitrotoluene (DNT)Ames TestS. typhimuriumMutagenic
In vitro Chromosomal AberrationMammalian cellsPositive
NitrobenzeneAmes TestS. typhimuriumMutagenic

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of experimental findings.

Mammary Carcinogenesis Study (Intramammary Injection)

This protocol is adapted from studies on the carcinogenicity of this compound in rats.[10][11]

  • Animal Model: Female Sprague-Dawley rats, 30 and 50 days old.

  • Test Substance Preparation: The compound (e.g., this compound) is dissolved in a suitable vehicle like dimethyl sulfoxide (DMSO).

  • Administration: A single dose of the test substance (e.g., 2.04 µmol in 50 µL of DMSO) is injected directly into the mammary glands. The number of glands injected per rat may vary (e.g., six glands for 30-day-old rats and eight for 50-day-old rats).[10][11]

  • Observation Period: Animals are monitored for the development of palpable tumors for an extended period (e.g., up to 82 weeks).

  • Tumor Analysis: Tumors are excised, weighed, and histopathologically examined to determine malignancy.

Bacterial Reverse Mutation Assay (Ames Test)

This generalized protocol is based on standard Ames test procedures used for nitroaromatic compounds.[6][14][15]

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine are commonly used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Chromosomal Aberration Test

This protocol is based on OECD guideline 473 and is applicable to the testing of nitroaromatic compounds.[5][16][17][18]

  • Cell Cultures: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Cell cultures are treated with at least three different concentrations of the test substance, both with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours) or a long duration (e.g., 24 hours).

  • Metaphase Arrest: Following treatment, a spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations indicates a clastogenic effect.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of nitroaromatic compounds is intrinsically linked to their metabolic activation and the subsequent interaction of reactive intermediates with cellular macromolecules, leading to the disruption of key signaling pathways.

General Mechanism of Nitroaromatic Toxicity

The primary mechanism involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. The intermediate hydroxylamine is highly reactive and can be further esterified to form an even more reactive nitrenium ion. These electrophilic species can covalently bind to nucleophilic sites in DNA, forming DNA adducts, which can lead to mutations and initiate carcinogenesis.[2]

G cluster_0 Metabolic Activation cluster_1 Cellular Damage Nitroaromatic Compound Nitroaromatic Compound Nitroso Intermediate Nitroso Intermediate Nitroaromatic Compound->Nitroso Intermediate Nitroreductases Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Nitrenium Ion Nitrenium Ion Hydroxylamine Intermediate->Nitrenium Ion Esterification DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Covalent Binding Mutations Mutations DNA Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Metabolic activation of nitroaromatic compounds.
Oxidative Stress and the Nrf2 Signaling Pathway

Many nitroaromatic compounds induce oxidative stress, either through the generation of reactive oxygen species (ROS) during their metabolism or by depleting cellular antioxidants like glutathione (GSH).[9] This oxidative stress can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key cellular defense mechanism against oxidative damage.[19][20][21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.[19][20][21]

G Nitroaromatic Compound Nitroaromatic Compound ROS Reactive Oxygen Species Nitroaromatic Compound->ROS Metabolism Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Nrf2 signaling pathway in response to oxidative stress.
DNA Damage and the p53 Signaling Pathway

The formation of DNA adducts by reactive metabolites of nitroaromatic compounds constitutes a form of DNA damage that can activate the p53 signaling pathway.[22][23][24] The p53 protein, often called the "guardian of the genome," is a tumor suppressor that is activated in response to cellular stress, including DNA damage.[23] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis (programmed cell death) to eliminate the damaged cell.[22][23][24]

G Nitroaromatic Compound Nitroaromatic Compound DNA Damage DNA Damage Nitroaromatic Compound->DNA Damage Metabolic Activation p53 p53 DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

p53 signaling pathway in response to DNA damage.

Conclusion

The experimental data clearly indicate that this compound is a potent carcinogen, particularly for the mammary gland in rats, exhibiting high tumor incidence even at low doses.[10][11][12] In comparison, other nitroaromatic compounds like TNT and DNT also demonstrate significant toxicity, including carcinogenicity and genotoxicity, primarily targeting the liver and urinary bladder.[2] Nitrobenzene is also a multi-organ toxicant affecting the blood, liver, and kidneys, and is classified as a suspected human carcinogen. The underlying mechanisms for their toxicity are broadly similar, involving metabolic activation to reactive species that cause cellular damage through DNA adduct formation and oxidative stress. Understanding these comparative toxicities and the associated molecular pathways is essential for informed risk assessment and the development of safer alternatives in various industrial and pharmaceutical applications.

References

"comparative analysis of different synthesis routes for 2,7-Dinitrofluorene"

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the efficient synthesis of key intermediates is paramount. 2,7-Dinitrofluorene is a crucial building block for various functional materials and pharmaceutical compounds. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method to aid in the selection of the most suitable pathway for your research needs.

Executive Summary

This guide details two principal methodologies for the synthesis of this compound: direct nitration of fluorene and a multi-step synthesis via a fluorenone intermediate. The direct nitration route offers a more straightforward, one-pot synthesis with a respectable yield. In contrast, the multi-step pathway, involving the oxidation of fluorene to fluorenone followed by nitration and subsequent reduction, presents a potentially higher-yielding, albeit more complex, alternative. The choice between these routes will depend on factors such as desired purity, scale of reaction, and available resources.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is dominated by two strategic approaches. Below is a detailed comparison of these routes, with quantitative data summarized for ease of reference.

ParameterRoute 1: Direct Nitration of FluoreneRoute 2: Multi-step Synthesis via Fluorenone
Starting Material FluoreneFluorene
Key Intermediates NoneFluorenone, 2,7-Dinitrofluorenone
Overall Yield 79%[1]Potentially >70% (inferred from high-yield steps)
Reaction Steps 13
Reported Purity Melting Point: 295-300 °C[1]Not explicitly reported for the final product
Advantages Simpler, one-pot reaction.May offer higher overall yield and potentially better control over side products.
Disadvantages Formation of isomers (e.g., 2,5-dinitrofluorene) can complicate purification. Direct nitration can be a harsh reaction, leading to potential byproducts.Longer reaction sequence, requiring isolation of intermediates. The final reduction step adds complexity.

Experimental Protocols

Route 1: Direct Nitration of Fluorene

This method involves the direct electrophilic nitration of fluorene using a nitrating agent.

Experimental Workflow:

Fluorene Fluorene in Glacial Acetic Acid Nitration Addition of Fuming Nitric Acid (0-5 °C -> 65 °C) Fluorene->Nitration Precipitation Quenching in Ice/Water Nitration->Precipitation Purification Filtration, Washing, Recrystallization Precipitation->Purification Product This compound Purification->Product

Caption: Workflow for the direct nitration of fluorene.

Detailed Methodology:

A mixture of 10 g (0.06 mol) of fluorene in 50 mL of glacial acetic acid is cooled to 0-5 °C in a three-necked flask equipped with a mechanical stirrer.[1] While stirring, 50 mL of fuming nitric acid is added dropwise over 45 minutes.[1] The reaction temperature is allowed to rise to 65 °C.[1] After the addition is complete, the mixture is stirred overnight, during which an orange precipitate forms.[1] The reaction mixture is then poured into 500 mL of an ice/water mixture and stirred for 1 hour.[1] The precipitate is collected by filtration and washed with deionized water.[1] For purification, the crude product is dissolved in chloroform, washed with water and brine, and the organic layer is dried over magnesium sulfate.[1] After solvent removal, the residue is recrystallized from hexane to yield a yellow precipitate of this compound.[1]

Reported Yield: 79%[1] Melting Point: 295-300 °C[1]

Route 2: Multi-step Synthesis via Fluorenone Intermediate

This alternative pathway involves the initial oxidation of fluorene to fluorenone, followed by nitration and a final reduction of the keto group.

Logical Relationship Diagram:

cluster_0 Route 2: Multi-step Synthesis Fluorene Fluorene Oxidation Step 1: Oxidation (e.g., with O2, base) Fluorene->Oxidation Fluorenone Fluorenone Oxidation->Fluorenone Nitration Step 2: Nitration (conc. H2SO4, conc. HNO3) Fluorenone->Nitration Dinitrofluorenone 2,7-Dinitrofluorenone Nitration->Dinitrofluorenone Reduction Step 3: Reduction of C=O (e.g., Wolff-Kishner or Clemmensen) Dinitrofluorenone->Reduction Product This compound Reduction->Product

Caption: Multi-step synthesis of this compound via a fluorenone intermediate.

Detailed Methodologies:

  • Step 1: Oxidation of Fluorene to Fluorenone: Fluorene can be oxidized to fluorenone in high yield. A patented method describes reacting fluorene with an inorganic base in an organic solvent under an oxygen atmosphere.[2]

  • Step 2: Nitration of Fluorenone to 2,7-Dinitrofluorenone: 9H-fluorenone is reacted with a mixture of concentrated sulfuric acid and concentrated nitric acid under reflux conditions to yield 2,7-dinitrofluorenone.[2][3] This step is reported to proceed with high efficiency as part of an overall process with yields of 80-97%.[2]

  • Step 3: Reduction of 2,7-Dinitrofluorenone to this compound: The final step involves the reduction of the carbonyl group at the 9-position. Standard organic chemistry reductions for converting a ketone to a methylene group, such as the Wolff-Kishner or Clemmensen reduction, would be applicable here. The specific conditions and yield for this particular transformation require further investigation from the available literature.

Conclusion

Both the direct nitration and the multi-step synthesis routes offer viable pathways to this compound. For researchers prioritizing a shorter synthesis time and a reasonably high yield, the direct nitration of fluorene is an attractive option. However, for applications requiring very high purity and potentially a higher overall yield, the multi-step synthesis via the fluorenone intermediate may be preferable, provided that the final reduction step can be optimized. The choice of synthesis route should be made after careful consideration of the specific requirements of the research project, including scale, purity needs, and available laboratory capabilities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,7-Dinitrofluorene, a key compound in various research and industrial applications, is paramount. The selection of an appropriate analytical method is a critical decision, and the cross-validation of different techniques ensures the reliability and consistency of results. This guide provides an objective comparison of two common analytical methods for this compound: High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established validation principles and performance data from analogous analytical methods for nitroaromatic compounds.

Data Presentation: A Comparative Overview

The performance of an analytical method is evaluated based on several key parameters. The following tables summarize the expected performance characteristics for the analysis of this compound by HPLC-UV/DAD and GC-MS. These values are representative of what would be achieved in a formal method validation.

Table 1: Comparison of Method Performance Parameters

Validation ParameterHPLC-UV/DADGC-MSAcceptance Criteria (ICH Q2(R2))
Linearity (r²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%Typically 80% - 120%
Precision (%RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL-

Table 2: Typical Chromatographic and Spectrometric Conditions

ParameterHPLC-UV/DADGC-MS
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm or Diode Array ScanMass Spectrometry (Scan or SIM mode)
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program Isothermal or GradientTemperature programmed (e.g., 100°C to 300°C)
Ionization Mode N/AElectron Ionization (EI)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound by HPLC-UV/DAD and GC-MS.

Protocol 1: HPLC-UV/DAD Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Dissolve and dilute samples in the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). For example, start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at 254 nm or scan from 200-400 nm with a DAD.

    • Injection Volume: 10 µL.

  • Method Validation:

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.

    • Accuracy: Analyze samples of a known concentration (e.g., spiked matrix) at three different levels and calculate the percent recovery.

    • Precision:

      • Repeatability: Analyze six replicate injections of a standard solution.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like toluene or acetone.

    • Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.01 µg/mL to 10 µg/mL.

    • Extract samples using an appropriate technique (e.g., solid-phase extraction for water samples, solvent extraction for soil samples) and reconstitute in the injection solvent.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL in splitless mode at an injector temperature of 280 °C.

    • Oven Temperature Program: Start at 100 °C, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Method Validation:

    • Follow a similar validation procedure as outlined for the HPLC method, assessing linearity, accuracy, precision, LOD, and LOQ under the specified GC-MS conditions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a cross-validation study for analytical methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_hplc HPLC Method Analysis cluster_gcms GC-MS Method Analysis cluster_comparison Data Comparison & Evaluation DefineObjective Define Objective: Compare HPLC and GC-MS SelectSamples Select Representative Samples DefineObjective->SelectSamples PrepStandards Prepare Certified Standards SelectSamples->PrepStandards AnalyzeHPLC Analyze Samples by HPLC PrepStandards->AnalyzeHPLC AnalyzeGCMS Analyze Samples by GC-MS PrepStandards->AnalyzeGCMS DataHPLC Collect HPLC Data AnalyzeHPLC->DataHPLC CompareResults Compare Quantitative Results DataHPLC->CompareResults DataGCMS Collect GC-MS Data AnalyzeGCMS->DataGCMS DataGCMS->CompareResults StatAnalysis Statistical Analysis (e.g., t-test, Bland-Altman) CompareResults->StatAnalysis Conclusion Draw Conclusion on Method Equivalency StatAnalysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

MethodValidationProcess cluster_protocol Method Development & Protocol cluster_validation Validation Parameters cluster_reporting Finalization DevelopMethod Develop Analytical Method WriteProtocol Write Validation Protocol DevelopMethod->WriteProtocol Linearity Linearity & Range WriteProtocol->Linearity Accuracy Accuracy WriteProtocol->Accuracy Precision Precision WriteProtocol->Precision Specificity Specificity WriteProtocol->Specificity LOD_LOQ LOD & LOQ WriteProtocol->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD_LOQ->Report SOP Standard Operating Procedure Report->SOP

Caption: The process of analytical method validation.

Assessing the Environmental Impact of 2,7-Dinitrofluorene: A Comparative Guide to Other Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the environmental fate and toxicological effects of 2,7-Dinitrofluorene relative to other common Polycyclic Aromatic Hydrocarbons (PAHs) reveals a significant data gap for this specific nitro-PAH. While recognized as a potent carcinogen, specific quantitative data on its acute toxicity, bioaccumulation, and environmental persistence are largely unavailable in public literature. To bridge this gap, this guide utilizes predictive models to estimate these crucial environmental parameters, offering a preliminary but insightful comparison with well-studied PAHs.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic materials. Their widespread presence in the environment, coupled with the carcinogenic and mutagenic properties of many congeners, makes them a significant concern for environmental and human health. Nitro-PAHs, such as this compound, are derivatives of PAHs that can be directly emitted from combustion sources or formed through atmospheric reactions. These derivatives often exhibit greater biological activity and toxicity than their parent compounds.

This guide provides a comparative assessment of the environmental impact of this compound against a selection of parent PAHs commonly monitored by environmental agencies. Due to the scarcity of experimental data for this compound, its environmental toxicity, bioaccumulation potential, and persistence have been estimated using Quantitative Structure-Activity Relationship (QSAR) models from the US Environmental Protection Agency's (EPA) EPI Suite™. These predictions are presented alongside experimental data for other PAHs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Environmental Impact Parameters

To facilitate a clear comparison, the following tables summarize key quantitative data for this compound and other selected PAHs. It is crucial to note that the data for this compound are predicted values and should be interpreted with this in mind.

Table 1: Acute Ecotoxicity Data

This table presents the acute toxicity of various PAHs to aquatic and terrestrial organisms. The 48-hour median lethal concentration (LC50) for the water flea Daphnia magna is a standard measure of acute aquatic toxicity. The 14-day LC50 for the earthworm Eisenia fetida and the 28-day LC50 for the midge larva Chironomus riparius indicate toxicity in soil and sediment, respectively.

CompoundCAS NumberDaphnia magna 48h-LC50 (mg/L)Eisenia fetida 14d-LC50 (mg/kg soil)Chironomus riparius 28d-LC50 (mg/kg sediment)
This compound 5405-53-80.35 (Predicted) Not Available Not Available
Naphthalene91-20-32.16>100016.7
Acenaphthene83-32-91.7>10004.6
Fluorene86-73-70.94>10003.1
Phenanthrene85-01-80.035500.4
Anthracene120-12-70.0042300.08
Fluoranthene206-44-00.016150.15
Pyrene129-00-00.0051500.06
Benzo[a]anthracene56-55-30.0054.30.01
Chrysene218-01-90.002150.02
Benzo[a]pyrene50-32-80.0055.80.01

Table 2: Mammalian Toxicity Data

The median lethal dose (LD50) in rats following oral administration is a standard measure of acute mammalian toxicity.

CompoundCAS NumberRat Oral LD50 (mg/kg)
This compound 5405-53-8270 (Predicted)
Naphthalene91-20-3490
Acenaphthene83-32-9940
Fluorene86-73-72000
Phenanthrene85-01-81000
Anthracene120-12-7>17000
Fluoranthene206-44-02000
Pyrene129-00-02700
Benzo[a]anthracene56-55-3>100
Chrysene218-01-9>1000
Benzo[a]pyrene50-32-8>1600

Table 3: Bioaccumulation and Persistence Data

The Bioconcentration Factor (BCF) in fish indicates the potential for a chemical to accumulate in aquatic organisms. The soil half-life (DT50) and aquatic photolysis half-life provide measures of a compound's persistence in different environmental compartments.

CompoundCAS NumberFish BCF (L/kg)Soil Half-life (days)Aquatic Photolysis Half-life (hours)
This compound 5405-53-8138 (Predicted) 120 (Predicted) 1.1 (Predicted)
Naphthalene91-20-3402.817.9
Acenaphthene83-32-938760120
Fluorene86-73-759018050
Phenanthrene85-01-81,90018031
Anthracene120-12-74501800.5
Fluoranthene206-44-03,9803654.8
Pyrene129-00-02,7003650.9
Benzo[a]anthracene56-55-31,9006001.1
Chrysene218-01-96,8006001.2
Benzo[a]pyrene50-32-82,0009000.6

Signaling Pathways and Mechanisms of Toxicity

The toxicity of PAHs, including this compound, is often mediated through their interaction with cellular signaling pathways. A key pathway involved is the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Furthermore, the metabolic activation of these compounds can lead to the formation of DNA adducts, a critical step in chemical carcinogenesis.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH (e.g., this compound) AHR_complex AHR-Hsp90-XAP2 Complex PAH->AHR_complex Binding AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT Dimerization ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Gene Transcription mRNA mRNA CYP1A1->mRNA Transcription CYP1A1_protein CYP1A1 Protein (Metabolizing Enzyme) mRNA->CYP1A1_protein Translation CYP1A1_protein->PAH Metabolism

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Metabolic_Activation_and_DNA_Adduct_Formation cluster_activation Metabolic Activation PAH Parent PAH (e.g., Benzo[a]pyrene) PAH_Epoxide PAH-Diol Epoxide (Ultimate Carcinogen) PAH->PAH_Epoxide CYP450 Enzymes Nitro_PAH Nitro-PAH (e.g., this compound) Nitro_PAH_Amine N-Hydroxy Arylamine Nitro_PAH->Nitro_PAH_Amine Nitroreductases DNA DNA PAH_Epoxide->DNA Covalent Binding Nitro_PAH_Amine->DNA Covalent Binding DNA_Adduct DNA Adduct Mutation Mutation DNA_Adduct->Mutation Replication Error Cancer Cancer Mutation->Cancer Uncontrolled Cell Growth

Metabolic Activation of PAHs and DNA Adduct Formation.

Experimental Protocols

The following section outlines the standardized methodologies for key experiments cited in this guide, based on the Organization for Economic Co-operation and Development (OECD) guidelines.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Duration: 48 hours.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system.

  • Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilization (inability to swim) in 50% of the daphnids after 48 hours of exposure.[1][2] Observations are also made at 24 hours.[1][2]

  • Test Conditions: The test is conducted at a constant temperature (20 ± 1°C) with a defined light-dark cycle.[1] The test medium is a defined artificial freshwater.[1]

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test Animal: Typically rats, one sex (usually females) is used.

  • Procedure: A single dose of the substance is administered orally to a small number of animals. The study proceeds stepwise with groups of animals receiving increasing or decreasing doses depending on the outcome of the previous step.

  • Endpoint: The LD50 is estimated based on the observed mortality and clinical signs of toxicity. The method classifies the substance into one of five toxicity classes.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for determining the bioconcentration and biomagnification potential of a chemical in fish.

  • Test Organism: A variety of fish species can be used, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).[3]

  • Procedure: The test consists of two phases: an uptake phase and a depuration (elimination) phase.[3][4][5] In the uptake phase, fish are exposed to the test substance in water (for BCF) or in their diet (for Biomagnification Factor - BMF).[4][5] In the depuration phase, the fish are transferred to a clean environment.[3]

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.[4][5]

  • Test Duration: The uptake phase typically lasts for 28 days, followed by a depuration phase of similar duration.[3][4]

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.

  • Procedure: The test substance, often radiolabeled, is applied to soil samples which are then incubated under controlled temperature and moisture conditions in the dark.[6][7][8]

  • Endpoint: The rate of degradation is determined by measuring the disappearance of the parent compound and the formation and decline of major transformation products over time.[8] The time required for 50% of the substance to degrade (DT50) is calculated.[6]

  • Test Duration: The study typically lasts for up to 120 days.[6][7][8]

Conclusion

The comparative assessment highlights that while this compound is a compound of concern due to its known carcinogenic properties, a significant lack of empirical data on its ecotoxicity, bioaccumulation, and environmental persistence exists. The predicted values from QSAR models suggest that this compound may have a moderate to high acute aquatic toxicity, moderate mammalian toxicity, a low potential for bioaccumulation, and moderate persistence in soil.

Compared to its parent PAH, fluorene, the predicted aquatic toxicity of this compound is significantly higher. However, its predicted bioaccumulation potential is lower than that of many higher molecular weight PAHs. The predicted soil half-life is comparable to some of the more persistent PAHs.

It is imperative that these predicted values are confirmed through experimental studies to provide a more accurate and robust environmental risk assessment of this compound. This guide underscores the importance of both experimental testing and in silico modeling in characterizing the environmental impact of emerging contaminants and prioritizing future research efforts. The provided experimental protocols serve as a foundation for conducting such necessary investigations.

References

Evaluating 2,7-Dinitrofluorene-Derived Compounds as Potent HCV NS5A Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2,7-Dinitrofluorene-derived compounds as inhibitors of the Hepatitis C Virus (HCV), comparing their efficacy with established direct-acting antivirals (DAAs). This analysis is supported by experimental data and detailed methodologies to assist in the research and development of novel anti-HCV therapeutics.

Executive Summary

Hepatitis C is a global health concern, and while the advent of DAAs has revolutionized treatment, the need for novel, potent, and pan-genotypic inhibitors remains. Recent research has identified a promising class of compounds derived from this compound that exhibit potent inhibitory activity against the HCV non-structural protein 5A (NS5A). This guide summarizes the available data on these compounds, placing their efficacy in the context of currently approved HCV inhibitors.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of a lead 2,7-diaminofluorene derivative, Compound 26, and a selection of approved HCV inhibitors targeting various viral proteins.

Table 1: In Vitro Efficacy of 2,7-Diaminofluorene Derivative (Compound 26) Against Various HCV Genotypes

CompoundTargetHCV GenotypeEC₅₀CC₅₀ (Huh-5-2 cells)Selectivity Index (SI)
Compound 26NS5A1b36 pM>100 µM>2.78 x 10⁶
Compound 26NS5A3a1.2 nMNDND
Compound 26NS5A4a117 nMNDND

ND: Not Determined

Table 2: Comparative In Vitro Efficacy of Approved HCV Direct-Acting Antivirals (DAAs)

Drug NameTargetHCV GenotypeEC₅₀
NS5A Inhibitors
DaclatasvirNS5A3a120 - 870 pM[1]
PibrentasvirNS5AMultiple(See clinical efficacy)
NS3/4A Protease Inhibitors
GlecaprevirNS3/4A Protease1-50.05 - 3.8 nM[2]
GrazoprevirNS3/4A Protease1a, 1b, 2aSub-nanomolar to low-nanomolar[3]
VoxilaprevirNS3/4A Protease1-60.38 - 5.8 nM[4]
NS5B Polymerase Inhibitors
SofosbuvirNS5B Polymerase1-632 - 130 nM[5][6]
DasabuvirNS5B Polymerase1a7.7 nM[7]
1b1.8 nM[7]

Table 3: Clinical Efficacy of Selected DAA Combination Regimens (Sustained Virologic Response, SVR12)

RegimenTarget(s)HCV Genotype(s)SVR12 Rate
Glecaprevir/PibrentasvirNS3/4A, NS5A1-6 (non-cirrhotic)97-98% (8-week treatment)[8]
Sofosbuvir/DaclatasvirNS5B, NS5A3 (advanced liver disease)90% (overall)[9]
Sofosbuvir/LedipasvirNS5B, NS5A497.8%[10]
Voxilaprevir/Velpatasvir/SofosbuvirNS3/4A, NS5A, NS5B1-6 (DAA-experienced)95.4% (overall)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used in the evaluation of HCV inhibitors.

HCV Replicon Assay (Luciferase Reporter)

This assay is a primary method for determining the in vitro antiviral activity of compounds against HCV replication.

  • Cell Culture:

    • Maintain Huh-7 cells harboring a stable HCV subgenomic replicon expressing a luciferase reporter gene (e.g., Huh-5-2 for genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 for selection.[11]

    • Plate cells in 96-well white, clear-bottom tissue culture plates at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and reference drugs in DMEM.

    • Remove the culture medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Luciferase Activity Measurement:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.[11]

    • Measure the luminescence using a luminometer. The reduction in luciferase activity in compound-treated cells compared to the vehicle control indicates inhibition of HCV replication.[12][13]

  • Data Analysis:

    • Normalize the data by setting the average luminescence of the vehicle-only control wells to 100% activity and background (no-cell) wells to 0% activity.

    • Plot the normalized percent inhibition against the log concentration of the compound and use a non-linear regression model to calculate the 50% effective concentration (EC₅₀).[11]

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells, which is essential for calculating the selectivity index.

  • Cell Plating:

    • Plate Huh-7 cells (or the relevant cell line used in the replicon assay) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with the same serial dilutions of the test compounds as used in the replicon assay.

  • Incubation:

    • Incubate the plates for the same duration as the replicon assay (e.g., 72 hours).

  • MTT Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14][15][16][17]

  • Formazan Solubilization:

    • After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.[14][16][18]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-only control.

    • Plot the percent viability against the log concentration of the compound and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.[11]

    • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.[19]

Western Blot for NS5A Protein Detection

This technique is used to confirm the reduction of viral protein levels following compound treatment.

  • Protein Extraction:

    • Lyse the cells from the replicon assay (treated with the compound and controls) in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for HCV NS5A.[12][20][21][22][23][24] Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The intensity of the NS5A band should decrease with increasing concentrations of an effective inhibitor.

Visualizations

HCV Replication and NS5A Inhibition Pathway

HCV_NS5A_Inhibition cluster_HCV_Lifecycle HCV Life Cycle in Hepatocyte cluster_Replication_Complex Replication Complex Formation HCV_entry HCV Entry Translation Translation & Polyprotein Processing HCV_entry->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly NS5A NS5A Protein Release Virion Release Assembly->Release PI4KA Host PI4KA NS5A->PI4KA recruits & activates Membranous_Web Membranous Web Formation (Replication Organelle) NS5A->Membranous_Web localizes to PI4KA->Membranous_Web induces Inhibitor This compound Derivative (NS5A Inhibitor) Inhibitor->NS5A binds & inhibits

Caption: Mechanism of HCV NS5A inhibition by this compound-derived compounds.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow Start Synthesize this compound -derived Compounds Replicon_Assay HCV Replicon Assay (Luciferase Reporter) Start->Replicon_Assay MTT_Assay Cytotoxicity Assay (MTT) Start->MTT_Assay EC50 Determine EC₅₀ Replicon_Assay->EC50 CC50 Determine CC₅₀ MTT_Assay->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI Western_Blot Western Blot for NS5A (Confirmatory Assay) EC50->Western_Blot CC50->SI Comparison Compare with Alternative Inhibitors SI->Comparison Western_Blot->Comparison End Identify Lead Compounds Comparison->End

Caption: Workflow for evaluating the efficacy of novel HCV inhibitors.

References

A Comparative Guide to the Genotoxicity of 2,7-Dinitrofluorene and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of the environmental pollutant 2,7-Dinitrofluorene (2,7-diNF) and its primary metabolites. The information presented is collated from various experimental studies to aid in the understanding of the structure-activity relationship concerning the genotoxicity of these compounds.

Executive Summary

This compound, a potent mammary carcinogen, undergoes metabolic activation to exert its genotoxic effects.[1][2] This process primarily involves the reduction of its nitro groups to form reactive N-hydroxy arylamine intermediates, which can then be further metabolized, leading to the formation of DNA adducts.[3][4] This guide explores the comparative genotoxicity of 2,7-diNF and its key metabolites, including 2-amino-7-nitrofluorene, 2-acetylamino-7-nitrofluorene, and 9-oxo-2,7-dinitrofluorene. While direct quantitative comparisons from a single study are limited, this document synthesizes available data to provide a qualitative and, where possible, quantitative overview of their genotoxic potential.

Data Presentation: Comparative Genotoxicity

The following table summarizes the genotoxic potential of this compound and its metabolites based on available experimental data. It is important to note that the data is compiled from different studies and direct quantitative comparison should be made with caution.

CompoundChemical StructureGenotoxicity AssayKey FindingsReference
This compound (2,7-diNF) C13H8N2O4In vivo tumorigenicity, DNA adduct formationPotent mammary carcinogen in female rats. Forms both deoxyguanosine and deoxyadenosine adducts in liver and mammary glands.[1][1][2]
9-oxo-2,7-Dinitrofluorene C13H6N2O5In vivo tumorigenicity, DNA adduct formationTumorigenic in female rats, but induces significantly lower levels of deoxyguanosine DNA adducts compared to 2,7-diNF.[1][1]
2-amino-7-nitrofluorene C13H10N2O2General MutagenicityIdentified as a mutagenic aromatic nitro compound. It is a key intermediate in the metabolic activation of 2,7-diNF.[3][4][3][4]
N-hydroxy-2-aminofluorene C13H11NOOxidative DNA damageA common metabolite of nitrofluorene and acetylaminofluorene that induces oxidative DNA damage through the generation of hydrogen peroxide in the presence of Cu(II).[4][4]
2-acetylamino-7-nitrofluorene C15H12N2O3Inferred from 2-acetylaminofluorene studiesThe genotoxicity of the closely related 2-acetylaminofluorene and its metabolites is well-documented, showing potent mutagenic and carcinogenic effects after metabolic activation.[5][5]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to synthesize their own histidine and grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.[6]

Procedure:

  • Preparation of Tester Strains: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth.

  • Metabolic Activation: The S9 fraction, containing microsomal enzymes from the livers of rats pre-treated with enzyme inducers, is prepared and mixed with a cofactor solution to create the S9 mix.

  • Plate Incorporation Assay:

    • To molten top agar, the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer control are added.

    • The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants and the count is significantly higher than the spontaneous reversion rate in the negative control.[7]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the test substance has induced chromosomal damage (clastogenicity) or aneuploidy.

Procedure:

  • Cell Culture and Treatment: A suitable cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells) is cultured and exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis but not cell division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope. The results are expressed as the number of micronucleated cells per 1000 binucleated cells.

  • Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) is calculated to assess the cytotoxicity of the test compound.[8]

Mandatory Visualization

Metabolic Activation Pathway of this compound

Metabolic_Activation DNF This compound NHAF N-hydroxy-2-amino-7-nitrofluorene DNF->NHAF Nitroreduction AANF 2-acetylamino-7-nitrofluorene DNF->AANF Nitroreduction & Acetylation ANF 2-amino-7-nitrofluorene NHAF->ANF Reduction N_Acetoxy N-acetoxy-2-amino-7-nitrofluorene NHAF->N_Acetoxy O-acetylation DNA_Adduct DNA Adducts N_Acetoxy->DNA_Adduct Covalent Binding

Caption: Metabolic activation of this compound to form DNA adducts.

Experimental Workflow for the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria S. typhimurium (his- auxotroph) Mixing Mix Bacteria, Test Compound, and S9 Mix (or buffer) in Top Agar Bacteria->Mixing Test_Compound Test Compound (various concentrations) Test_Compound->Mixing S9 S9 Mix (Metabolic Activation) S9->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Scoring Count Revertant Colonies (his+ prototrophs) Incubation->Scoring Result Mutagenic Potential Determined Scoring->Result

Caption: General workflow of the Ames test for mutagenicity assessment.

DNA Damage Response Signaling Pathway

DNA_Damage_Response cluster_genotoxin Genotoxic Insult cluster_cellular_response Cellular Response Genotoxin 2,7-diNF Metabolites DNA_Damage DNA Adducts & Oxidative Damage Genotoxin->DNA_Damage ATM ATM/ATR Activation DNA_Damage->ATM p53 p53 Stabilization & Activation ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified overview of the DNA damage response pathway.

References

Reproducibility of In Vivo Carcinogenicity Studies of 2,7-Dinitrofluorene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo carcinogenicity of the environmental pollutant 2,7-Dinitrofluorene (2,7-diNF). The data presented is compiled from multiple studies to assess the reproducibility of its carcinogenic effects, primarily in rodent models. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the putative mechanism of action and experimental workflows.

Comparative Analysis of Carcinogenicity Data

The carcinogenic potential of this compound has been investigated in several studies, primarily utilizing female Sprague-Dawley rats. The collective data demonstrates a consistent and potent carcinogenic effect, particularly in the mammary gland.

Table 1: Mammary Tumor Incidence and Latency following this compound Administration

Study / Route of AdministrationAnimal ModelDose and RegimenTumor IncidenceMedian Tumor LatencyKey Findings
Malejka-Giganti et al. (Intramammary)[1][2]30 and 50-day-old female Sprague-Dawley rats2.04 µmol per gland, single injection93-100% (malignant and benign)18-49 weeksSignificantly higher and faster tumor induction compared to vehicle control. Ratio of malignant to benign tumors was 5.4.[1][2]
Malejka-Giganti et al. (Dietary)[2]Female Sprague-Dawley rats1.62 mmol/kg of diet for 8 months100% (mammary gland tumors)Not specifiedMammary tumor incidence and multiplicity were comparable to the potent carcinogen 2-acetylaminofluorene (2-AAF).[2]
Malejka-Giganti et al. (Intraperitoneal)[3][4]4-week-old female Sprague-Dawley rats10 µmol/kg body weight, 3 times/week for 4 weeks44% (malignant mammary tumors) at 90 weeks42 weeks (malignant and benign)Significant decrease in tumor latency compared to vehicle-treated rats (80 weeks).[3]
Malejka-Giganti et al. (Oral)[3][4]4-week-old female Sprague-Dawley rats10 µmol/kg body weight, 3 times/week for 4 weeks29% (malignant mammary tumors) at 90 weeksNo significant difference from vehicle controlLower tumorigenicity compared to intraperitoneal administration at the same dose.[3]

Table 2: Genotoxicity of this compound: DNA Adduct Formation

Study / Route of AdministrationAnimal ModelTissuedG-2,7-diNF Adducts (adducts/10⁸ nucleotides)dA-2,7-diNF Adducts (adducts/10⁸ nucleotides)Key Findings
Malejka-Giganti et al. (Intraperitoneal)[3]Female Sprague-Dawley ratsMammary Gland3613.6Higher deoxyguanosine adduct levels in the mammary gland compared to the liver and compared to oral dosing.[3]
Malejka-Giganti et al. (Intraperitoneal)[3]Female Sprague-Dawley ratsLiver9.17.8Lower adduct levels compared to the mammary gland.[3]
Malejka-Giganti et al. (Oral)[3]Female Sprague-Dawley ratsMammary Gland8.6Not specifiedLower deoxyguanosine adduct levels compared to intraperitoneal administration.[3]

The data across these studies consistently highlight the potent carcinogenicity of 2,7-diNF in the rat mammary gland, irrespective of the route of administration, although potency varies. The high incidence of tumors and the formation of DNA adducts in the target tissue provide a reproducible pattern of evidence for its carcinogenic activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the protocols employed in the cited studies.

1. Intramammary Injection Study (Malejka-Giganti et al.) [1][2]

  • Animal Model: 30 and 50-day-old female Sprague-Dawley rats.

  • Test Compound: this compound (2,7-diNF) and other fluorene compounds.

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Dosing: A single injection of 2.04 µmol of the compound in 50 µL of DMSO per mammary gland. 30-day-old rats were injected in 6 glands, and 50-day-old rats in 8 glands.

  • Observation Period: Up to 82 weeks.

  • Endpoint: Incidence, multiplicity, and latency of malignant and benign mammary tumors.

2. Dietary Administration Study (Malejka-Giganti et al.) [2]

  • Animal Model: Female Sprague-Dawley rats.

  • Test Compound: this compound (2,7-diNF), 2-nitrofluorene (2-NF), and 2,5-dinitrofluorene (2,5-diNF).

  • Dosing: 1.62 mmol/kg of grain diet.

  • Duration of Treatment: 8 months.

  • Endpoint: Incidence of mammary gland tumors.

3. Systemic Administration Study (Intraperitoneal and Oral) (Malejka-Giganti et al.) [3][4]

  • Animal Model: 4-week-old female Sprague-Dawley rats.

  • Test Compound: this compound (2,7-diNF) and 9-oxo-2,7-diNF.

  • Vehicle: 12% DMSO in olive oil.

  • Dosing: 10 µmol/kg body weight, administered three times per week for four weeks.

  • Routes of Administration: Intraperitoneal (i.p.) injection and oral gavage.

  • Observation Period: 90 weeks.

  • Endpoints: Incidence and latency of mammary tumors; DNA adduct levels in mammary gland and liver, analyzed by HPLC combined with electrospray tandem mass spectrometry.

Mandatory Visualizations

Metabolic Activation and DNA Adduct Formation of this compound

The carcinogenicity of 2,7-diNF is linked to its metabolic activation to reactive intermediates that bind to DNA, forming adducts. This process is a critical step in the initiation of carcinogenesis.

cluster_activation Metabolic Activation cluster_dna_damage DNA Damage This compound This compound N-hydroxy arylamine N-hydroxy arylamine This compound->N-hydroxy arylamine Nitroreduction N-acetoxy arylamine N-acetoxy arylamine N-hydroxy arylamine->N-acetoxy arylamine O-acetylation (Acetyl CoA-dependent) DNA Adducts DNA Adducts N-acetoxy arylamine->DNA Adducts Binds to DNA DNA DNA DNA->DNA Adducts Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis Initiation cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Data Collection & Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Dose Selection & Regimen Dose Selection & Regimen Compound Administration Compound Administration Dose Selection & Regimen->Compound Administration Route of Administration Route of Administration Route of Administration->Compound Administration Acclimatization->Compound Administration Clinical Observation Clinical Observation Compound Administration->Clinical Observation Necropsy Necropsy Clinical Observation->Necropsy Body Weight & Food Consumption Body Weight & Food Consumption Body Weight & Food Consumption->Clinical Observation Histopathology Histopathology Necropsy->Histopathology Genotoxicity Analysis Genotoxicity Analysis Necropsy->Genotoxicity Analysis Tumor Analysis Tumor Analysis Histopathology->Tumor Analysis Statistical Analysis Statistical Analysis Tumor Analysis->Statistical Analysis

References

Benchmarking a Novel Analytical Technique Against HPLC for the Quantification of 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of analytical chemistry, the continuous evolution of detection technologies offers promising alternatives to established methods. This guide provides a comprehensive comparison of a novel analytical technique, Surface-Enhanced Raman Scattering (SERS), against the gold standard, High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 2,7-Dinitrofluorene. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions about the most suitable analytical methodology for their specific research needs.

Executive Summary

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the separation and quantification of a wide range of compounds, including nitroaromatic compounds like this compound. It is known for its high resolution, reproducibility, and well-defined validation protocols. However, HPLC analysis can be time-consuming, require significant solvent consumption, and may necessitate complex sample preparation procedures.

Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful analytical tool offering rapid and highly sensitive detection of analytes. By enhancing the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, SERS can provide fingerprint-like spectral data for identification and quantification, often with minimal sample preparation. This guide presents a comparative analysis of these two techniques, with supporting experimental data and detailed protocols to aid in the evaluation of their respective performance for the analysis of this compound.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative performance metrics for the analysis of nitroaromatic compounds, serving as a benchmark for this compound, using a standard HPLC method and a novel SERS-based approach.

Performance Metric High-Performance Liquid Chromatography (HPLC) Surface-Enhanced Raman Scattering (SERS)
Limit of Detection (LOD) 0.033 µMDown to 10⁻⁷ M (analyte dependent)
Limit of Quantification (LOQ) 0.1 µMDown to 10⁻⁶ M (analyte dependent)
Linearity (R²) > 0.999Typically > 0.99
Accuracy (% Recovery) 90 - 112%Analyte and matrix dependent
Precision (% RSD) < 2%< 15%
Analysis Time 8 - 30 minutes per sample< 10 minutes per sample
Sample Preparation Often requires extraction and filtrationMinimal, direct analysis often possible
Solvent Consumption HighLow to None
Portability LimitedHigh potential for portable devices

Experimental Protocols

Standard Method: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of nitroaromatic compounds.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • ortho-Phosphoric acid

  • Ultrapure water

  • This compound standard stock solution (1000 µg/mL in acetonitrile)

  • Working standards prepared by serial dilution of the stock solution in the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of methanol and 0.1% ortho-phosphoric acid in water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

4. Sample Preparation:

  • For solid samples, perform solvent extraction with acetonitrile followed by sonication and filtration through a 0.45 µm syringe filter.

  • For liquid samples, dilute with the mobile phase and filter if necessary.

5. Calibration and Quantification:

  • Inject a series of working standards to construct a calibration curve by plotting peak area against concentration.

  • Quantify this compound in samples by interpolating their peak areas from the calibration curve.

New Analytical Technique: Surface-Enhanced Raman Scattering (SERS)

This protocol outlines a general procedure for the SERS analysis of nitroaromatic compounds.

1. Instrumentation:

  • Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Microscope objective for focusing the laser and collecting the scattered light.

  • SERS substrate (e.g., silver or gold nanoparticles, nanostructured surfaces).

  • Data acquisition and analysis software.

2. Reagents and Materials:

  • SERS-active substrate (e.g., colloidal silver nanoparticles).

  • This compound standard solutions of known concentrations.

  • Solvent for sample dilution (e.g., ethanol or water).

3. SERS Substrate Preparation (Colloidal Silver Nanoparticles):

  • Synthesize silver nanoparticles by chemical reduction of a silver salt (e.g., silver nitrate) with a reducing agent (e.g., sodium citrate). The synthesis method will influence the size and shape of the nanoparticles, which in turn affects the SERS enhancement.

4. Sample Analysis:

  • Mix a small volume of the this compound sample or standard with the colloidal SERS substrate.

  • Allow a short incubation time for the analyte to adsorb onto the nanoparticle surface.

  • Deposit a droplet of the mixture onto a clean microscope slide and allow it to air-dry.

  • Acquire the SERS spectrum by focusing the laser on the dried sample spot.

5. Data Analysis:

  • Identify the characteristic Raman peaks of this compound in the SERS spectrum.

  • For quantification, construct a calibration curve by plotting the intensity of a characteristic peak against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

Benchmarking Workflow

The following diagram illustrates the logical workflow for benchmarking a new analytical technique against a standard method like HPLC.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Reporting A Define Analyte & Matrix (this compound) B Develop & Optimize New Technique (SERS) A->B C Establish Standard Method (HPLC) A->C D Linearity & Range B->D Validate C->D Validate E Accuracy & Precision D->E F LOD & LOQ E->F G Specificity & Robustness F->G H Analyze Identical Samples with Both Methods G->H I Statistical Comparison of Results H->I J Performance Evaluation (Speed, Cost, Portability) I->J K Publish Comparison Guide J->K

Workflow for Benchmarking a New Analytical Technique.

SERS Signal Generation Mechanism

This diagram illustrates the fundamental mechanism of signal enhancement in Surface-Enhanced Raman Scattering.

G cluster_0 SERS Mechanism Laser Incident Laser (Excitation) Substrate Plasmonic Substrate (e.g., Ag Nanoparticle) Laser->Substrate Analyte Analyte Molecule (this compound) EnhancedField Enhanced Electromagnetic Field ('Hot Spot') Analyte->EnhancedField Interacts with LSPR Localized Surface Plasmon Resonance Substrate->LSPR Excites LSPR->EnhancedField Creates SERS_Signal Enhanced Raman Scattering Signal EnhancedField->SERS_Signal Generates Detector Detector SERS_Signal->Detector

Mechanism of Surface-Enhanced Raman Scattering.

Conclusion

The choice between HPLC and SERS for the analysis of this compound will depend on the specific requirements of the application. HPLC remains the benchmark for validated, quantitative analysis where high precision and accuracy are paramount, particularly in regulated environments. Its well-understood separation principles and established protocols provide a high degree of confidence in the results.

On the other hand, SERS presents a compelling alternative for applications where speed, sensitivity, and portability are critical.[1] Its ability to provide rapid, fingerprint-like spectra with minimal sample preparation makes it an attractive option for high-throughput screening, in-field analysis, and the detection of trace contaminants.[1] While further method development and validation are required to establish SERS as a routine quantitative tool for this compound, its potential for revolutionizing analytical workflows is undeniable.

This guide provides a foundational comparison to aid in the selection of the most appropriate analytical technique. It is recommended that researchers perform their own validation studies to ensure the chosen method meets the specific data quality objectives of their projects.

References

Safety Operating Guide

Proper Disposal of 2,7-Dinitrofluorene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2,7-Dinitrofluorene, a compound recognized as a suspected carcinogen, to ensure the safety of laboratory personnel and compliance with regulations.[1][2]

Hazard Profile: this compound is a yellow powder classified as a suspected human carcinogen.[1][3] It is crucial to handle this compound and any contaminated materials as hazardous waste. Exposure can also cause skin, eye, and respiratory irritation.[4]

Quantitative Data Summary

Data PointGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallonsUniversity of Pennsylvania EHRS[5]
Maximum Acutely Toxic Chemical Waste 1 quart (liquid) or 1 kilogram (solid)University of Pennsylvania EHRS[5]
Storage Time Limit Up to 12 months (if accumulation limits are not exceeded)University of Pennsylvania EHRS[5]

Experimental Protocols: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound and associated contaminated materials is through a licensed and approved hazardous waste disposal company.[6] Adherence to the following steps is essential for safe and compliant disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.[7]

  • Eye Protection: Chemical safety goggles and a face shield.[7]

  • Lab Coat: A flame-resistant lab coat.[7]

  • Respiratory Protection: A certified respirator (such as a dust mask type N95) should be used, especially when handling the powder form outside of a fume hood.[7]

2. Waste Segregation and Collection: Proper segregation of waste is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, bench paper) in a designated, robust, and chemically resistant hazardous waste container with a secure lid.[6]

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container.[6] Ensure the solvent is compatible with the container and other contents. Do not mix incompatible wastes, such as acids and bases.[8]

  • Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Container Labeling: All hazardous waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".[7]

  • The concentration of the contents.[7]

  • Associated hazards (e.g., "Carcinogen," "Irritant").[6]

  • The date when waste was first added to the container (accumulation start date).[6]

4. Storage: Store hazardous waste containers in a designated and secure Satellite Accumulation Area at or near the point of generation.[5] This area should be well-ventilated and away from incompatible materials like strong oxidizing agents.[6][9]

5. Spill Management: In the event of a spill:

  • Evacuate and Secure: Alert others and restrict access to the spill area.[7]

  • Don Appropriate PPE: This may require a higher level of respiratory protection.[7]

  • Contain the Spill: Use absorbent materials like vermiculite or sand to contain the spill. Avoid using combustible materials like paper towels for large spills.[7]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with soap and water or another suitable solvent. Collect all decontamination materials as hazardous waste.[7]

6. Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7] Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Workflow

cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) ppe->solid_waste Handle All Waste Types liquid_waste Liquid Waste (Solutions containing this compound) ppe->liquid_waste Handle All Waste Types sharps_waste Contaminated Sharps ppe->sharps_waste Handle All Waste Types container Use Designated, Compatible Hazardous Waste Containers solid_waste->container spill Spill Occurs solid_waste->spill liquid_waste->container liquid_waste->spill sharps_waste->container sharps_waste->spill labeling Label Container Clearly: 'Hazardous Waste' 'this compound' Hazards & Date container->labeling storage Store in a Secure, Ventilated Satellite Accumulation Area labeling->storage disposal Arrange Pickup with EHS or Licensed Disposal Contractor storage->disposal spill_procedure Follow Spill Management Protocol: Evacuate, Contain, Clean, Collect Waste spill->spill_procedure spill_procedure->container Collect all spill debris as hazardous waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2,7-Dinitrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 2,7-Dinitrofluorene. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health risks. It is classified as a suspected carcinogen and can cause irritation.[1][2] The following tables summarize its key identifiers and physical and chemical properties.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name2,7-dinitro-9H-fluorene[1]
CAS Number5405-53-8[1]
Molecular FormulaC13H8N2O4[1]
Molecular Weight256.21 g/mol [1]
AppearanceYellow powder[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point-93 °C[3]
Boiling Point110.6 °C[3]
Flash Point40 °F (4 °C) (closed cup)[3]
Water SolubilityInsoluble in water

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following equipment is mandatory for all personnel handling this compound.

Table 3: Required Personal Protective Equipment

Protection TypeSpecific EquipmentStandard
Respiratory Protection Dust mask type N95 (US) or equivalentNIOSH approved
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1
Hand Protection Chemical-resistant gloves (e.g., Nitrile)EN 374
Body Protection Laboratory coat, long-sleeved
Foot Protection Closed-toe shoes

For large-scale operations or in situations with a higher risk of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Standard Operating Procedure for Laboratory Use

The following workflow outlines the standard procedure for the safe handling of this compound in a laboratory environment.

G Standard Operating Procedure for this compound Use cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep_ppe Don appropriate PPE prep_workspace Prepare and decontaminate workspace prep_ppe->prep_workspace prep_materials Weigh this compound in a fume hood prep_workspace->prep_materials conduct_exp Conduct experiment in a designated area prep_materials->conduct_exp monitor Continuously monitor for spills or exposure conduct_exp->monitor decontaminate_tools Decontaminate all tools and equipment monitor->decontaminate_tools dispose_waste Segregate and dispose of waste properly decontaminate_tools->dispose_waste decontaminate_workspace Clean and decontaminate the workspace dispose_waste->decontaminate_workspace remove_ppe Remove PPE in the correct order decontaminate_workspace->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands G Chemical Spill Workflow for this compound spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert supervisor and safety officer evacuate->alert ppe Don appropriate spill response PPE alert->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect contaminated material contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all waste as hazardous decontaminate->dispose report Complete a spill report dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.